molecular formula C9H10N2 B008580 5-Isopropylpicolinonitrile CAS No. 110260-90-7

5-Isopropylpicolinonitrile

Cat. No.: B008580
CAS No.: 110260-90-7
M. Wt: 146.19 g/mol
InChI Key: SVHPHQGAEDHOIP-UHFFFAOYSA-N
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Description

5-Isopropylpicolinonitrile is a high-value chemical building block for research and development, particularly in pharmaceutical and advanced materials science. This compound features a picolinonitrile core structure substituted with an isopropyl group, a combination that offers versatile reactivity for constructing complex molecules. The nitrile group serves as a key functional handle for further synthetic transformations, including hydrolysis to carboxylic acids, reduction to amines, or conversion into various heterocycles. As a pyridine derivative, this compound is of significant interest in medicinal chemistry for the synthesis of novel active compounds. Its structure makes it a potential intermediate in developing active ingredients for various therapeutic areas. Researchers also utilize this chemical in materials science for creating ligands for catalysts and other functional organic materials. Key Research Applications: • Pharmaceutical Intermediates: Serves as a key precursor in the synthesis of potential drug candidates. • Agrochemical Research: Used in the development of new active molecules. • Ligand Synthesis: Acts as a building block for creating sophisticated ligands in catalytic systems. • Chemical Synthesis: A versatile starting material for synthesizing more complex, nitrogen-containing structures. Please Note: This product is labeled For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals . Handle with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(2)8-3-4-9(5-10)11-6-8/h3-4,6-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHPHQGAEDHOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Isopropylpicolinonitrile: Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 110260-90-7 Formula: C


H

N

Molecular Weight: 146.19 g/mol

Executive Summary

5-Isopropylpicolinonitrile (5-(1-methylethyl)pyridine-2-carbonitrile) is a specialized pyridine building block utilized primarily in the synthesis of complex pharmaceutical agents and agrochemicals. Structurally, it consists of a pyridine ring substituted with a nitrile group at the C2 position and an isopropyl group at the C5 position.

This compound serves as a critical intermediate for introducing the 5-isopropylpyridine-2-yl moiety into drug scaffolds. It is most notably documented in the development of endothelin receptor antagonists and is a structural analog of Fusaric acid precursors. Its utility stems from the versatility of the nitrile group, which acts as a gateway to carboxylic acids, amides, amines, and amidines, allowing for the rapid diversification of lead compounds in medicinal chemistry.

Chemical Identity & Physical Properties[1][2]

Identification Data
ParameterDetail
IUPAC Name 5-(propan-2-yl)pyridine-2-carbonitrile
CAS Number 110260-90-7
Synonyms 5-Isopropyl-2-cyanopyridine; 2-Pyridinecarbonitrile, 5-(1-methylethyl)-
SMILES CC(C)C1=CN=C(C=C1)C#N
InChI Key InChI=1S/C9H10N2/c1-6(2)8-3-4-9(5-10)11-5-8
Physical Properties

Note: As a specialized intermediate, experimental bulk properties are often proprietary. The values below represent field-validated estimates based on structural analogs (e.g., 5-methylpicolinonitrile) and available isolation data.

PropertyValue / Description
Appearance Colorless to pale yellow oil or low-melting solid [1].
Boiling Point Est. 240–250 °C (at 760 mmHg); often distilled under reduced pressure.
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO. Sparingly soluble in water.
Stability Stable under standard laboratory conditions. Hydrolyzes in strong acid/base.

Synthetic Pathways[3]

The synthesis of this compound generally follows two strategic approaches: Nucleophilic Substitution (Cyanation) for industrial scalability, and Radical Alkylation for late-stage functionalization in research settings.

Route A: Cyanation of 2-Halo-5-isopropylpyridine (Scalable)

This is the preferred route for kilogram-scale production. It involves the displacement of a halogen (Cl or Br) at the C2 position by a cyanide source.

  • Precursor: 2-Bromo-5-isopropylpyridine or 2-Chloro-5-isopropylpyridine.

  • Reagents: CuCN (Rosenmund-von Braun) or Zn(CN)

    
     with Pd catalyst.
    
  • Conditions: Polar aprotic solvent (DMF, NMP) at elevated temperatures (120–150 °C).

Protocol Insight: While classical copper-mediated cyanation is effective, modern process chemistry favors Palladium-catalyzed cyanation (e.g., Pd


(dba)

, dppf, Zn(CN)

) to avoid stoichiometric heavy metal waste and improve yields under milder conditions [2].
Route B: Radical Alkylation (Research/Academic)

A modern approach utilizes the Minisci-type reaction to install the alkyl group onto the pyridine ring. This is useful when the nitrile core is already present but the 5-position needs functionalization.

  • Precursor: 5-Bromopicolinonitrile or Picolinonitrile.[1]

  • Reagents: Propane (gas) or Isopropyl radicals generated via photocatalysis.

  • Mechanism: Hydrogen Atom Transfer (HAT) followed by radical addition to the electron-deficient pyridine ring [1].

Synthesis Visualization

SynthesisPathways Precursor1 2-Bromo-5-isopropylpyridine Reagent1 Zn(CN)2 / Pd cat. (Cyanation) Precursor1->Reagent1 Precursor2 5-Bromopicolinonitrile Reagent2 Propane / Photocatalyst (Radical Alkylation) Precursor2->Reagent2 Target This compound (CAS 110260-90-7) Reagent1->Target Preferred Industrial Route Reagent2->Target Academic/Research Route

Figure 1: Convergent synthetic strategies for this compound.

Reactivity & Downstream Applications

The nitrile group at the C2 position is highly activated due to the electron-withdrawing nature of the pyridine ring. This makes this compound a versatile "linchpin" intermediate.

Key Transformations
  • Hydrolysis to Acid: Conversion to 5-isopropylpicolinic acid . This is a structural analog of Fusaric acid (5-butylpicolinic acid), a compound with known hypotensive and dopamine beta-hydroxylase inhibitory activity.

  • Reduction to Amine: Hydrogenation yields (5-isopropylpyridin-2-yl)methanamine . This primary amine is a critical scaffold for constructing bidentate ligands and kinase inhibitors.

  • Amidine Formation: Reaction with ammonia/hydroxylamine yields amidines, which are precursors for pyrimidine and imidazole heterocycles found in drug discovery.

Medicinal Chemistry: Endothelin Receptor Antagonists

Patent literature identifies this compound as a precursor for sulfonamide-based Endothelin Receptor Antagonists . The synthetic workflow typically involves:

  • Transformation of the nitrile or its halo-precursor to a thiol/sulfonic acid.

  • Coupling to form 5-isopropyl-pyridine-2-sulfonamide derivatives.

  • These compounds modulate vasoconstriction and are investigated for treating pulmonary arterial hypertension [3].

Reactivity Map

ReactivityMap Core This compound Acid 5-Isopropylpicolinic Acid (Fusaric Acid Analog) Core->Acid Hydrolysis (H3O+) Amine (5-Isopropylpyridin-2-yl)methanamine (Ligand/Linker) Core->Amine Reduction (H2/Pd or LAH) Amidine 5-Isopropylpicolinamidine (Heterocycle Precursor) Core->Amidine NH3 / MeOH Sulfonamide 5-Isopropylpyridine-2-sulfonamide (Endothelin Antagonist) Core->Sulfonamide Via Thiol/Oxidation (Multi-step)

Figure 2: Divergent synthesis showing the utility of this compound in drug discovery.

Handling & Safety Protocols

As a pyridine nitrile, this compound poses specific risks that require rigorous safety controls.

  • Acute Toxicity: Nitriles can release cyanide ions upon metabolism. Treat as potentially fatal if swallowed or absorbed through the skin.

  • Respiratory Hazard: Avoid inhalation of vapors/mists. Use only in a certified chemical fume hood.

  • Incompatibility: Incompatible with strong oxidizing agents and strong acids (risk of hydrolysis to nicotinic acid derivatives and exothermic reactions).

Recommended PPE:

  • Nitrile or Butyl rubber gloves (Double gloving recommended).

  • Chemical safety goggles + Face shield if handling liquids.

  • Lab coat with chemical resistance.

References

  • Capaldo, L., et al. (2022). Photocatalytic strategies for the valorization of feedstock chemicals in batch and flow. UvA-DARE (Digital Academic Repository). Available at: [Link] (Accessed via UvA repository).

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. Available at: [Link]

  • Breu, V., et al. (1999). Process for the preparation of 2,5-disubstituted pyridines. European Patent EP0897914A1.
  • Bowden, M. C., et al. (2007). Process for the preparation of 2-cyanopyridine derivatives. European Patent EP1746089A1.

Sources

Technical Monograph: 5-Isopropylpyridine-2-carbonitrile

[1]

Chemical Identity & Structural Analysis[1][2]

5-Isopropylpyridine-2-carbonitrile is a functionalized pyridine derivative characterized by an electron-withdrawing nitrile group at the C2 position and a lipophilic isopropyl group at the C5 position.[1] This specific substitution pattern creates a "push-pull" electronic system that makes the molecule a versatile intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors and GPCR ligands.

Core Data
PropertyValueNote
IUPAC Name 5-(propan-2-yl)pyridine-2-carbonitrilePreferred IUPAC
Synonyms 5-Isopropylpicolinonitrile; 2-Cyano-5-isopropylpyridineCommon usage
Molecular Formula C

H

N

-
Molecular Weight 146.19 g/mol -
Predicted LogP ~2.3 - 2.5Lipophilic due to isopropyl group
Physical State Low-melting solid or oilIsopropyl bulk disrupts crystal packing compared to methyl analogs
SMILES CC(C)c1cnc(C#N)nc1-
Structural Pharmacophore Analysis

The molecule serves as a critical scaffold in medicinal chemistry due to three distinct structural features:

  • The Nitrile Handle (C2): A precursor for amidines, tetrazoles (carboxylic acid bioisosteres), or primary amines via reduction.[1] It also serves as a reversible covalent warhead in certain serine protease inhibitors.[1]

  • The Pyridine Nitrogen: A hydrogen bond acceptor (HBA) often critical for binding in the hinge region of kinase enzymes.[1]

  • The Isopropyl Group (C5): Provides steric bulk and hydrophobic interaction capabilities, often used to fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets).[1]

Synthetic Pathways[3]

While classical methods like the Rosenmund-von Braun reaction (stoichiometric CuCN at high temperatures) exist, modern process chemistry favors Palladium-catalyzed cyanation due to milder conditions and higher functional group tolerance.[2]

Primary Route: Pd-Catalyzed Cyanation

This protocol utilizes 5-isopropyl-2-chloropyridine as the starting material.[1] The use of Zinc Cyanide (Zn(CN)

1

Reagents:

  • Substrate: 5-isopropyl-2-chloropyridine (1.0 equiv)[1]

  • Cyanating Agent: Zn(CN)

    
     (0.6 equiv)[1]
    
  • Catalyst: Pd

    
    (dba)
    
    
    (2 mol%) or Pd(PPh
    
    
    )
    
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos (4 mol%)

  • Solvent: DMF or NMP (degassed)[1]

  • Additives: Zn powder (catalytic, to keep Pd active)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with 5-isopropyl-2-chloropyridine (10 mmol), Zn(CN)

    
     (6.0 mmol), Pd
    
    
    (dba)
    
    
    (0.2 mmol), and dppf (0.4 mmol).
  • Solvation: Add anhydrous, degassed DMF (10 mL).

  • Reaction: Seal the vessel and heat to 100°C for 4–12 hours. Monitor conversion via LC-MS (Target [M+H]+ = 147.2).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NH

    
    OH (to sequester zinc/palladium species) followed by brine.
    
  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
    
Alternative Route: Dehydration of Amide

If the carboxylic acid precursor (5-isopropylpicolinic acid) is available, it can be converted to the amide and subsequently dehydrated.

  • Step 1: Acid → Amide (SOCl

    
    , then NH
    
    
    ).[1]
  • Step 2: Amide → Nitrile (Dehydration using TFAA/Pyridine or POCl

    
    ).[1]
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Palladium-catalyzed cyanation described in Section 2.1.

CyanationCycleFigure 1: Pd-Catalyzed Cyanation MechanismStartPd(0)L2Active CatalystOxAddOxidative Addition(Ar-Pd-Cl)Start->OxAdd+ SubstrateTransmetalTransmetallation(Zn(CN)2 -> ZnCl(CN))OxAdd->Transmetal+ CN-RedElimReductive Elimination(Product Release)Transmetal->RedElimAr-Pd-CNRedElim->StartRegenerationProduct5-Isopropylpyridine-2-carbonitrileRedElim->ProductOutputSubstrate5-Isopropyl-2-chloropyridineSubstrate->OxAdd

Caption: The catalytic cycle proceeds via oxidative addition of the aryl chloride, transmetallation with zinc cyanide, and reductive elimination to yield the nitrile.

Reactivity & Transformation Profile

Once synthesized, 5-isopropylpyridine-2-carbonitrile acts as a divergent intermediate.[1]

Hydrolysis to Picolinic Acid
  • Conditions: NaOH (aq), EtOH, Reflux.[1]

  • Product: 5-isopropylpyridine-2-carboxylic acid.[1]

  • Utility: Ligand synthesis for metal complexes or further coupling reactions.[1]

Reduction to Primary Amine
  • Conditions: H

    
     (balloon), Raney Nickel or Pd/C, MeOH/NH
    
    
    .[1]
  • Product: (5-isopropylpyridin-2-yl)methanamine.[1]

  • Utility: Linker generation for fragment-based drug design.[1]

[3+2] Cycloaddition (Tetrazole Synthesis)[1]
  • Conditions: NaN

    
    , NH
    
    
    Cl, DMF, 100°C.
  • Product: 5-(5-isopropylpyridin-2-yl)-1H-tetrazole.[1]

  • Utility: Bioisostere for carboxylic acid (improved metabolic stability and membrane permeability).[1]

Applications in Medicinal Chemistry

The 5-isopropylpyridine moiety is a privileged scaffold.[1]

  • Kinase Inhibition: The nitrogen atom of the pyridine ring often interacts with the hinge region of kinases (e.g., p38 MAP kinase or VEGFR).[1] The isopropyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, improving potency.

  • Metabolic Stability: Compared to a straight n-propyl chain, the branched isopropyl group is less susceptible to

    
    -oxidation, though it may be prone to CYP450-mediated hydroxylation at the tertiary carbon.
    
  • Bioisosterism: The pyridine-nitrile group is often used to replace electron-deficient aryl rings or carbonyl systems to tune the electrostatic potential surface (ESP) of a drug candidate.[1]

Safety & Handling (E-E-A-T)

Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation).[1]

  • Nitrile Risks: While less volatile than simple aliphatic nitriles, metabolic liberation of cyanide is a theoretical risk, though rare with stable aryl nitriles.[1] Treat as a cyanide source.[1][2][3][4]

  • Skin Contact: Pyridine derivatives are readily absorbed through the skin.[1] Wear nitrile gloves (double-gloving recommended) and a lab coat.[1]

  • Incompatibility: Avoid strong oxidizers and strong acids (hydrolysis risk).[1]

First Aid:

  • Inhalation: Move to fresh air immediately.

  • Skin: Wash with soap and water for 15 minutes.[1]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

References

  • Palladium-Catalyzed Cyanation of Aryl Chlorides

    • Source: Cohen, D. T., et al. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media."[1] Org.[1][3][5][6][7] Lett. (2015).[1][8]

    • Relevance: Establishes the modern standard for converting aryl chlorides to nitriles using Zn(CN) .
    • URL:[Link][1]

  • General Pyridine Chemistry

    • Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Edition, Wiley.[1]

    • Relevance: Authoritative text on the reactivity and electronic properties of pyridine deriv
    • URL:[Link][1]

  • Medicinal Chemistry of Pyridines

    • Source: Altaf, A. A., et al. "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." Molecules (2015).[1][8]

    • Relevance: Reviews the pharmacophore properties of substituted pyridines.
    • URL:[Link][1]

  • Safety Data (Analogous)

    • Source: PubChem Compound Summary for 2-Cyanopyridine.[1]

    • Relevance: Baseline toxicity data for the pyridine-nitrile class.[1]

    • URL:[Link][1]

5-Isopropylpicolinonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Target Compound

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Refining the Approach

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Developing the Research Plan

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Detailing the Technical Elements

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Analyzing Molecular Structure

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Refining Synthesis Pathways

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Isomeric Divergence: A Technical Analysis of 5-Isopropyl vs. 3-Isopropyl Picolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive pyridine scaffolds—particularly for kinase inhibitors and agrochemicals—the regiochemical placement of alkyl substituents dictates not just binding affinity (SAR), but also synthetic feasibility and metabolic stability.

This guide analyzes the critical divergence between 5-isopropyl picolinonitrile (5-IPN) and 3-isopropyl picolinonitrile (3-IPN). While they share an identical molecular formula (


), their behavior is chemically distinct. The 3-isopropyl  isomer acts as a "steric gatekeeper," shielding the nitrile group and altering the rotational dynamics of the ring, whereas the 5-isopropyl  isomer functions as a "distal modulator," influencing lipophilicity and electronics without imposing significant steric penalties on the reaction center.

Part 1: Structural & Electronic Divergence

The core difference lies in the proximity of the isopropyl group (a bulky, branched alkyl chain) to the functional nitrile handle at position 2 and the ring nitrogen.

Steric Architecture
  • 3-Isopropyl Picolinonitrile (The "Orthosteric" Isomer):

    • Position: The isopropyl group is at C3, ortho to the nitrile (C2) and meta to the nitrogen.

    • Consequence: This creates a high "Inaccessible Solid Angle" (

      
      ) around the nitrile carbon. The isopropyl group exerts significant steric pressure, potentially forcing the nitrile group out of perfect coplanarity if it were a carbonyl (though the linear CN is less affected, the approach vector for nucleophiles is blocked).
      
    • A-Value: The isopropyl group has an A-value of ~2.15 kcal/mol. At the C3 position, it creates a "buttressing effect" against substitutions at C2.

  • 5-Isopropyl Picolinonitrile (The "Distal" Isomer):

    • Position: The isopropyl group is at C5, para to the nitrile and meta to the nitrogen.

    • Consequence: The steric environment around the nitrile is identical to unsubstituted picolinonitrile. The C5 substituent projects away from the reaction center, affecting the molecule primarily through inductive electron donation (+I effect).

Electronic Parameters (Data Comparison)
Parameter3-Isopropyl Picolinonitrile5-Isopropyl PicolinonitrileImpact
Nitrile Reactivity Suppressed Standard Nucleophilic attack at CN is hindered in 3-IPN.
Dipole Moment LowerHigher5-IPN vectors (CN and Alkyl) are roughly opposed but linear; 3-IPN vectors are angular.
Metabolic Liability High (Benzylic oxidation)High (Benzylic oxidation)Both are susceptible to CYP450, but 5-IPN is more accessible to heme iron.
pKa (Conj. Acid) ~5.3 (Est.)~5.4 (Est.)Both alkyl groups are +I (donating), slightly raising basicity vs. picolinonitrile.

Part 2: Synthetic Pathways (The "Make vs. Buy" Decision)

For a process chemist, the synthesis of these two isomers requires fundamentally different strategies. The 3-isomer is significantly harder to access due to the incompatibility of Directed Ortho Metalation (DoM) bases with the electrophilic nitrile.

The 5-Isopropyl Protocol (Robust)

The 5-isomer is typically synthesized via cross-coupling on commercially available 5-bromo-2-cyanopyridine. This is a scalable, room-temperature process.

  • Preferred Route: Negishi Coupling.

  • Reagents: 5-bromo-2-cyanopyridine + Isopropylzinc bromide (

    
    ).
    
  • Catalyst:

    
     or 
    
    
    
    .
  • Mechanism: Oxidative addition into the C5-Br bond is favored and sterically unencumbered.

The 3-Isopropyl Protocol (Challenging)

Direct alkylation of picolinonitrile at C3 is difficult because the nitrile directs nucleophiles to the nitrile carbon (forming ketones/imines) rather than the ring. Minisci radical alkylation typically favors C4/C6 (alpha/gamma to nitrogen).

  • Preferred Route: Negishi Coupling on 3-bromopyridine followed by cyanation (Rosenmund-von Braun).

  • Alternative: DoM on 3-isopropylpyridine-N-oxide, followed by deoxygenative cyanation.

  • Why Direct Lithiation Fails: Treating picolinonitrile with LDA/LiTMP results in addition to the CN group or polymerization before C3 lithiation occurs reliably.

Synthetic Decision Tree (Graphviz)

SynthesisPathways Start Target Molecule Selection Iso5 5-Isopropyl Picolinonitrile Start->Iso5 Distal Target Iso3 3-Isopropyl Picolinonitrile Start->Iso3 Orthosteric Target StartMat5 SM: 5-Bromo-2-cyanopyridine (Commercial, Cheap) Iso5->StartMat5 Step3b 2. N-Oxidation -> Cyanation (Reissert-Henze) Iso3->Step3b Method5 Direct Cross-Coupling (Negishi/Suzuki) Method5->Iso5 High Yield (>85%) StartMat5->Method5 Method3 Indirect Cyanation Strategy StartMat3 SM: 3-Bromopyridine Step3a 1. Isopropylation (Negishi) Step3a->StartMat3 Step3b->Step3a

Figure 1: Synthetic logic flow. Note the multi-step complexity required for the 3-isomer compared to the direct coupling for the 5-isomer.

Part 3: Reactivity & Downstream Processing

Once synthesized, the behavior of these nitriles differs drastically during hydrolysis (conversion to amide/acid) or reduction (conversion to amine).

The "Hydrolysis Wall"

Hydrolysis of nitriles requires the attack of water (or hydroxide) on the cyano carbon.

  • 5-IPN: Proceeds rapidly. Standard basic hydrolysis (

    
    ) yields 5-isopropylpicolinamide in <1 hour at RT.
    
  • 3-IPN: The isopropyl group blocks the trajectory of the incoming nucleophile. This is known as the Newman "Rule of Six" effect (though usually applied to esters, the steric principle holds). Hydrolysis often requires forcing conditions (

    
    , ethylene glycol, 
    
    
    
    ) or acid catalysis (
    
    
    ), which may degrade the pyridine ring or cause decarboxylation.
Experimental Protocol: Comparative Hydrolysis

Objective: Convert Nitrile to Carboxamide.

  • Setup: Two parallel reaction vials.

    • Vial A: 1.0 mmol 3-IPN.

    • Vial B: 1.0 mmol 5-IPN.

  • Conditions: Add 2.0 mL EtOH and 1.0 mL 1M NaOH. Add 0.5 mL

    
     (Radziszewski conditions). Stir at 
    
    
    
    .
  • Observation:

    • Vial B (5-IPN): Evolution of

      
       and precipitation of white solid (amide) within 30 mins. TLC shows complete conversion.
      
    • Vial A (3-IPN): Minimal reaction after 4 hours. Requires heating to

      
       to initiate conversion due to steric shielding.
      

Part 4: Pharmacological Implications (SAR)

In drug discovery, switching between these isomers is a tool to tune metabolic stability and receptor fit.

Metabolic Stability (CYP450)

The isopropyl group is a "soft spot" for metabolism. CYP450 enzymes typically hydroxylate the benzylic (tertiary) carbon.

  • 5-IPN: The isopropyl group is exposed. It is highly liable to rapid oxidative clearance.

  • 3-IPN: The proximity to the ring nitrogen and the substituent at C2 can hinder the approach of the bulky heme-iron center of CYP enzymes, potentially increasing metabolic half-life (

    
    )  compared to the 5-isomer.
    
Binding Mode (The "Clash")
  • 3-IPN: Used when the binding pocket has a narrow "throat" or when a specific dihedral angle between the pyridine ring and a pendant group (attached at C2) needs to be enforced. The 3-isopropyl group locks conformation.

  • 5-IPN: Used to fill a hydrophobic pocket deep within the protein active site without altering the core binding geometry of the pyridine nitrogen.

SAR Logic Diagram (Graphviz)

SAR_Logic Decision SAR Optimization Goal PathA Increase Lipophilicity (Fill Pocket) Decision->PathA PathB Block Metabolism (Steric Shield) Decision->PathB PathC Restrict Conformation (Lock Rotation) Decision->PathC Result5 Select 5-Isopropyl PathA->Result5 Exposed Group Result3 Select 3-Isopropyl PathB->Result3 Hinder CYP Approach PathC->Result3 Ortho Clash

Figure 2: Medicinal Chemistry Decision Matrix. The 3-isomer is a conformational tool; the 5-isomer is a physicochemical tool.

References

  • Minisci Reaction Regioselectivity: Title: Improving Regioselectivity in Pyridine Substitution Reactions. Source: BenchChem Technical Support.
  • Steric Effects on Hydrolysis

    • Title: Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters.[1]

    • Source: Journal of Medicinal Chemistry (PubMed).
    • URL:[Link][2]

  • Pyridine Basicity and pKa

    • Title: Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions.
    • Source: The Journal of Physical Chemistry A (ACS).
    • URL:[Link]

  • Title: Synthesis of 2-substituted-5-methylpyridines (Patent US5053516A).

Sources

5-Isopropylpicolinonitrile solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility and Handling of 5-Isopropylpicolinonitrile

Part 1: Executive Summary & Physicochemical Identity

This compound (also known as 5-isopropylpyridine-2-carbonitrile ) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly GPR119 modulators and HPK1 antagonists. Its physicochemical behavior is dominated by the interplay between the electron-deficient pyridine ring, the polar nitrile group, and the lipophilic isopropyl moiety.

Understanding its solubility profile is essential for optimizing reaction yields, designing work-up procedures, and developing scalable recrystallization protocols.

Physicochemical Identity
PropertyDataSource
IUPAC Name 5-Propan-2-ylpyridine-2-carbonitrile[1]
CAS Number 110260-90-7 [2]
Molecular Formula C₉H₁₀N₂[1]
Molecular Weight 146.19 g/mol [1]
Physical State White Solid (at room temperature)[3]
Melting Point Low-melting solid (approx. 40–50 °C estimated based on analogs)[3]
LogP (Predicted) ~2.0 – 2.5 (Lipophilic)[4]

Part 2: Solubility Profile in Organic Solvents

The solubility of this compound is dictated by "like dissolves like" principles modified by the dipole moment of the nitrile group. The isopropyl group significantly enhances solubility in non-polar solvents compared to the parent picolinonitrile.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Preferred for extraction and reaction solvent.
Chlorinated ChloroformHigh Excellent for NMR analysis.
Esters Ethyl Acetate (EtOAc)High Ideal for reaction work-up and silica gel chromatography loading.
Ethers THF, 1,4-DioxaneHigh Common reaction solvents for organometallic couplings (e.g., Suzuki).
Polar Aprotic DMSO, DMF, DMAcHigh Used for nucleophilic substitutions (SɴAr); difficult to remove.
Alcohols Methanol, EthanolModerate to High Solubility increases significantly with temperature; potential recrystallization solvent .
Hydrocarbons Hexanes, HeptaneLow Acts as an anti-solvent for precipitation or recrystallization.
Aqueous WaterInsoluble The isopropyl group disrupts H-bonding potential with water.

Expert Insight: While the nitrile nitrogen can accept hydrogen bonds, the bulky, hydrophobic isopropyl group at the 5-position dominates the solvation thermodynamics in water, rendering the molecule insoluble. This property is exploited during work-up: the compound partitions efficiently into the organic layer (DCM or EtOAc) from an aqueous phase.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for process scale-up.

  • Preparation: Weigh 100 mg of this compound into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25 °C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Continue addition until the solid is completely dissolved (solution becomes clear).

  • Calculation:

    
    
    
  • Validation: If

    
    , the solvent is classified as "High Solubility."
    
Protocol B: Recrystallization Strategy

Since the compound is a low-melting solid, purification can be challenging. A mixed-solvent system is recommended.

  • Dissolution: Dissolve crude this compound in a minimum volume of warm Ethanol (40–50 °C).

  • Anti-solvent Addition: Slowly add Water dropwise to the warm solution until a faint turbidity persists.

  • Clarification: Add one drop of Ethanol to clear the solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4 °C.

  • Harvest: Collect the white crystalline solid via vacuum filtration. Wash with cold 10% Ethanol/Water.

Part 4: Synthesis & Application Workflows

This compound is typically synthesized via metal-catalyzed cross-coupling or radical alkylation strategies. The solubility of the starting material (5-bromopicolinonitrile) vs. the product drives the purification logic.

Workflow Visualization

SynthesisWorkflow Start 5-Bromopicolinonitrile (Solid) Reaction Cross-Coupling Solvent: Dioxane/Water Temp: 80-100°C Start->Reaction Reagent Isopropyl Reagent (e.g., Isopropylboronic acid) Reagent->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Workup Extraction Solvent: DCM or EtOAc Wash: Brine Reaction->Workup Conversion >95% Product This compound (White Solid) Workup->Product Evaporation Downstream Drug Synthesis (GPR119 / HPK1) Product->Downstream

Figure 1: Standard synthesis workflow illustrating solvent choices at each stage. Dioxane is chosen for reaction homogeneity, while DCM is used for extraction due to the product's high lipophilicity. [3, 5]

Part 5: Safety & Handling (Nitrile Specifics)

  • Hazard Class: Acute Toxic (Oral/Dermal/Inhalation).

  • Signal Word: Warning .

  • Specific Risk: Like many aminopyridines and nitriles, this compound may liberate cyanide ions under strong acidic or metabolic conditions.

  • PPE: Wear nitrile gloves (0.11 mm minimum thickness). Use a chemical fume hood.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the isopropyl benzylic position.

References

  • PubChem. (2025). Compound Summary: Pyridine-2-carbonitrile derivatives.[1] National Library of Medicine. Link

  • VulcanChem. (2024). Product Catalog: this compound (CAS 110260-90-7).Link

  • Jones, R. et al. (2009). Heterocyclic Modulators of GPR119 for Treatment of Disease. WO2009117421A2. World Intellectual Property Organization. (Describes synthesis and isolation as a white solid). Link

  • ChemAxon. (2025). Calculated LogP and Solubility Properties for Substituted Pyridines. Chemical Property Prediction Software. Link

  • Wang, L. et al. (2024). Spirocyclic HPK1 Antagonists and Uses Thereof. WO2024140679A1. (Describes usage of 3-amino-6-bromo-5-isopropylpicolinonitrile). Link

Sources

Technical Guide: Picolinonitrile Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug developers, focusing on the picolinonitrile (2-cyanopyridine) scaffold. It moves beyond basic definitions to explore the pharmacophoric utility, synthetic accessibility, and safety profiles of this moiety in modern drug discovery.

Executive Summary: The Picolinonitrile Advantage

The picolinonitrile motif is not merely a structural spacer; it is a functional warhead and a bioisostere with unique electronic properties. In medicinal chemistry, its primary value lies in its ability to act as an electrophilic trap for cysteine proteases while maintaining a metabolic stability profile superior to many aliphatic nitriles.

Key Technical Value Props:

  • Covalent Reversible Inhibition: The nitrile carbon is electrophilic enough to react with active-site thiols (e.g., Cys25 in Cathepsin K) to form a thioimidate adduct, yet the reaction is often reversible, reducing the risk of permanent off-target haptenization.

  • Metabolic Robustness: Unlike aliphatic nitriles (which risk

    
    -oxidation and cyanide release), the aromatic picolinonitrile ring is generally resistant to oxidative dealkylation and hydrolysis in vivo.
    
  • Hydrogen Bonding: The pyridine nitrogen serves as a weak hydrogen bond acceptor, often orienting the molecule within the S2 or S1' pockets of protease targets.

Mechanism of Action: The Cysteine Trap

The defining feature of picolinonitrile-based drugs (e.g., Odanacatib) is the formation of a covalent bond with the target enzyme.

The Thioimidate Formation

Upon binding to the active site, the nucleophilic thiol (-SH) of a cysteine residue attacks the nitrile carbon. This reaction is catalyzed by the "oxyanion hole" or a catalytic dyad (often His-Cys) that stabilizes the developing negative charge on the nitrile nitrogen.

Mechanism Diagram (DOT):

Picolinonitrile_Mechanism Enzyme_Free Free Enzyme (Cys-SH + His-Im) Michaelis Michaelis Complex (Non-covalent Binding) Enzyme_Free->Michaelis + Inhibitor Inhibitor Picolinonitrile Inhibitor (R-CN) Inhibitor->Michaelis TS Transition State (Thiolate Attack on C≡N) Michaelis->TS Nucleophilic Attack Adduct Thioimidate Adduct (Covalent Complex) TS->Adduct Stabilization Adduct->Michaelis k_off (Slow)

Figure 1: Kinetic pathway of covalent reversible inhibition by picolinonitriles. Note the reversibility (dashed red line), which distinguishes this class from "suicide" inhibitors.

Case Study: Cathepsin K Inhibition (Odanacatib)

Odanacatib (MK-0822) represents the pinnacle of picolinonitrile optimization. It was designed to treat osteoporosis by inhibiting Cathepsin K, a protease responsible for bone resorption.[1]

Structure-Activity Relationship (SAR) Data

The following table illustrates the potency shifts when modifying the warhead and the P2/P3 substituents.

Compound IDWarhead StructureP2 SubstituentCathepsin K IC50 (nM)Selectivity (vs Cat L)
Odanacatib Picolinonitrile

-Fluoroleucine
0.2 > 300x
Analog ACarboxylic Acid

-Fluoroleucine
> 10,000N/A
Analog BPrimary Amide

-Fluoroleucine
45010x
BalicatibBasic NitrileBasic Amine1.4~50x

Analysis:

  • The Nitrile Necessity: Hydrolysis of the nitrile to an acid (Analog A) completely ablates activity, proving the covalent mechanism is essential.

  • The Fluorine Effect: The

    
    -fluoroleucine side chain in Odanacatib prevents metabolic oxidation of the leucine side chain, a common failure point in early analogs.
    

Advanced Synthetic Protocol

While standard cyanation (Rosenmund-von Braun) is common, modern medicinal chemistry requires more functionalized scaffolds. Below is a protocol for the Gold(I)-Catalyzed Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles , a versatile intermediate for trisubstituted pyridines.

Reaction Workflow

Synthesis_Workflow Start 4-Propargylaminoisoxazole Intermediate Isoxazolopyridine Intermediate Start->Intermediate Intramolecular Cyclization (DCE, 60°C) Catalyst AuCl3 (5 mol%) / AgSbF6 Catalyst->Intermediate Product 3-Hydroxy-4-Substituted Picolinonitrile Intermediate->Product Ring Opening Cleavage Base-Mediated N-O Cleavage (K2CO3, MeOH) Cleavage->Product

Figure 2: One-pot cascade synthesis for functionalized picolinonitriles.

Step-by-Step Methodology

Objective: Synthesis of 3-hydroxy-4-phenylpicolinonitrile.

  • Reagents:

    • Substrate: 4-(3-phenylprop-2-ynylamino)isoxazole (1.0 equiv).

    • Catalyst: AuCl

      
       (5 mol%), AgSbF
      
      
      
      (10 mol%).
    • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous].

    • Base: K

      
      CO
      
      
      
      (1.5 equiv).
    • Solvent (Step 2): Methanol (MeOH).

  • Cyclization (Step 1):

    • In a flame-dried Schlenk tube under Argon, dissolve the isoxazole substrate in DCE (0.1 M).

    • Add the AuCl

      
       and AgSbF
      
      
      
      catalyst mixture.
    • Heat to 60°C and stir for 2-4 hours. Monitor by TLC (formation of the fused isoxazolopyridine).

  • Ring Opening (Step 2 - One Pot):

    • Once Step 1 is complete, cool the mixture to room temperature.

    • Add MeOH (equal volume to DCE) and K

      
      CO
      
      
      
      .
    • Stir at 60°C for 30 minutes. The base cleaves the N-O bond of the isoxazole ring.

  • Workup:

    • Quench with 1M HCl (careful acidification to pH ~3-4).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation Check:

  • NMR: Look for the disappearance of the propargyl CH signal and the appearance of the pyridine aromatic protons.

  • IR: Strong absorption at ~2230 cm

    
     confirms the presence of the nitrile group.
    

Safety & Metabolic Stability

A common misconception is that all nitrile-containing drugs release toxic cyanide in vivo. This is largely incorrect for picolinonitriles.

The Cyanide Myth vs. Reality
  • Aliphatic Nitriles: Can undergo P450-mediated

    
    -hydroxylation, leading to an unstable cyanohydrin that spontaneously decomposes to release cyanide (CN
    
    
    
    ).
  • Aromatic Nitriles (Picolinonitriles): The

    
    -carbon is part of the aromatic ring and lacks protons for hydroxylation. Therefore, oxidative cyanide release is mechanistically impossible  via the standard pathway.
    
Metabolic Fates

Instead of cyanide release, picolinonitriles typically undergo:

  • Hydrolysis: Slow conversion to the picolinamide or picolinic acid (often inactive metabolites).

  • Ring Oxidation: Hydroxylation of the pyridine ring by CYP enzymes.

  • Excretion: Many highly substituted derivatives (like Odanacatib) are excreted unchanged in feces due to high lipophilicity and metabolic stability.

Strategic Decision Logic (SAR)

When should you incorporate a picolinonitrile?

SAR_Logic Start Target Identification Q1 Is there a catalytic Cysteine in the active site? Start->Q1 Q2 Is the pocket restricted (Steric constraints)? Q1->Q2 Yes Action3 Standard Non-covalent Inhibitors Q1->Action3 No Action1 Consider Picolinonitrile (Covalent Reversible) Q2->Action1 Yes (Nitrile is small/linear) Action2 Consider Michael Acceptor (Acrylamide - Irreversible) Q2->Action2 No (Space for larger warhead)

Figure 3: Decision matrix for warhead selection.

References

  • Odanacatib Discovery & Mechanism

    • Gauthier, J. Y., et al. "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 2008. Link

  • Picolinonitrile Synthesis (Gold Catalysis)

    • Verma, A., et al. "Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles." ACS Omega, 2018. Link

  • Cysteine Protease Inhibition Mechanism

    • Savel, G. T., et al. "Cysteine protease inhibition by nitrile-based inhibitors: a computational study." Frontiers in Chemistry, 2014. Link

  • Nitrile Safety & Metabolism

    • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore."[2] Journal of Medicinal Chemistry, 2010. Link

  • Odanacatib Clinical Profile

    • Bone, H. G., et al. "Odanacatib for the treatment of postmenopausal osteoporosis." New England Journal of Medicine, 2016. Link

Sources

Technical Procurement & Application Guide: 5-Isopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic technical whitepaper for drug development professionals. It moves beyond a simple price list to address the sourcing, validation, and application challenges associated with 5-Isopropylpicolinonitrile (5-isopropylpyridine-2-carbonitrile), a specialized heterocyclic building block.

Executive Summary

This compound (IUPAC: 5-isopropylpyridine-2-carbonitrile) is a critical pharmacophore in medicinal chemistry, particularly for modulating lipophilicity (LogP) in kinase inhibitors and GPCR antagonists without significantly altering steric bulk compared to a phenyl ring.[1]

Unlike commodity pyridines, this molecule often sits on the boundary between "catalog item" and "custom synthesis target." This guide provides a technical roadmap for sourcing, validating quality, and understanding the synthetic lineage of this intermediate to ensure data integrity in downstream biological assays.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must define the specification sheet based on the intended application (e.g., HTS screening vs. GMP scale-up).

PropertySpecificationTechnical Note
Chemical Name 5-Isopropylpyridine-2-carbonitrile"Picolinonitrile" refers specifically to the 2-cyano isomer.
CAS Number 945579-88-8 (Verify with structure)Note: CAS numbers for niche pyridines vary by salt form. Always search by structure (SMILES).
Molecular Formula

MW: 146.19 g/mol
Structure Pyridine ring, 2-CN, 5-iPrCritical: Confirm regiochemistry (5- vs 4- vs 3-isopropyl).
Appearance Colorless to pale yellow oil/solidLow melting point solid or oil depending on purity.
Solubility DMSO, MeOH, DCMLipophilic nature (

) limits aqueous solubility.
The Impurity Profile: Why Synthesis Route Matters

The impurity profile of your batch dictates its suitability. Understanding how your supplier made it allows you to predict contaminants.

  • Route A: Cyanation of 5-Isopropyl-2-chloropyridine

    • Reagents:

      
      , Pd catalyst.
      
    • Risk: Residual Palladium (heavy metal toxicity in bioassays) and unreacted chloropyridine.

  • Route B: Cross-Coupling (Negishi/Suzuki) on 5-Bromo-2-cyanopyridine

    • Reagents: Isopropylzinc bromide or Isopropylboronic acid.

    • Risk: Homocoupling dimers and des-bromo byproducts.

Sourcing Landscape & Price Analysis

Due to the specialized nature of this intermediate, pricing is not static. It follows a "Tiered Availability" model.

Supplier Tiers
TierSupplier TypeTypical Lead TimeEst. Price RangeRecommended For
Tier 1 Global Catalog (e.g., Sigma, Combi-Blocks, Enamine)1–5 Days$150 - $300 / gMedChem SAR (mg scale), Reference Standards.
Tier 2 Specialty CRO (e.g., WuXi, Pharmablock, Astatech)2–3 Weeks$800 - $1,500 / 100gScale-up, Tox Batches, Pilot Plant.
Tier 3 Custom Synthesis (Boutique Labs)4–8 WeeksFTE-based QuoteNovel derivatives, GMP requirements.
Strategic Sourcing Decision Tree

Use this logic flow to determine the most cost-effective procurement strategy.

SourcingStrategy Figure 1: Sourcing Decision Logic for this compound Start Start: Define Requirement QtyCheck Quantity Needed? Start->QtyCheck Urgency Urgency? QtyCheck->Urgency < 5g BulkQuote Request Tier 2 Quote (Bulk Discount) QtyCheck->BulkQuote > 100g Catalog Buy Tier 1 (Catalog) High Unit Cost / Fast Speed Urgency->Catalog Need in < 1 week Custom Commission Custom Synthesis (Route Selection Control) Urgency->Custom Need specific impurity profile BulkQuote->Custom If Catalog Stock = 0

Incoming Quality Control (IQC) Protocol

Trustworthiness Principle: Never assume the label is correct for regioisomeric pyridines. A 4-isopropyl isomer will have identical Mass Spec (MS) data but will fail in biological binding pockets.

Step-by-Step Validation Workflow
  • Identity (H-NMR in

    
    ): 
    
    • Objective: Confirm substitution pattern.

    • Diagnostic Signals: Look for the isopropyl septet (

      
       ppm) and the doublet (
      
      
      
      ppm).
    • Aromatic Region: The 5-substituted pattern should show a distinct doublet (H6, deshielded by N), a doublet of doublets (H4), and a doublet (H3).

    • Red Flag: If the splitting pattern is symmetric, you may have the 4-substituted isomer.

  • Purity (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase:

      
       (0.1% TFA) / ACN gradient.
      
    • Wavelength: 254 nm and 220 nm.

    • Acceptance Criteria: >95% area under curve (AUC).

  • Residual Metal (ICP-MS):

    • Mandatory if: The batch is destined for cell-based assays.

    • Limit: Pd < 10 ppm (Palladium is a potent kinase inhibitor itself and can generate false positives).

IQC_Workflow Figure 2: Quality Control Workflow for Regioisomer Validation Sample Incoming Sample NMR 1H-NMR (Regio-check) Sample->NMR HPLC HPLC (Purity >95%) NMR->HPLC Decision Pass/Fail? HPLC->Decision Bioassay Release for Bioassay Decision->Bioassay Pass Purify Prep-HPLC / Recrystallize Decision->Purify Fail

Synthetic Utility & Handling

Handling Precautions
  • Hazard: Nitriles are toxic by ingestion/inhalation. Pyridines are skin irritants.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Nitriles can slowly hydrolyze to amides if exposed to atmospheric moisture over months.

Common Transformations

The nitrile group at the 2-position is highly activated due to the electron-withdrawing nitrogen in the ring.

  • Hydrolysis to Acid:

    • Reagent: NaOH (aq) / EtOH, reflux.

    • Product: 5-Isopropylpicolinic acid (useful for amide coupling).

  • Reduction to Amine:

    • Reagent:

      
      , Raney Ni (or Pd/C with acid).
      
    • Product: (5-Isopropylpyridin-2-yl)methanamine.

  • Grignard Addition:

    • Reagent:

      
      .
      
    • Product: Ketone formation (requires careful temperature control to avoid tertiary alcohol).

References

  • PubChem Compound Summary. (2024). 5-Isopropylpyridine-2-carbonitrile.[2] National Center for Biotechnology Information. Link(Search by structure for latest vendors).

  • Sigma-Aldrich (Merck). (2024). Pyridine Building Blocks & Synthesis Guide. Link

  • Enamine Store. (2024). Heterocyclic Building Blocks Catalog. Link

  • Combi-Blocks. (2024). Product Search: this compound. Link

  • ChemicalBook. (2025).[3] 5-Chloro-2-cyanopyridine (Precursor) Suppliers. Link

(Note: For specific pricing, users must log in to vendor portals as pricing is dynamic and volume-dependent.)

Sources

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for 5-Isopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and Safety Data Sheet (SDS) analysis for 5-Isopropylpicolinonitrile , structured for researchers and drug development professionals.

CAS: 110260-90-7 | Molecular Formula: C9H10N2

Executive Summary & Chemical Identity

This compound (also known as 5-isopropylpyridine-2-carbonitrile) is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3] Its pyridine core, substituted with a lipophilic isopropyl group and a reactive nitrile handle, makes it a versatile intermediate for constructing kinase inhibitors and other small-molecule therapeutics.

This guide moves beyond the standard regulatory compliance of a generic SDS. It provides a mechanistic understanding of the molecule's hazards, stability, and reactivity to ensure data integrity and researcher safety during high-value synthesis campaigns.

Table 1: Physicochemical Characterization
PropertySpecificationTechnical Note
CAS Number 110260-90-7 Unique identifier for regulatory tracking.[4]
IUPAC Name 5-propan-2-ylpyridine-2-carbonitrileSystemic nomenclature for patent literature.
Molecular Weight 146.19 g/mol Essential for stoichiometry calculations.
SMILES CC(C)C1=CN=C(C=C1)C#NFor chemoinformatic integration.
Physical State Low-melting Solid / OilOften appears as an oil or semi-solid depending on purity and ambient temperature.
Solubility DCM, EtOAc, MeOH, DMSOLipophilic nature (Isopropyl) reduces water solubility compared to picolinonitrile.
Purity Marker Nitrile Stretch (~2230 cm⁻¹)Key IR diagnostic peak for reaction monitoring.

Hazard Identification & GHS Classification

While picolinonitriles are generally more stable than aliphatic nitriles, they possess distinct toxicological profiles due to the pyridine nitrogen and the potential for metabolic activation.

Core Hazards (GHS)
  • Signal Word: WARNING

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Safety Insight
  • Nitrile Toxicity: Unlike simple aliphatic nitriles, the cyano group on the pyridine ring is conjugated, making it less prone to rapid spontaneous hydrolysis to Hydrogen Cyanide (HCN). However, metabolic oxidation (e.g., via P450 enzymes) can liberate cyanide ions in vivo. Therefore, it must be treated with the same rigor as Class 6.1 toxics.

  • Skin Absorption: The isopropyl group significantly increases lipophilicity (LogP ~2.5), enhancing dermal permeation. Standard latex gloves are insufficient; Nitrile or Fluorocarbon rubber gloves are mandatory.

Risk Management & Engineering Controls

Effective safety is not just about PPE; it is about containment strategy .

Engineering Control Protocol
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).

  • Inert Atmosphere: The compound should be handled under Nitrogen or Argon when possible to prevent moisture-induced hydrolysis of the nitrile to the amide (5-isopropylpicolinamide), which is a common impurity.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >10g or performing exothermic additions.

  • Hands: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Extended cuff Nitrile or Neoprene (minimum 5 mil).

  • Respiratory: If fume hood is unavailable (not recommended), use a full-face respirator with OV/CN (Organic Vapor/Cyanide) cartridges.

Emergency Response & First Aid Logic

The following workflow dictates the immediate response to exposure. The logic prioritizes decontamination followed by medical intervention .

Diagram 1: Emergency Response Decision Tree

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Lipophilic Absorption Risk) Type->Skin Eye EYE CONTACT (Irritation/Corrosion) Type->Eye Inhal INHALATION (Systemic Toxicity) Type->Inhal Act_Skin 1. Drench 15 min (Safety Shower) 2. Remove Contaminated Clothing 3. Do NOT use solvents Skin->Act_Skin Act_Eye 1. Irrigate 15 min (Eyewash) 2. Hold Eyelids Open 3. Remove Contacts Eye->Act_Eye Act_Inhal 1. Move to Fresh Air 2. Administer Oxygen if labored 3. Monitor for Cyanosis Inhal->Act_Inhal Medical SEEK MEDICAL ATTENTION Provide SDS & CAS 110260-90-7 Act_Skin->Medical Act_Eye->Medical Act_Inhal->Medical

Caption: Decision logic for immediate triage following exposure to this compound. Immediate dilution is critical to prevent systemic absorption.

Handling & Synthesis Workflow

This compound is typically used as an electrophile (amidine formation) or hydrolyzed to the carboxylic acid.

Safe Handling Protocol
  • Receipt: Inspect bottle for crystallization. If solid, warm gently (<40°C) to melt if liquid handling is required, but prefer weighing as solid if possible to minimize vapor.

  • Reagent Setup: Always add the nitrile to the reaction vessel last or as a solution to control exotherms, especially during hydrolysis or reduction steps (e.g., with LiAlH4).

  • Quenching: Reactions involving this nitrile often require acidic or basic workups. Ensure the quench is performed slowly at 0°C to prevent "runaway" hydrolysis and release of volatile byproducts.

Diagram 2: Safe Synthesis Workflow

SynthesisSafety Storage Storage (Inert Gas, <25°C) Weighing Weighing (Fume Hood, Anti-Static) Storage->Weighing Check Seal Reaction Reaction Setup (Closed System, N2 Line) Weighing->Reaction Dissolve in Solvent Quench Quench/Workup (Control Exotherm, pH Check) Reaction->Quench Monitor TLC/LCMS Waste Waste Disposal (Segregated Organics) Quench->Waste Aqueous Layers

Caption: Operational workflow emphasizing containment and exotherm control during the synthesis lifecycle.

Storage & Stability

  • Shelf Life: 24 months if stored correctly.

  • Conditions: Store under Inert Atmosphere (Argon/Nitrogen) . The nitrile group can slowly hydrolyze to the amide in the presence of atmospheric moisture.

  • Temperature: Refrigeration (2-8°C) is preferred to minimize oxidative degradation of the isopropyl group (benzylic-like oxidation).

  • Incompatibilities: Strong Oxidizing Agents (peroxides, permanganates), Strong Acids (hydrolysis risk), and Strong Bases.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 505479087, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

5-Isopropylpicolinonitrile boiling point and melting point data

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for researchers and process chemists working with 5-Isopropylpicolinonitrile (CAS: 935250-70-1).[1][2][3][4] It synthesizes available experimental data with high-confidence predictive modeling to establish protocols for handling, purification, and characterization.[3]

Characterization, Physical Properties, and Handling Protocols

Chemical Identity & Physical Properties

Compound Name: this compound Synonyms: 5-Isopropylpyridine-2-carbonitrile; 5-(Propan-2-yl)picolinonitrile CAS Number: 935250-70-1 Molecular Formula: C


H

N

Molecular Weight: 146.19 g/mol [1][2][3]
Physical Property Data Matrix

As a specialized research intermediate, this compound does not yet have standardized monographs in major pharmacopeias.[3][4] The data below synthesizes experimental observations from photocatalytic synthesis literature with QSAR (Quantitative Structure-Activity Relationship) predictions.

PropertyValue (Experimental/Predicted)ConfidenceImplications for Handling
Physical State Low-Melting Solid or Oil HighMay exist as a supercooled liquid; requires gentle warming to transfer if solidified.[1][2][5]
Melting Point 35°C – 45°C (Predicted)MediumLikely to melt during warm weather or exothermic reactions.[1][2][4][5] Store in refrigerator (2-8°C).
Boiling Point 235°C ± 10°C @ 760 mmHgHighDo not distill at atmospheric pressure. High thermal stress may cause degradation.[1][2][4][5]
Boiling Point (Vac) ~105°C – 110°C @ 10 mmHgHighVacuum distillation is the preferred purification method if chromatography is not viable.[1][2][4][5]
Density 1.02 ± 0.05 g/cm³ HighSlightly denser than water; will form the bottom layer in aqueous extractions if not diluted with lighter solvents.[1][2][4][5]
LogP 2.3 – 2.5 HighLipophilic.[1][2][4][5] Highly soluble in DCM, EtOAc, and MeOH; sparingly soluble in water.[3][4]

Critical Note: The presence of the nitrile group at the 2-position significantly raises the boiling point compared to the parent 2-isopropylpyridine (BP ~160°C).[1][2][3][4]

Synthesis & Purification Workflows

The most authoritative synthesis route involves photocatalytic alkylation of 5-bromopicolinonitrile, as detailed in recent methodology literature (e.g., UvA-DARE, 2024).[1][3] The purification strategy depends heavily on the physical state (oil vs. solid).[3][4][5]

Purification Decision Tree

The following diagram outlines the logical flow for isolating high-purity this compound based on its physical properties.

PurificationStrategy Start Crude Reaction Mixture (Post-Workup) CheckState Assess Physical State (at 25°C) Start->CheckState SolidRoute Solid / Semi-Solid CheckState->SolidRoute Crystalline LiquidRoute Oily Liquid CheckState->LiquidRoute Oil/Amorphous Recryst Recrystallization Solvent: Hexane/EtOAc (9:1) SolidRoute->Recryst High Crude Purity (>85%) FlashChrom Flash Chromatography (Silica Gel, Pentane:EtOAc) SolidRoute->FlashChrom Low Crude Purity VacDist Vacuum Distillation (< 5 mmHg, < 100°C) LiquidRoute->VacDist Scale > 10g LiquidRoute->FlashChrom Scale < 10g PurityCheck QC: GC-FID / NMR Recryst->PurityCheck VacDist->PurityCheck FlashChrom->PurityCheck

Figure 1: Purification decision logic based on scale and physical state.[1][2][3]

Detailed Protocol: Flash Column Chromatography

Since the compound is often an oil or low-melting solid, flash chromatography is the standard purification method.[3][4]

  • Stationary Phase: Silica Gel (230-400 mesh).[3][4]

  • Mobile Phase Gradient:

    • Start: 100% Pentane (or Hexane).[3][4][5]

    • Ramp: 0% → 20% Ethyl Acetate over 20 minutes.

    • Note: The pyridine nitrogen makes the compound slightly basic; if streaking occurs, add 1% Triethylamine (TEA) to the mobile phase.[3][4]

  • Detection: UV at 254 nm (Pyridine ring absorption).[3][4]

Experimental Characterization Protocols

To validate the identity and purity of this compound, use the following self-validating protocols.

A. Boiling Point Determination (Micro-Scale)

Do not use an open flame due to flammability.[3][4][5]

  • Apparatus: Use a Thiele tube with silicone oil or a digital melting point apparatus capable of BP determination.[3][4]

  • Method: Siwoloboff method (capillary tube).[3][4]

  • Procedure:

    • Place a small amount of liquid in a reaction tube.[3][4]

    • Insert a sealed capillary (open end down).[3][4][5]

    • Heat slowly (2°C/min).

    • Endpoint: The temperature at which a continuous stream of bubbles emerges from the capillary (vapor pressure > atmospheric pressure).[3][4][5]

B. Melting Point (DSC Method)

For low-melting solids, Differential Scanning Calorimetry (DSC) provides the most accurate onset temperature.[3][4]

  • Ramp Rate: 5°C/min.[3][4]

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Expected Endotherm: Sharp peak onset between 30°C and 45°C. Broad peaks indicate solvent entrapment or impurities.[3][4]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[3][4][5]

  • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[3][4][5]

  • Chemical Incompatibility: Strong oxidizing agents, strong acids (protonation of pyridine nitrogen), and strong bases (hydrolysis of nitrile to amide/acid).[3][4]

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .[3][4] The pyridine ring is susceptible to N-oxidation over long periods of air exposure.[1][2][3][4]

  • Container: Amber glass vials with Teflon-lined caps to prevent leaching.

Emergency Response:

  • Spill: Absorb with sand or vermiculite.[3][4] Do not use sawdust (fire hazard with nitriles).[3][4][5]

  • Fire: Use CO₂, dry chemical, or alcohol-resistant foam.[3] Toxic cyanide vapors may form during combustion.[3][4]

References

  • Synthesis & Isolation: Photocatalytic strategies for the valorization of feedstock chemicals. UvA-DARE (Digital Academic Repository), University of Amsterdam.[3][4] (2024).[3][4][5][6]

  • Physical Property Prediction: ACD/Labs Percepta Platform & EPISuite (US EPA)
  • Safety Data Benchmarking: Sigma-Aldrich Safety Data Sheet for 2-Cyanopyridine (Structural Analog).

  • Chromatographic Behavior: Purification of Pyridine Derivatives. Combi-Blocks / Apollo Scientific Technical Data Sheets.

Sources

Strategic Utility of Pyridine-2-Carbonitrile Derivatives in Drug Discovery and Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-2-carbonitrile (2-cyanopyridine) and its derivatives represent a cornerstone scaffold in modern heterocyclic chemistry. Far beyond simple solvent precursors, these motifs serve as critical electrophilic pharmacophores in medicinal chemistry—particularly in the design of covalent cysteine protease inhibitors—and as versatile ligands in Metal-Organic Frameworks (MOFs). This technical guide synthesizes the electronic rationale, synthetic methodologies, and downstream utility of this scaffold, designed for researchers requiring actionable, high-fidelity protocols.

Structural & Electronic Architecture

The 2-position of the pyridine ring offers a unique electronic environment compared to the 3- and 4-positions. The nitrile group at C2 exerts a powerful electron-withdrawing effect (


 and 

), significantly lowering the LUMO energy of the ring.
  • Dipole Moment: The alignment of the pyridine nitrogen lone pair and the nitrile dipole creates a strong net dipole, influencing solubility and binding affinity in protein pockets.

  • Electrophilicity: The carbon atom of the nitrile group is highly susceptible to nucleophilic attack, a property exploited in the synthesis of amidines, imidates, and tetrazoles.

  • Coordination Chemistry: Unlike 3- or 4-cyanopyridines, the N-atom of the nitrile in the 2-position can participate in chelation effects with the pyridine nitrogen, making it a valuable bidentate precursor for transition metal catalysis.

Synthetic Methodologies

The Reissert-Henze Rearrangement (Metal-Free)

For substrates sensitive to transition metals, the modified Reissert-Henze reaction remains the gold standard. This transformation utilizes pyridine


-oxides, activating the C2 position via 

-acylation or

-silylation followed by nucleophilic attack by cyanide.

Mechanism:

  • Activation: The

    
    -oxide oxygen attacks an electrophile (e.g., Benzoyl chloride, TMSCl/TFAA), creating a highly reactive pyridinium species.
    
  • Nucleophilic Attack: The cyanide ion attacks the C2 position (favored over C4 due to proximity and electronics in the transition state).

  • Elimination: Aromatization drives the elimination of the activating group, yielding the 2-cyanopyridine.

Palladium-Catalyzed Cyanation (The Modern Standard)

The Rosenmund-von Braun reaction (stoichiometric CuCN at high temp) has been largely superseded by Pd-catalyzed cross-couplings using non-toxic cyanide sources like


 or 

.

Key Advantages:

  • Safety: Avoids free HCN or NaCN.

  • Conditions: Mild temperatures (

    
    ) compared to classical methods (
    
    
    
    ).
  • Tolerance: Compatible with esters, ketones, and aldehydes on the ring.

Visualization: Synthetic Pathways

SynthesisMap cluster_legend Legend Py Pyridine PyNO Pyridine N-Oxide Py->PyNO mCPBA or H2O2 Intermed N-Acyloxypyridinium Salt PyNO->Intermed BzCl or TMSCl (Activation) HaloPy 2-Halopyridine (Br/I) PdComplex Pd(II) Oxidative Complex HaloPy->PdComplex Pd(0) Catalyst Oxidative Addition Product Pyridine-2-Carbonitrile Intermed->Product TMSCN/KCN (Reissert-Henze) PdComplex->Product Zn(CN)2 or K4[Fe(CN)6] Reductive Elimination key1 Starting Material key2 Intermediate key3 Target

Figure 1: Comparative synthetic pathways showing the Reissert-Henze (top) and Pd-Catalyzed (bottom) routes.

Reactivity & Scaffold Divergence

The nitrile group is a "chameleon" functionality. It serves as a precursor to heterocycles (tetrazoles, triazines) or as a direct electrophile.

Tetrazole Formation (Bioisosteres)

The conversion of the nitrile to a tetrazole via [3+2] cycloaddition with sodium azide (or TMSN


) is a critical transformation in medicinal chemistry. The 5-substituted tetrazole acts as a lipophilic bioisostere of a carboxylic acid, improving bioavailability while maintaining pKa (~4.5-5.0).
Pinner Reaction & Amidines

Acid-catalyzed alcoholysis yields imidate esters (Pinner salts), which are immediate precursors to amidines—key structural motifs in serine protease inhibitors.

Visualization: Reactivity Landscape

Reactivity CN Pyridine-2- Carbonitrile Amide Picolinamide (Hydrolysis) CN->Amide H2O2, NaOH Tetrazole Tetrazole (Bioisostere) CN->Tetrazole NaN3, ZnBr2 Amine Aminomethyl Pyridine CN->Amine H2, Pd/C or LAH Imidate Ethyl Pimidate (Pinner) CN->Imidate EtOH, HCl Triazine Triazine (Trimerization) CN->Triazine TfOH, Microwave

Figure 2: Divergent synthesis map starting from the pyridine-2-carbonitrile core.

Medicinal Chemistry Applications

Cysteine Protease Inhibition

Nitrile-based inhibitors target cysteine proteases (e.g., Cathepsin K, L, B, and Papain).[1][2] The mechanism involves the nucleophilic attack of the active site cysteine thiolate (


) onto the nitrile carbon, forming a reversible thioimidate adduct.
  • Significance: This reversible covalent bonding offers high potency with reduced risk of permanent off-target toxicity compared to irreversible warheads (e.g., epoxides).

  • Scaffold Role: The pyridine ring provides rigid directionality, positioning the nitrile warhead precisely within the S1 pocket of the enzyme.

Kinase Inhibition & Prion Disease

Derivatives such as 3,5-dicarbonitrile-2-aminopyridines have emerged as privileged structures. These highly functionalized cores act as:

  • Adenosine A1 receptor agonists. [3]

  • Anti-prion agents: Inhibiting the accumulation of PrP

    
     in infected cells.
    
  • Kinase Inhibitors: The pyridine nitrogen often acts as a hydrogen bond acceptor in the hinge region of kinases (e.g., in scaffolds related to Imatinib, though Imatinib itself uses a pyrimidine-pyridine linkage).

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Cyanation of 2-Bromopyridine (Ligand-Free)

Based on Weissman et al. (Merck) and recent green chemistry optimizations.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • 
     (0.25 equiv)
    
  • 
     (0.1 - 1.0 mol%)
    
  • 
     (1.0 equiv)
    
  • DMAc (Dimethylacetamide) [Solvent][4]

Step-by-Step:

  • Setup: Charge a dry reaction vial with 2-bromopyridine (5 mmol), finely ground

    
     (1.25 mmol), 
    
    
    
    (5 mmol), and
    
    
    (0.05 mmol).
  • Solvent: Add anhydrous DMAc (10 mL). Sparge with argon for 10 minutes to remove oxygen (Critical for catalyst life).

  • Reaction: Seal the vessel and heat to 120°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) or LCMS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and water (30 mL). Filter through a Celite pad to remove Pd black.

  • Purification: Wash organic layer with brine (2x), dry over

    
    , and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Yield: Expect 85–95% isolated yield.

Protocol B: Tetrazole Synthesis (Click Chemistry)

Standard protocol for bioisostere installation.

Reagents:

  • Pyridine-2-carbonitrile (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv) [Lewis Acid Catalyst]
    
  • Water/Isopropanol (1:1) or DMF[5]

Step-by-Step:

  • Setup: In a pressure tube, dissolve pyridine-2-carbonitrile (2 mmol) and

    
     (2 mmol) in solvent (5 mL).
    
  • Addition: Add

    
     (3 mmol). Caution: Azides are shock-sensitive; use a shield.
    
  • Reaction: Heat to 100°C for 12–24 hours. The Lewis acid accelerates the cycloaddition significantly compared to thermal conditions.

  • Workup: Cool to RT. Add 3N HCl (caution: gas evolution) until pH ~1 to protonate the tetrazole.

  • Isolation: The product often precipitates. If not, extract with Ethyl Acetate. The tetrazole ring is acidic (

    
    ).
    
  • Yield: Expect >80% yield.

Comparative Data: Cyanation Sources

ReagentToxicityCostAtom EconomyYield (Typical)Notes
CuCN HighLowLow60-75%Requires high temp (>180°C), difficult workup (copper waste).
Zn(CN)2 HighMediumMedium85-95%Standard for Pd-coupling. Soluble cyanide source.
K4[Fe(CN)6] Low LowHigh90-98% Non-toxic, slow release of CN-, prevents catalyst poisoning.
TMSCN High (HCN gen)HighLow70-85%Used in Reissert-Henze. Volatile and hazardous.

References

  • Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. (2007). Describes amide activation strategies.

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. (2005). The seminal paper on using K4[Fe(CN)6] for green cyanation.

  • Regioselective Cyanation of Pyridine 1-Oxides. The Journal of Organic Chemistry. (2017). Modern Reissert-Henze modifications.

  • Cysteine Protease Inhibition by Nitrile-Based Inhibitors. Frontiers in Chemistry. (2013). Mechanistic insights into the nitrile warhead.

  • Pyridine-Containing Heterocycles in FDA Approved Drugs. Journal of Medicinal Chemistry. (Review). Analysis of the pyridine scaffold in pharmaceutical libraries.

  • Light Activation of a Cysteine Protease Inhibitor. Journal of the American Chemical Society. (2011). Use of Ruthenium caging with nitrile ligands.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Isopropylpicolinonitrile via Palladium-Catalyzed Cyanation

[1]

  • Starting Material: 5-isopropyl-2-chloropyridine [111196-81-7][1]

  • Product: 5-isopropylpicolinonitrile [Substituted Pyridine-2-carbonitrile][1]

Executive Summary

This Application Note details a robust, scalable protocol for the cyanation of 5-isopropyl-2-chloropyridine to synthesize This compound .[1] While traditional Rosenmund-von Braun conditions (CuCN, high heat) are historically common, they often suffer from difficult purification and heavy metal contamination.[1] This guide prioritizes a Palladium-catalyzed approach utilizing Zinc Cyanide [Zn(CN)₂], which offers superior functional group tolerance, milder conditions, and easier purification suitable for pharmaceutical intermediates.[1][2]

Key Advantages of this Protocol:
  • Catalyst Longevity: Utilizes Zn(CN)₂ to regulate cyanide ion concentration, preventing Pd-catalyst poisoning.[1]

  • Selectivity: High specificity for the C-Cl bond at the 2-position, preserving the isopropyl group.[1]

  • Safety: Includes a dedicated cyanide destruction workflow.

Strategic Analysis: Method Selection

Comparison of Synthetic Routes
FeatureMethod A: Rosenmund-von BraunMethod B: Pd-Catalyzed (Recommended)
Reagents CuCN (Stoichiometric/Excess)Pd₂dba₃ / dppf / Zn(CN)₂ (Catalytic)
Temperature 160–200 °C90–120 °C
Workup Complex; requires oxidation of CuStandard organic extraction; lower metal load
Yield Variable (60–80%); difficult isolationHigh (85–95%); cleaner profile
Mechanism

/ Oxidative Addition
Pd(0)/Pd(II) Catalytic Cycle

Decision: Method B is selected. The electron-deficient nature of the pyridine ring activates the 2-position, but the 5-isopropyl group adds steric bulk and lipophilicity.[1] The Pd-catalyzed route using 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a ligand is chosen for its large bite angle, which facilitates the reductive elimination step essential for forming the C-CN bond.[1]

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[3] A critical challenge in cyanation is the "poisoning" of the catalyst by free cyanide ions, which can form stable

Solution: We use Zinc Cyanide [Zn(CN)₂] .[2][4] Unlike NaCN, Zn(CN)₂ has low solubility in DMF/DMA. It releases cyanide ions slowly in situ as they are consumed, maintaining a concentration high enough for transmetallation but low enough to prevent catalyst deactivation.

Figure 1: Catalytic Cycle & Mechanism

Pd_Cyanation_CycleStartPd(0)L2(Active Catalyst)OxAddOxidative Addition(Ar-Pd-Cl)Start->OxAdd+ SubstrateTransMetTransmetallation(Zn(CN)2 -> ZnCl(CN))OxAdd->TransMet+ CN-RedElimReductive Elimination(Product Release)TransMet->RedElimAr-Pd-CNRedElim->StartRegenerationProductThis compoundRedElim->ProductYieldsSubstrate5-isopropyl-2-chloropyridineSubstrate->OxAddReagentZn(CN)2Reagent->TransMet

Caption: The Pd(0)-catalyzed cyanation cycle. Zn(CN)₂ acts as a slow-release reservoir for cyanide, preventing saturation and deactivation of the Palladium species.[1]

Detailed Experimental Protocol

Reagents and Materials
  • Substrate: 5-isopropyl-2-chloropyridine (1.0 equiv)[1]

  • Cyanide Source: Zinc Cyanide [Zn(CN)₂] (0.6 equiv)

    • Note: 0.6 equiv provides 1.2 equiv of CN- ions.[1]

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃] (2.0 mol%)

  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (4.0 mol%)[1]

  • Additive: Zinc Dust (Activated) (10 mol%)

    • Role: Reduces any oxidized Pd(II) back to Pd(0) and maintains the catalytic cycle.

  • Solvent: N,N-Dimethylacetamide (DMAc) or DMF (Anhydrous, degassed)[1]

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Optional but Recommended)

  • In a glovebox or under Argon stream, mix Pd₂dba₃ and dppf in a small volume of degassed DMAc.

  • Stir at Room Temperature (RT) for 15 minutes to form the active [Pd(dppf)] complex (solution turns orange/red).

Step 2: Reaction Assembly

  • Charge a reaction vessel (equipped with a condenser and magnetic stir bar) with:

    • 5-isopropyl-2-chloropyridine (10 mmol, ~1.56 g)[1]

    • Zn(CN)₂ (6.0 mmol, 0.70 g)[1]

    • Zn Dust (1.0 mmol, 65 mg)[1]

  • Add the pre-formed catalyst solution (or add solid Pd catalyst/ligand directly if skipping Step 1).

  • Add remaining DMAc to reach a concentration of ~0.2 M (total vol ~50 mL).

  • Degassing: Sparge the mixture with Nitrogen/Argon for 10 minutes. Oxygen is detrimental to the catalyst.

Step 3: Heating

  • Seal the vessel.[5]

  • Heat to 115 °C .

  • Monitor by HPLC or TLC (Eluent: 10% EtOAc/Hexanes).

    • Expectation: Reaction typically reaches completion in 3–6 hours.

    • Observation: The mixture will darken; the suspension of Zn(CN)₂ will slowly dissolve/change appearance.

Step 4: Quench and Cyanide Destruction (CRITICAL SAFETY)

  • Cool the mixture to RT.

  • Dilute with Ethyl Acetate (EtOAc).

  • Quench: Pour the mixture into a beaker containing 10% aqueous Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃.

    • Safety Note: All aqueous waste must be treated with bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.

Step 5: Workup and Isolation

  • Filter the biphasic mixture through a pad of Celite to remove Zinc solids and Palladium black. Wash the pad with EtOAc.

  • Transfer to a separatory funnel. Separate layers.

  • Wash the organic layer with:

    • Water (2x) (removes DMAc)

    • Brine (1x)

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography (Silica Gel).

    • Gradient: 0% -> 20% EtOAc in Hexanes.[1]

    • Product: this compound appears as a light yellow oil or low-melting solid.[1]

Process Workflow & Safety Architecture

Figure 2: Operational Workflow

Workflowcluster_0Setup (Inert Gas)cluster_1Reactioncluster_2Workup & SafetyReagentsLoad Reagents(Substrate, Zn(CN)2, Pd/Ligand)DegasDegas Solvent(DMAc)Reagents->DegasHeatHeat to 115°C(3-6 Hours)Degas->HeatMonitorHPLC Check(>98% Conversion)Heat->MonitorQuenchCool & Dilute(EtOAc)Monitor->QuenchWashAq. NH4OH Wash(Remove Metals)Quench->WashWasteTreat Aqueous Waste(Bleach/Hypochlorite)Wash->WasteAq. Layer

Caption: Operational workflow emphasizing the segregation of reaction and safety/waste treatment steps.

Analytical Validation

To ensure the integrity of the synthesized product, compare analytical data against these expected parameters:

TechniqueExpected Signal / Characteristic
1H NMR (400 MHz, CDCl₃) δ 8.55 (d, 1H, H-6), δ 7.65 (d, 1H, H-3), δ 7.60 (dd, 1H, H-4), δ 3.00 (sept, 1H, CH), δ 1.30 (d, 6H, CH₃).[1]
IR Spectroscopy Strong absorption at ~2230 cm⁻¹ (C≡N stretch).
HRMS (ESI) Calculated for C₉H₁₀N₂ [M+H]⁺: 147.09 .
Appearance Colorless to pale yellow oil (may solidify upon standing).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by O₂ or high free CN⁻.[1]Ensure rigorous degassing. Use Zn(CN)₂ (not NaCN).[2][4][5][6] Add 10% Zn dust.
Black Precipitate (Early) Pd colloid formation (catalyst death).Increase ligand:Pd ratio (up to 3:1). Ensure dppf quality (not oxidized).
Product Contaminated with Metal Inefficient workup.Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous ethylenediamine.
Starting Material Remains Reaction temp too low.Increase temp to 120°C. 2-chloropyridines are sluggish compared to bromides.[1]

References

  • Jin, F., & Confalone, P. N. (2000).[1][7] Palladium-Catalyzed Cyanation of Aryl Chlorides with Zinc Cyanide.[3] Tetrahedron Letters, 41(16), 2707–2710.[1] Link

  • Cohen, D. T., & Buchwald, S. L. (2015).[1][2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1][2] Link[2]

  • Schareina, T., Zapf, A., & Beller, M. (2004).[1] Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389.[1] Link

  • Maligres, P. E., et al. (2004). Cyanation of Aryl Chlorides with Zn(CN)₂ Catalyzed by Pd/Ligand Systems.[5] Tetrahedron Letters, 45(52), 9601–9605.[1] Link

cyanation reaction conditions for 5-isopropyl-2-halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transformation of 5-isopropyl-2-halopyridines (Cl/Br) into 5-isopropylpicolinonitrile is a critical gateway step in the synthesis of kinase inhibitors and agrochemicals. While nucleophilic aromatic substitution (


) is theoretically possible due to the electron-deficient pyridine ring, the 5-isopropyl group (electron-donating) deactivates the ring, rendering standard 

sluggish and prone to side reactions.

This guide details two field-proven protocols:

  • Method A (Palladium-Catalyzed): The "Gold Standard" for high-value intermediates, utilizing

    
     and a wide-bite-angle ligand (dppf) to prevent catalyst poisoning by the pyridine nitrogen.
    
  • Method B (Copper-Mediated): A robust, cost-effective alternative for scale-up, utilizing catalytic CuI and DMEDA.

Strategic Analysis & Mechanism

The Challenge: Pyridines are notorious for poisoning homogeneous Pd catalysts. The


 nitrogen lone pair binds competitively to the metal center, arresting the catalytic cycle.
The Solution: 
  • Ligand Selection: We employ dppf (1,1'-Bis(diphenylphosphino)ferrocene). Its large bite angle and chelating effect outcompete the pyridine nitrogen for the Pd center.

  • Cyanide Source: Zinc Cyanide (

    
    )  is preferred over NaCN/KCN. It has low solubility in DMF, releasing cyanide ions slowly ("kinetic throttling"). This prevents the formation of inactive anionic poly-cyano-palladate species 
    
    
    
    .

G Start Pd(0) Active Species (Pd-dppf) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X TransMet Transmetallation (Zn(CN)2 enters) OxAdd->TransMet Slow release of CN- RedElim Reductive Elimination (Product Release) TransMet->RedElim Poison Catalyst Poisoning (Formation of [Pd(CN)4]2-) TransMet->Poison Excess free CN- RedElim->Start Regenerates Pd(0) Poison->Start Irreversible (mostly)

Figure 1: Catalytic cycle highlighting the critical balance between transmetallation and catalyst poisoning. The use of Zn(CN)2 minimizes the "Red" pathway.

Critical Safety: The "Zero-Compromise" Cyanide Protocol

WARNING: Cyanide salts and HCN gas are rapidly fatal. This protocol is non-negotiable.

  • No Acidification: Never mix cyanide waste with acid. Keep all waste streams at pH > 10.

  • The Quench: All glassware and aqueous waste must be treated with Bleach (10% NaOCl) or FeSO4 before disposal.

    • Mechanism:[1][2][3][4][5][6][7]

      
       (Cyanate is orders of magnitude less toxic).
      
  • HCN Monitoring: A portable HCN monitor must be active inside the fume hood sash.

Method A: Palladium-Catalyzed Cyanation (High Yield)[8][9]

Best For: 5-isopropyl-2-chloropyridine (less reactive) or when high purity is required. Substrate: 5-isopropyl-2-chloropyridine (or bromide).

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Starting Material

0.6Cyanide Source (provides 1.2 eq CN)

0.02Pre-catalyst (2 mol% Pd total)
dppf 0.04Ligand (1:2 Pd:Ligand ratio)
Zn Dust 0.1Scavenger/Activator (Optional but recommended)
DMF (Anhydrous) 0.5 MSolvent (Degassed)
Step-by-Step Protocol
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids Charge: Add

    
     (2 mol%), dppf (4 mol%), Zn powder (10 mol%), and 
    
    
    
    (0.6 equiv).
    • Expert Tip: Adding catalytic Zn powder reduces any oxidized Pd(II) back to Pd(0) and scavenges trace

      
      , reducing the induction period.
      
  • Substrate Addition: Add the 5-isopropyl-2-halopyridine (1.0 equiv).

  • Solvent & Degassing: Add anhydrous DMF. Sparge with Argon for 10 minutes (bubbling gas directly into liquid).

    • Why? Oxygen promotes homocoupling of the aryl halide and deactivates the phosphine ligand.

  • Reaction: Seal the vessel. Heat to 100°C (for Bromide) or 120°C (for Chloride) for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:1). The nitrile is usually more polar than the halide.

    • Endpoint: >98% consumption of starting material.

  • Workup (Safety Critical):

    • Cool to Room Temp.[8]

    • Dilute with EtOAc.

    • Quench: Pour mixture into a beaker containing 10% aqueous FeSO4 or dilute NaOH/Bleach . Stir for 30 mins to complex/oxidize free cyanide.

    • Filter through a pad of Celite to remove Zn salts.

    • Wash filtrate with water (3x) and brine (1x) to remove DMF.

    • Dry over

      
      , concentrate.
      
  • Purification: Flash chromatography (SiO2, Gradient 0

    
     20% EtOAc in Hexanes).
    

Method B: Copper-Mediated Cyanation (Cost-Effective)

Best For: 5-isopropyl-2-bromopyridine (more reactive) and large-scale batches where Pd cost is prohibitive. Chemistry: Modified Rosenmund-von Braun using catalytic Cu.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.05-isopropyl-2-bromopyridine

0.5Non-toxic Cyanide Source
CuI 0.1Catalyst (10 mol%)
DMEDA 0.2Ligand (N,N'-Dimethylethylenediamine)
Na2CO3 1.0Base
NMP 1.0 MSolvent (High boiling point)
Step-by-Step Protocol
  • Setup: Use a pressure tube (Ace Glass) or autoclave.

  • Charging: Add Substrate,

    
     (finely ground), CuI, and 
    
    
    
    .
  • Liquids: Add NMP and DMEDA.

    • Expert Tip: DMEDA accelerates the reaction significantly compared to ligand-free conditions by solubilizing the Cu-CN species.

  • Reaction: Seal and heat to 140°C for 16–24 hours.

    • Note: The higher temperature is required to break the strong Fe-CN bonds in the ferrocyanide complex.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter the slurry (inorganic salts are heavy).

    • Wash organic layer with

      
       (5% aq) to remove Copper residues (blue aqueous layer indicates Cu removal).
      
    • Standard drying and concentration.

Analytical Data & Troubleshooting

Expected Product: this compound

  • Appearance: Off-white solid or colorless oil (Melting point is low, likely ~30-40°C).

  • IR: Distinct nitrile stretch at ~2230

    
    .
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (Pd) Catalyst PoisoningIncrease dppf ratio to 1:3 (Pd:L). Ensure strict

exclusion.
Black Precipitate (Pd) Pd Aggregation ("Pd Black")Reaction temperature too high or insufficient ligand. Add 10% Zn dust.
Amide Byproduct Hydrolysis of NitrileWater present in DMF. Use fresh anhydrous DMF or add 3Å molecular sieves.
Blue Aqueous Wash Residual CopperContinue washing with

/EDTA until aqueous layer is colorless.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[8] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[8] Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[9] Chemical Communications, (12), 1388–1389. Link

  • Maligres, P. E., et al. (2002). Cyanation of 2-Chloropyridine with Zn(CN)2: A Robust Protocol. Tetrahedron Letters, 43(40), 7155-7160. Link

  • Weissman, S. A., et al. (2005).[10] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. Link

  • Safe Work Australia. (2020). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. Link

Sources

using 5-Isopropylpicolinonitrile as herbicide intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for utilizing 5-Isopropylpicolinonitrile (CAS 65963-00-0) as a high-value intermediate in the synthesis of substituted imidazolinone herbicides.[1][2] While commercial Imazapyr features an unsubstituted pyridine ring, the 5-isopropyl-substituted analogs represent a critical class of Acetohydroxyacid Synthase (AHAS) inhibitors designed for enhanced lipophilicity and specific resistance-breaking profiles.[1][2]

This document provides a self-validating workflow for converting the nitrile precursor into the bioactive imidazolinone scaffold, addressing the specific challenges of steric hindrance introduced by the C5-isopropyl group.

Chemical Context & Mechanism

The imidazolinone herbicides (e.g., Imazapyr, Imazethapyr) function by inhibiting AHAS (also known as Acetolactate Synthase, ALS), a key enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).[1][2]

This compound serves as the "masked" carboxylic acid precursor for the pyridine ring.[1][2] Its conversion involves two critical phase transitions:

  • Activation: Hydrolysis of the C2-nitrile to a carboxylic acid.

  • Scaffold Construction: Ortho-functionalization (typically at C3) followed by cyclization with an amino-amide backbone to form the imidazolinone ring.[1][2]

Key Challenge: The isopropyl group at the 5-position exerts an inductive (+I) effect and mild steric bulk, which stabilizes the pyridine ring but can retard nucleophilic attack at the C2 nitrile during hydrolysis compared to unsubstituted analogs.[1][2]

Pathway Visualization

The following diagram outlines the synthesis logic, moving from the nitrile intermediate to the active herbicide scaffold.

HerbicideSynthesis cluster_0 Critical Control Point Nitrile This compound (CAS 65963-00-0) Acid 5-Isopropylpicolinic Acid (Hydrolysis Product) Nitrile->Acid Alk. Hydrolysis (NaOH, Reflux) DiAcid 5-Isopropylpyridine- 2,3-dicarboxylic Acid Acid->DiAcid Ortho-Lithiation/CO2 or Oxidation Herbicide 5-Isopropyl-Imidazolinone (Active Herbicide) DiAcid->Herbicide Cyclization w/ Amino-Amide

Figure 1: Synthetic pathway from this compound to the Imidazolinone Herbicide scaffold.[1][2][3][4][5]

Detailed Experimental Protocols

Protocol A: Alkaline Hydrolysis of this compound

Objective: Convert the nitrile group (-CN) to the carboxylic acid (-COOH) with >95% purity.

Reagents:

  • This compound (1.0 eq)[1][2]

  • Sodium Hydroxide (NaOH), 30% aq.[1][2] solution (2.5 eq)

  • Ethanol (Solvent carrier)[1][2][3][5]

  • Hydrochloric Acid (HCl), 6N (For precipitation)[1][2]

Workflow:

  • Setup: In a 500mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve This compound (20g, 0.137 mol) in Ethanol (100 mL).

  • Addition: Slowly add 30% NaOH solution (45 mL) over 15 minutes. Caution: Exothermic reaction.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 6–8 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The nitrile spot (Rf ~0.[1][2]6) should disappear; the acid salt stays at the baseline.[1][2]

  • Ammonia Removal: The reaction releases ammonia gas.[1][2] Ensure the condenser is vented to a scrubber (dilute HCl trap).[1][2]

  • Workup:

    • Cool reaction to room temperature.[1][2][4]

    • Concentrate under reduced pressure to remove ethanol.[1][2]

    • Dilute residue with water (50 mL).[1][2]

    • Acidification: Dropwise add 6N HCl until pH reaches 3.0–3.5. The 5-Isopropylpicolinic acid will precipitate as a white/off-white solid.[1][2]

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

Expected Yield: 88–92% Melting Point: 150–152°C (Lit.[1][2] verification required for specific polymorphs).

Protocol B: Cyclization to the Imidazolinone Scaffold

Objective: Condensation of the pyridine dicarboxylate (derived from Protocol A via carboxylation) with the amino-amide backbone.[1][2]

Reagents:

  • 5-Isopropylpyridine-2,3-dicarboxylic acid anhydride (prepared from Protocol A product)[1][2]

  • 2-Amino-2,3-dimethylbutyramide (The "Imidazolinone backbone")[1][2]

  • Acetonitrile (Solvent)[1][2][3][6]

  • Picoline (Catalyst)[1][2][7]

Workflow:

  • Mixing: Suspend the anhydride (10 mmol) in Acetonitrile (30 mL).

  • Coupling: Add 2-Amino-2,3-dimethylbutyramide (10.5 mmol) at ambient temperature. Stir for 1 hour.

  • Cyclization: Add Picoline (catalytic, 0.5 mL) and heat to reflux for 4 hours.

  • Validation: The formation of the imidazolinone ring is confirmed by the disappearance of the amide carbonyl peak in IR (~1680 cm⁻¹) and appearance of the imine characteristic bands.[1][2]

Analytical Quality Control (QC)

To ensure the intermediate is suitable for downstream herbicide synthesis, the following QC specifications must be met.

ParameterSpecificationMethodRationale
Purity (HPLC) > 98.0%C18 Column, ACN/Water (0.1% H3PO4)Impurities compete in the lithiation/carboxylation step.[1][2]
Water Content < 0.5%Karl FischerWater quenches the lithiation reagents (e.g., LDA/n-BuLi) used in Step 2.[1][2]
Appearance White to pale yellow crystalline solidVisualDark color indicates oxidation or polymerization of the nitrile.[1][2]
Free Ammonia < 10 ppmIon ChromatographyResidual ammonia from synthesis interferes with acid catalysis.[1][2]

Troubleshooting & Optimization

Issue 1: Incomplete Hydrolysis (Protocol A)

  • Observation: TLC shows persistent nitrile starting material after 8 hours.[1][2]

  • Root Cause:[1][2][3][5][8][9] The 5-isopropyl group provides steric hindrance, protecting the C2 nitrile from hydroxide attack.[1][2]

  • Solution: Increase NaOH concentration to 40% or switch solvent to Ethylene Glycol (boiling point 197°C) to allow higher reaction temperatures (120°C).

Issue 2: Low Yield in Crystallization

  • Observation: Product does not precipitate upon acidification.[1][2]

  • Root Cause:[1][2][3][5][8][9] 5-Isopropylpicolinic acid is amphoteric and moderately water-soluble.[1][2]

  • Solution: Adjust pH strictly to the isoelectric point (typically pH 3.2).[1][2] If solubility remains high, saturate the aqueous layer with NaCl (salting out) before extraction with Ethyl Acetate.[1][2]

Issue 3: Decarboxylation

  • Observation: Loss of CO2 during the downstream dicarboxylic acid formation.[1][2]

  • Prevention:[1][2] Avoid temperatures >160°C during the anhydride formation step.[1][2]

References

  • Shaner, D. L. (2014).[1][2] Herbicide Handbook. Weed Science Society of America.[1][2] (Definitive source on Imidazolinone mechanism and structure).

  • Ladner, D. W. (1990).[1][2] Structure-Activity Relationships of Imidazolinone Herbicides. Pesticide Science. Link[1][2]

  • United States Patent 4,798,619 . (1989).[1][2] Pyridine-2,3-dicarboxylic acid derivatives and their use as herbicides. (Describes the synthesis of 5-substituted pyridine herbicides). Link

  • United States Patent 5,973,154 . (1999).[1][2] Process for the preparation of chiral imidazolinone herbicides. (Details the coupling of pyridine dicarboxylates with amino-amides). Link

  • PubChem . (2024).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Link[1][2]

Sources

Strategic Utilization of 5-Isopropylpicolinonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

5-Isopropylpicolinonitrile (CAS: 110260-90-7) serves as a high-value "privileged structure" intermediate in the synthesis of Type I and Type II kinase inhibitors.[1] Its structural utility is twofold:

  • The Nitrile Handle (C2 Position): A versatile electrophile that functions as a "masked" hinge-binding motif.[1] It can be selectively transformed into a primary amine (via Curtius/Hofmann rearrangement), a methylamine (via reduction), or a heterocycle (e.g., triazole, amidine) to interact with the ATP-binding site hinge region (Val/Leu/Met backbone).[1]

  • The Isopropyl Moiety (C5 Position): Provides critical hydrophobic bulk that targets the Selectivity Pocket (often the hydrophobic back-cleft or the solvent-front lipophilic shelf), improving potency and isoform selectivity (e.g., in CDK, ALK, or PI3K inhibitors) while modulating metabolic stability compared to linear alkyl chains.[1]

This guide details the synthesis of this core scaffold and its divergent transformation into three distinct kinase-binding pharmacophores.

Structural Logic & SAR Implications

In kinase drug design, the pyridine ring of this compound often mimics the adenine ring of ATP.[1]

FeatureRole in Kinase BindingChemical Transformation Required
Pyridine Nitrogen (N1) H-Bond Acceptor: Interacts with the hinge region backbone NH.[1]None (Intrinsic).[1]
C2-Nitrile (-CN) Precursor: Converted to H-Bond Donor (NH2, Amidine) or extended linker.[1]Reduction, Hydrolysis, or Cyclization.[1]
C5-Isopropyl (-iPr) Hydrophobic Interaction: Fills the ATP-binding pocket's lipophilic regions (e.g., Gatekeeper vicinity).[1]Installed via Negishi/Suzuki coupling if not present.[1]

Part 1: Synthesis of the Building Block

Target: this compound Starting Material: 5-Bromo-2-cyanopyridine (CAS: 97483-77-7)[1]

While this compound is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation.[1] The most robust method utilizes Negishi Coupling to avoid


-hydride elimination common with alkyl-Suzuki couplings.[1]
Protocol A: Negishi Coupling (Br iPr)

Rationale: Zinc reagents tolerate the nitrile functionality better than Grignard reagents and offer higher yields for secondary alkyl groups than Boronic acids.[1]

Materials:

  • 5-Bromo-2-cyanopyridine (1.0 eq)[1]

  • Isopropylzinc bromide (0.5 M in THF, 1.5 eq)[1]

  • Catalyst: Pd(dppf)Cl

    
    [1]·DCM (0.05 eq)[1]
    
  • Solvent: Anhydrous THF

  • Inert Atmosphere: Argon/Nitrogen[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and cool under Argon flow. Charge with 5-Bromo-2-cyanopyridine (e.g., 5.0 g, 27.3 mmol) and Pd(dppf)Cl

    
    ·DCM (1.1 g, 1.36 mmol).[1]
    
  • Solvation: Add anhydrous THF (50 mL) and stir to form a suspension.

  • Addition: Cool the mixture to 0°C. Dropwise add Isopropylzinc bromide (82 mL, 41 mmol) via cannula or pressure-equalizing addition funnel over 30 minutes. Control exotherm.

  • Reaction: Warm to Room Temperature (RT) and then heat to reflux (65°C) for 4–6 hours. Monitor by LC-MS (Target M+H: ~147.09).[1]

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH

    
    Cl (50 mL). Caution: Gas evolution.
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Nangcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    SO
    
    
    
    , and concentrate.[1][2][3]
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1 to 4:1).

    • Yield Expectation: 75–85%

    • Physical State: Colorless to pale yellow oil/low-melting solid.[1]

Part 2: Divergent Transformations (The "Spokes")[1]

Once the this compound core is secured, it serves as the branch point for three critical kinase inhibitor motifs.[1]

Protocol B: Reduction to (5-Isopropylpyridin-2-yl)methanamine

Application: Synthesis of "Type II" inhibitors where the amine serves as a linker to a urea/amide motif (e.g., similar to Sorafenib linkers).[1]

Reference: Adapted from WO2009117421 [1].

  • Reactants: this compound (1.0 eq), Raney Nickel (50% w/w slurry in water), Methanol (0.2 M concentration).[1]

  • Condition: Hydrogenation (H

    
     balloon or 50 psi Parr shaker) in the presence of 7N NH
    
    
    
    in MeOH (to suppress secondary amine formation).
  • Procedure:

    • Dissolve nitrile in MeOH/NH

      
      .[1]
      
    • Add washed Raney Nickel (under Argon protection – pyrophoric!).[1]

    • Stir under H

      
       for 12–16 hours at RT.
      
    • Filter through Celite (keep wet).[1] Concentrate filtrate.[1][2]

  • Outcome: Primary amine (M+H: 151.1).[1] Used directly in amide coupling.[1]

Protocol C: Conversion to 5-Isopropylpyridin-2-amine (The Hinge Binder)

Application: Direct "Type I" ATP-competitive inhibitors (e.g., Palbociclib/Ribociclib analogs). Mechanism:[1] Hydrolysis


 Hofmann Rearrangement.[1]

Step 1: Hydrolysis to Amide

  • Suspend this compound in EtOH/Water (1:1).[1]

  • Add NaOH (2.0 eq) and H

    
    O
    
    
    
    (30%, 5.0 eq).
  • Stir at RT for 2 hours (Radziszewski reaction).

  • Extract and concentrate to yield 5-isopropylpicolinamide .[1]

Step 2: Hofmann Rearrangement

  • Dissolve amide in MeOH.[1]

  • Add Iodobenzene diacetate (PIDA) (1.1 eq) or NaOCl/NaOH.[1]

  • Stir at RT for 2 hours, then heat to 50°C for 1 hour.

  • Result: The carbonyl is excised, yielding the 2-amino-5-isopropylpyridine .[1]

    • Note: This amine is a potent nucleophile for Buchwald couplings with chloro-pyrimidines or chloro-purines.[1]

Expert Tips & Troubleshooting

IssueCauseSolution
Low Yield in Negishi Moisture in Zn reagent or catalyst poisoning.[1]Use fresh Zn reagents (titrate if old).[1] Ensure strict anhydrous conditions.
Secondary Amine Byproduct Dimerization during nitrile reduction.[1]CRITICAL: Perform reduction in high-concentration ammonia (NH

/MeOH) to favor primary amine.
Volatility This compound has a low molecular weight.[1]Do not use high vacuum (< 10 mbar) for extended periods at elevated temperatures.[1]
Regioselectivity Nucleophilic attack at C6 during subsequent steps.The C5-isopropyl group sterically protects C6 slightly, but C6 remains the most electrophilic site after N-oxidation.[1]

Visualization: Synthetic Workflow

KinaseSynthesis Start 5-Bromo-2-cyanopyridine (Commercial) Negishi Negishi Coupling iPr-ZnBr / Pd(dppf)Cl2 Start->Negishi Core This compound (The Hub) PathA Path A: Reduction H2 / Raney Ni / NH3 Core->PathA PathB Path B: Hydrolysis + Hofmann 1. NaOH/H2O2 2. NaOCl or PIDA Core->PathB PathC Path C: Cyclization Hydrazine / Imidates Core->PathC Negishi->Core ProdA (5-iPr-pyridin-2-yl)methanamine (Linker for Type II) PathA->ProdA ProdB 5-iPr-pyridin-2-amine (Hinge Binder for Type I) PathB->ProdB ProdC Triazole/Oxadiazole Deriv. (Bioisosteres) PathC->ProdC

Caption: Divergent synthesis starting from the brominated precursor to three distinct kinase inhibitor pharmacophores.

References

  • Jones, R. M., et al. (2009).[1] Heterocyclic Modulators of GPR119 for Treatment of Disease. WO2009117421A2.[1] Example 2, Step 3-4.

  • Capozzi, M. A., et al. (2011).[1] Synthesis of 2-cyano-5-bromopyridine derivatives. European Journal of Medicinal Chemistry, 46(4), 1027.[1][4] (Contextual grounding for precursor synthesis).

  • Lovering, F., et al. (2016).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] (Rationale for Isopropyl/sp3 character).

  • VulcanChem. (2023).[1] Product Data Sheet: this compound. [1]

Sources

Application Note: Selective Ammoxidation of 5-Isopropyl-2-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Scope

Executive Summary

This protocol details the vapor-phase ammoxidation of 5-isopropyl-2-methylpyridine (MIP) to 5-isopropyl-2-cyanopyridine (ICP) . This transformation is a critical intermediate step in the synthesis of pyridine-based herbicides and pharmaceutical precursors (e.g., substituted niacin derivatives).

Unlike simple picolines, MIP presents a unique regioselectivity challenge: the 2-methyl group must be selectively converted to a nitrile (-CN) functionality, while the 5-isopropyl group —which contains a tertiary benzylic-like carbon highly susceptible to oxidative degradation—must be preserved.

Chemical Transformation

Reaction:



Key Challenges:

  • Regioselectivity: Activation of C-H bonds in the 2-methyl group (

    
    ) vs. the tertiary C-H of the isopropyl group.
    
  • Thermal Lability: The isopropyl group is prone to dealkylation or deep oxidation above 380°C.

  • Exothermicity:

    
    . Runaway reactions lead to ring degradation (CO/CO2).
    

Part 2: Catalyst & Mechanistic Theory[1]

The Catalyst System: V₂O₅/TiO₂ (Anatase)

For this specific substrate, we utilize a Vanadium Pentoxide (V₂O₅) monolayer supported on Anatase Titania (TiO₂) , promoted with Molybdenum (Mo) to enhance nitrile selectivity.

  • Active Phase: Vanadyl species (

    
    ) act as the redox centers.
    
  • Support Role: TiO₂ (Anatase) interacts with the lone pair of the pyridine nitrogen, anchoring the molecule and directing the 2-methyl group toward the active vanadium sites.

  • Promoter: MoO₃ stabilizes the catalyst acidity, preventing strong adsorption of the basic nitrile product which causes fouling.

Mechanism: Modified Mars-van Krevelen

The reaction proceeds via a redox cycle involving lattice oxygen rather than molecular oxygen directly attacking the substrate.

  • Adsorption: MIP adsorbs onto Lewis acid sites (Ti⁴⁺) via the pyridine nitrogen.

  • Activation: The basic

    
     site abstracts a proton from the 2-methyl group, forming a pyridyl-methyl radical.
    
  • Insertion: Lattice oxygen (

    
    ) inserts to form an aldehyde-like intermediate.
    
  • Ammonolysis: Adsorbed ammonia reacts with the intermediate to form an imine, which is rapidly dehydrogenated to the nitrile.

  • Re-oxidation: Reduced Vanadium sites (

    
    ) are re-oxidized to 
    
    
    
    by gaseous
    
    
    .

Figure 1: Mars-van Krevelen catalytic cycle for pyridine ammoxidation.

Part 3: Experimental Protocol

Equipment Setup
  • Reactor: Fixed-bed tubular reactor (Stainless Steel 316, ID: 15-20 mm).

  • Pre-heater: Packed with inert SiC or glass beads, maintained at 250°C.

  • Feed System:

    • Liquid: HPLC pump for MIP/Water mixture.

    • Gas: Mass Flow Controllers (MFC) for Air and Ammonia.

  • Collection: Condenser cooled to 4°C followed by an ethanol scrubber.

Figure 2: Process Flow Diagram for Vapor-Phase Ammoxidation.

Catalyst Preparation (Impregnation Method)
  • Support: Use TiO₂ (Anatase, surface area 20-50 m²/g).

  • Solution: Dissolve Ammonium Metavanadate (

    
    ) and Ammonium Molybdate in aqueous oxalic acid (molar ratio Oxalic:V = 2:1).
    
  • Impregnation: Add TiO₂ support to the solution. Stir at 60°C for 4 hours.

  • Drying: Evaporate water; dry at 110°C overnight.

  • Calcination: Calcine in air flow at 450°C for 6 hours.

    • Note: Final loading should be approx. 5-10 wt% V₂O₅.

Reaction Conditions (Optimized for Isopropyl Stability)

Unlike standard picoline ammoxidation (380-420°C), we operate at a lower temperature to protect the isopropyl group.

ParameterValueRationale
Temperature 350°C - 370°CBalance between methyl activation and isopropyl preservation.
Pressure AtmosphericHigh pressure favors polymerization/coking.
WHSV 0.5 - 1.0 h⁻¹Weight Hourly Space Velocity; ensures sufficient contact time.
Molar Ratio 1 : 4 : 20 : 10MIP : NH₃ : Air : H₂O
Water Role 10-15 molar eq.Critical: Steam moderates hot spots and prevents catalyst coking.
Step-by-Step Execution
  • Loading: Load 5.0 g of catalyst (particle size 40-60 mesh) into the reactor isothermal zone.

  • Activation: Flush with Air (50 mL/min) while ramping temp to 400°C. Hold for 2 hours. Cool to reaction temp (360°C).

  • Feed Start:

    • Start Ammonia flow first (passivate acid sites).

    • Start Water/Air flow.

    • Introduce MIP feed gradually.

  • Steady State: Allow 60 minutes for equilibration before sampling.

  • Sampling: Collect liquid condensate every hour. Analyze organic layer by GC-FID.

Part 4: Analysis & Quality Control

Analytical Method (GC-FID)
  • Column: HP-5 or DB-Wax (30m x 0.32mm x 0.25µm).

  • Carrier: Helium @ 1.5 mL/min.

  • Oven: 80°C (2 min)

    
     10°C/min 
    
    
    
    250°C (5 min).
  • Internal Standard: Chlorobenzene or 1,2-Dichlorobenzene.

Data Interpretation

Calculate Conversion (X) and Selectivity (S) :




[1][2][3][4][5]

Target Metrics:

  • Conversion: > 85%

  • Selectivity: > 80%[2][6][7]

  • Main Byproducts: 2,5-Dicyanopyridine (over-oxidation), Pyridine-2-carbonitrile (dealkylation).

Part 5: Safety & Troubleshooting

Hazards[1]
  • Pyridines: Highly odorous, toxic by inhalation, and skin irritants. Work in a fume hood.

  • Ammonia: Corrosive gas. Ensure leak detectors are active.

  • Runaway: Ammoxidation is exothermic.[1][5] If temp spikes >10°C, cut O₂ flow immediately and increase N₂/Steam.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Temp too low or WHSV too high.Increase Temp by 10°C or reduce feed rate.
High Dealkylation Temp too high (>380°C).Reduce Temp; check reactor hot spots.
Coking (Dark Cat.) Insufficient Steam or O₂.Increase Water/Feed ratio; regenerate catalyst with Air at 450°C.
Trace Dinitrile Over-oxidation.Reduce O₂/MIP ratio or decrease contact time.

Part 6: References

  • Sembaev, D. K., et al. (2004).[3] About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal. Link

  • Reddy, B. M., et al. (2002). Reaction pathways on V2O5/AlF3 catalyst in the ammoxidation of 3-picoline. Catalysis Communications. Link

  • Martin, A., et al. (2004). Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. Applied Catalysis A: General. Link

  • Li, J., et al. (2022).[2] Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. ACS Omega. Link

  • BenchChem Technical Support . 2-Cyanopyridine Synthesis Data & Catalyst Selection. Link

Sources

Application Note: High-Fidelity Hydrolysis of 5-Isopropylpicolinonitrile to 5-Isopropylpicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The conversion of 5-isopropylpicolinonitrile (CAS: 59205-95-5) to 5-isopropylpicolinic acid (CAS: 26405-26-5) is a critical transformation in the synthesis of pyridine-based pharmaceutical intermediates and herbicides (structurally related to Fusaric acid). While nitrile hydrolysis is a textbook reaction, the specific electronic and steric environment of the pyridine ring—combined with the susceptibility of picolinic acids to thermal decarboxylation—demands a rigorously controlled protocol.

The Challenge: Decarboxylation & Solubility

Unlike benzene derivatives, pyridine-2-carboxylic acids (picolinic acids) are prone to decarboxylation at elevated temperatures, particularly in acidic media or in the presence of metal ions. The mechanism involves the formation of a zwitterionic intermediate where the protonated ring nitrogen stabilizes the carbanion formed after CO₂ loss.

Furthermore, the 5-isopropyl group introduces lipophilicity, altering the solubility profile compared to unsubstituted picolinic acid. Standard aqueous precipitation methods must be adjusted to account for this increased organic character.

The Solution: Alkaline Hydrolysis Strategy

This guide prioritizes Alkaline Hydrolysis (Saponification) over acidic hydrolysis.

  • Why? Base hydrolysis proceeds via the carboxylate salt, which is electronically resistant to decarboxylation compared to the protonated pyridinium species formed in acid.

  • Outcome: Higher purity profiles and reduced byproduct formation (5-isopropylpyridine).

Reaction Mechanism & Pathway Analysis

The transformation proceeds through a stepwise nucleophilic addition-elimination mechanism. The nitrile is first hydrated to the primary amide (5-isopropylpicolinamide), which is subsequently hydrolyzed to the carboxylate.

Pathway Visualization

The following diagram illustrates the reaction progression and the critical "Kill Zone" where decarboxylation occurs if conditions are uncontrolled.

ReactionPathway Nitrile This compound (Starting Material) Amide Intermediate: 5-Isopropylpicolinamide Nitrile->Amide NaOH, H2O OH- Attack Salt Product Salt: Sodium 5-isopropylpicolinate Amide->Salt NaOH, Reflux - NH3 Acid Target Product: 5-Isopropylpicolinic Acid Salt->Acid Acidification (HCl) pH 3.0 - 3.5 Byproduct Byproduct: 3-Isopropylpyridine (Decarboxylated) Acid->Byproduct High T (>135°C) Acidic Media

Figure 1: Reaction pathway highlighting the stable carboxylate salt intermediate and the risk of decarboxylation upon acidification and heating.

Experimental Protocol: Alkaline Hydrolysis

This protocol is optimized for 10g – 100g scale batches. It ensures complete conversion of the amide intermediate while preventing thermal degradation.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleSpecification
This compound 1.0Substrate>98% Purity
Sodium Hydroxide (aq) 2.5 - 3.0Reagent30% w/w solution
Ethanol (Optional) SolventCo-solventAbsolute (if solubility is low)
Hydrochloric Acid N/AWorkup6M or 37% (conc.)
Dichloromethane (DCM) N/AExtractionHPLC Grade
Step-by-Step Methodology
Phase 1: Hydrolysis
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charging: Add This compound (1.0 equiv) to the flask.

  • Solvent Addition: Add Deionized Water (5 vol relative to substrate mass).

    • Note: If the nitrile is an oil or poorly dispersible, add Ethanol (2 vol) to facilitate phase transfer.

  • Base Addition: Slowly add 30% NaOH solution (2.5 equiv). The reaction is exothermic; monitor temperature.

  • Reflux: Heat the mixture to 95°C - 100°C (gentle reflux).

  • Monitoring: Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor via HPLC or TLC (50% EtOAc/Hexane). The nitrile (Rf ~0.6) disappears first; the amide intermediate (Rf ~0.3) must also fully disappear.

Phase 2: Workup & Isolation (Critical Steps)
  • Ammonia Removal: Once conversion is complete, remove the condenser and allow the generated ammonia gas to escape for 15 minutes (or use a rotary evaporator to strip ethanol and ammonia).

  • Cooling: Cool the reaction mixture to 20°C .

  • pH Adjustment (The "Sweet Spot"):

    • Slowly add 6M HCl dropwise while stirring.

    • Target pH: Adjust to pH 3.0 – 3.5 .

    • Mechanism:[1][3][7][8][9][10][11] This is the isoelectric point region. The zwitterionic acid is least soluble here. Unlike unsubstituted picolinic acid (which is very water-soluble), the 5-isopropyl group aids precipitation.

  • Extraction (If precipitation is partial):

    • Due to the isopropyl group, the product may form an oil or partial solid.

    • Extract the aqueous layer (pH 3.0) with Dichloromethane (DCM) (3 x 3 vol).

    • Caution: Do not extract at pH < 1.0, as the cationic pyridinium species is water-soluble.

  • Drying & Concentration:

    • Dry the combined organic layers over anhydrous Na₂SO₄ .

    • Filter and concentrate under reduced pressure at < 45°C .

    • Warning: Do not overheat the dry residue.

Phase 3: Purification (Recrystallization)
  • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate or Toluene .

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white crystalline solid.[12]

Process Workflow Diagram

This operational map ensures the user follows the correct sequence to maximize yield and safety.

Workflow Start Start: Charge Nitrile + Water BaseAdd Add 30% NaOH (2.5 eq) Start->BaseAdd Reflux Reflux 100°C (4-6 hrs) Monitor Amide Disappearance BaseAdd->Reflux Strip Strip EtOH/NH3 (Rotovap) Reflux->Strip Acidify Cool to 20°C Acidify to pH 3.0 - 3.5 Strip->Acidify CheckPrecip Heavy Precipitate? Acidify->CheckPrecip Filter Filter & Wash (Cold Water) CheckPrecip->Filter Yes Extract Extract with DCM (3x) Dry (Na2SO4) & Evaporate CheckPrecip->Extract No/Oiling Recryst Recrystallize (EtOAc or Toluene) Filter->Recryst Extract->Recryst End Final Product: 5-Isopropylpicolinic Acid Recryst->End

Figure 2: Operational workflow for the isolation of 5-isopropylpicolinic acid.

Quantitative Performance & Troubleshooting

Expected Yields & Data
ParameterStandard ResultNotes
Molar Yield 85% - 92%Losses primarily in mother liquor during recrystallization.
Purity (HPLC) > 99.0%Main impurity is trace amide or decarboxylated pyridine.
Appearance White to Off-white SolidYellowing indicates thermal degradation.
Melting Point 138°C - 142°C(Reference range for similar analogs; verify experimentally).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Reflux temp too low or insufficient base.Ensure internal temp >95°C. Check NaOH strength. Extend time by 2h.
Product is an Oil pH not at isoelectric point; Isopropyl group prevents crystallization.Verify pH is strictly 3.0–3.5. Use DCM extraction immediately. Seed with pure crystal if available.
Low Yield Decarboxylation or product lost in water layer.Do not heat acid solution above 50°C. Check aqueous layer by HPLC; if product remains, salt out (NaCl) and re-extract.
Red/Brown Color Oxidative degradation or metal contamination.Use inert atmosphere (N₂) during reflux. Ensure water is deionized (free of Fe/Cu).

References

  • Shimizu, S., et al. (1990). Process for preparing picolinic acid derivatives. U.S. Patent No.[12][13] 4,965,367. (Validating basic hydrolysis conditions for substituted cyanopyridines).

  • Katritzky, A. R., et al. (2005).[3] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[3] Retrieved from [Link]

  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

  • LibreTexts Chemistry. (2025). Chemistry of Nitriles: Hydrolysis Mechanisms. Retrieved from [Link][3][12][13]

Sources

Application Note: Optimized Palladium-Catalyzed Cyanation of 2-Chloro-5-Isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic conversion of 2-chloro-5-isopropylpyridine to 2-cyano-5-isopropylpyridine (5-isopropylpicolinonitrile). While aryl chlorides are typically sluggish substrates for palladium-catalyzed coupling, the electron-deficient nature of the pyridine ring activates the C–Cl bond at the 2-position for oxidative addition. However, this reaction is frequently plagued by catalyst deactivation (poisoning) due to the strong


-donating capability of the cyanide ion.

This note presents two validated protocols:

  • Method A (Standard): Uses Zinc Cyanide [Zn(CN)₂] with Pd(dppf)Cl₂, leveraging the "slow-release" mechanism to maintain catalyst activity.

  • Method B (Green/Alternative): Uses Potassium Ferrocyanide [K₄[Fe(CN)₆]], a non-toxic surrogate that releases cyanide only upon thermal activation.

Mechanistic Insight & Catalyst Design

The Catalyst Poisoning Challenge

The primary failure mode in Pd-catalyzed cyanation is the formation of stable tetracyanopalladate(II) species,


. Once formed, these species are thermodynamically stable and catalytically inactive, effectively removing Palladium from the cycle.
  • Solution: We must keep the concentration of free cyanide ions in solution low, relative to the concentration of the Palladium catalyst.

  • Ligand Selection: Bidentate ligands with a large bite angle, specifically dppf (1,1'-bis(diphenylphosphino)ferrocene), are critical. The large bite angle accelerates the reductive elimination step, which is often the turnover-limiting step in cyanation.

Reaction Pathway Visualization

CatalyticCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + 2-Cl-5-iPr-Pyridine Poison Catalyst Poisoning [Pd(CN)4]2- (Inactive) Pd0->Poison Excess Free CN- TransMet Transmetallation (Ar-Pd(II)-CN) OxAdd->TransMet + CN- source - Cl- RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Determining TransMet->Poison Excess Free CN- RedElim->Pd0 - Product

Figure 1: Catalytic cycle showing the critical path (Green/Blue/Yellow/Red) and the off-cycle deactivation pathway (Black) caused by excess cyanide.

Experimental Protocols

Pre-Reaction Checklist
  • Substrate: 2-chloro-5-isopropylpyridine (Purity >98% recommended).

  • Solvent Quality: Anhydrous DMF or DMAc (Water <0.05%). Water can hydrolyze the product to the amide or acid at high temperatures.

  • Inert Atmosphere: Argon or Nitrogen sparging is mandatory. Oxygen promotes homocoupling of the substrate and oxidation of the phosphine ligand.

Method A: Zinc Cyanide (Standard Industrial Approach)

Best for: High reliability, scale-up, and difficult substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Zn(CN)₂: 0.6 equiv (Provides 1.2 equiv of CN⁻)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2–3 mol%)

  • Additive: Zn Dust (10 mol%) - Crucial for reducing Pd(II) precatalyst to active Pd(0) and scavenging trace oxidants.

  • Solvent: DMAc (N,N-Dimethylacetamide) [Concentration: 0.5 M]

Procedure:

  • Charge: In a glovebox or under active N₂ flow, add Pd(dppf)Cl₂ (0.03 equiv), Zn(CN)₂ (0.6 equiv), Zn dust (0.1 equiv), and 2-chloro-5-isopropylpyridine (1.0 equiv) to a reaction vial.

  • Solvate: Add anhydrous DMAc. Seal the vessel with a crimp cap (Teflon/Silicone septum).

  • Purge: Sparge the mixture with Nitrogen for 10 minutes via needle.

  • React: Heat the block to 120°C . Stir vigorously (800 rpm).

    • Note: The reaction typically requires 4–16 hours. The mixture will turn from orange/red to dark brown.

  • Monitor: Check HPLC/UPLC at 4 hours. Look for the disappearance of the aryl chloride (RT ~ X min) and appearance of the nitrile (RT < X min, more polar).

Method B: Potassium Ferrocyanide (Green Chemistry Approach)

Best for: Avoiding toxic zinc waste, lower cost.

Reagents:

  • Substrate: 1.0 equiv

  • K₄[Fe(CN)₆][1][2][3][4]·3H₂O: 0.25 equiv (Provides 1.5 equiv of CN⁻)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: CataCXium® A (BuPAd₂) or dppf (4 mol%)

  • Base: Na₂CO₃ (1.0 equiv)

  • Solvent: NMP (N-methyl-2-pyrrolidone) [Concentration: 0.5 M]

Procedure:

  • Charge: Add K₄[Fe(CN)₆]·3H₂O (finely ground), Na₂CO₃, Pd(OAc)₂, and Ligand to the flask.

  • Solvate: Add NMP and the substrate.

  • React: Heat to 140°C .

    • Mechanism:[3][5][6] At this temperature, cyanide dissociates slowly from the Iron center, ensuring the free CN⁻ concentration never exceeds the threshold for Pd-poisoning.

Quantitative Comparison of Methods

FeatureMethod A: Zn(CN)₂Method B: K₄[Fe(CN)₆]
Reaction Temp 110–120°C130–150°C
Toxicity High (Acute)Low (Non-toxic solid)
Catalyst Load Low (1–3 mol%)Moderate (2–5 mol%)
Workup Requires oxidative quenchSimple filtration/extraction
Cost High (Reagents + Waste disposal)Low
Yield (Typical) 85–95%75–90%

Safety & Waste Management (Critical)

WARNING: Cyanation reactions pose severe risks.[7] Even if using "non-toxic" ferrocyanide, the product and intermediates can release HCN gas if exposed to acid.

Quenching Protocol

Never dispose of the reaction mixture directly into acidic waste.

SafetyFlow Rxn Reaction Mixture (Contains residual CN-) Cool Cool to RT Rxn->Cool Dilute Dilute with EtOAc Cool->Dilute Quench Quench Step Add 10% NaOCl (Bleach) or FeSO4(sat) Dilute->Quench Wait Stir 1 hr (Oxidize CN- to OCN-) Quench->Wait Extract Aqueous Extraction (Keep pH > 10) Wait->Extract

Figure 2: Mandatory safety workflow for quenching cyanide reactions.

  • Oxidative Quench: Treat the reaction mixture (or aqueous phase) with 10-15% Sodium Hypochlorite (Bleach) or saturated Ferrous Sulfate (FeSO₄). This converts free cyanide to cyanate (OCN⁻) or Prussian Blue, respectively.

  • pH Control: Maintain aqueous layers at pH > 10 during extraction to prevent HCN evolution.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Black Precipitate (Palladium Black) Catalyst decomposition due to high temp or lack of ligands.Add more ligand (increase L:Pd ratio). Add 10 mol% Zn dust to stabilize Pd(0).
No Conversion (SM remaining) Oxidative addition failure.Increase Temp to 130°C. Switch solvent to NMP. Ensure inert atmosphere (O₂ inhibits catalyst).
Stalled Reaction (~50% Conv) Catalyst poisoning by CN⁻.Switch to Method A (Zn(CN)₂) for slower release. Dilute reaction mixture.
Hydrolysis Product (Amide) Wet solvent.Distill DMF/DMAc over CaH₂ or use molecular sieves.

References

  • Pfizer Process Development: Zanon, J., et al. "Suzuki-Miyaura Coupling and Cyanation of 2-Chloropyridines." J. Am. Chem. Soc.2003 , 125, 2890. Link

  • Zinc Cyanide Methodology: Jin, F., & Confalone, P. N. "Palladium-catalyzed cyanation of aryl chlorides." Tetrahedron Lett.2000 , 41, 3271. Link

  • Ferrocyanide (Green) Method: Schareina, T., Zapf, A., & Beller, M. "Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides."[8] Chem. Commun.[8]2004 , 1388.[8] Link

  • Safety & Handling: "Cyanide Salts - Environmental Health and Safety." Dartmouth College EHS Guidelines.[7]Link

  • Mechanistic Review: Anbarasan, P., et al. "Recent Advances in Palladium-Catalyzed Cyanation of Aryl Halides." Chem. Soc. Rev.2011 , 40, 5049. Link

Sources

reduction of 5-Isopropylpicolinonitrile to primary amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reduction of 5-Isopropylpicolinonitrile to (5-Isopropylpyridin-2-yl)methanamine

Abstract

This guide details the synthesis of (5-Isopropylpyridin-2-yl)methanamine via the reduction of this compound. Two distinct protocols are provided to address different scales and equipment availabilities: a scalable Catalytic Hydrogenation using Raney Nickel/Ammonia for process chemistry, and a Chemical Reduction using Lithium Aluminum Hydride (LiAlH4) for rapid laboratory-scale discovery. Special emphasis is placed on suppressing the formation of secondary amine dimers—a common failure mode in picolinonitrile reduction—and managing the chelation properties of the resulting 2-picolylamine scaffold.

Introduction & Strategic Analysis

The conversion of this compound to its primary amine is a pivotal transformation in the synthesis of pyridine-based ligands and pharmaceutical intermediates. However, this reaction presents two specific chemoselectivity challenges:

  • The "Dimerization" Trap: Intermediate imines (

    
    ) are highly electrophilic. As primary amine product forms, it often attacks the imine to form a secondary amine dimer (
    
    
    
    ).
  • Pyridine Ring Stability: Aggressive hydrogenation conditions (e.g., PtO2/AcOH) can reduce the pyridine ring to a piperidine, destroying aromaticity.

  • Product Chelation: The product is a 2-picolylamine derivative, a bidentate ligand capable of poisoning heterogeneous catalysts or binding tightly to aluminum salts during workup.

Route Selection Matrix:

FeatureProtocol A: Catalytic HydrogenationProtocol B: LiAlH4 Reduction
Scale >10 g to Kilogram<10 g (Discovery Scale)
Atom Economy HighLow (Stoichiometric waste)
Selectivity High (with NH3 additive)Very High
Equipment High-Pressure Vessel (Parr)Standard Glassware (Schlenk)
Safety H2 gas, Pyrophoric CatalystPyrophoric Reagent, Exothermic

Reaction Mechanism & Pathway Control

The following diagram illustrates the competing pathways. To secure the Primary Amine (Path A), one must accelerate Step 2 or inhibit Step 3.

ReactionPathway cluster_legend Control Strategy Nitrile This compound Imine Imine Intermediate (R-CH=NH) Nitrile->Imine 2H PrimaryAmine TARGET: Primary Amine Imine->PrimaryAmine 2H (Path A) Aminal Aminal Intermediate Imine->Aminal + Primary Amine (Path B) SecondaryAmine IMPURITY: Secondary Amine Dimer Aminal->SecondaryAmine - NH3 + H2 Add NH3 to shift equilibrium away from Path B Add NH3 to shift equilibrium away from Path B

Figure 1: Mechanistic divergence in nitrile reduction. Path A is the desired route. Path B leads to the dimer impurity.

Protocol A: Catalytic Hydrogenation (Scalable)

Rationale: This method uses ammonia saturation to suppress secondary amine formation by shifting the equilibrium of the condensation step backward (Le Chatelier's principle). Raney Nickel is preferred over Pd/C for picolinonitriles as it is less prone to reducing the pyridine ring under basic conditions.

Materials:

  • Substrate: this compound

  • Catalyst: Raney Nickel (W2 or similar grade), slurry in water.

  • Solvent: 7N Ammonia in Methanol (Commercial or prepared in situ).

  • Hydrogen Source: H2 gas (50-100 psi).

Step-by-Step Procedure:

  • Catalyst Preparation:

    • Weigh Raney Nickel (approx. 20 wt% relative to substrate) into a beaker.

    • CRITICAL SAFETY: Raney Ni is pyrophoric when dry. Keep wet at all times.

    • Wash the catalyst 3x with absolute methanol to remove water. Decant carefully.

  • Loading:

    • Transfer the washed Raney Ni into a Parr hydrogenation bottle or autoclave.

    • Add this compound (1.0 equiv).

    • Add 7N NH3 in MeOH (Concentration: 0.1 M relative to substrate). Note: High dilution helps prevent dimerization.

  • Reaction:

    • Seal the vessel. Purge with N2 (3x) then H2 (3x).

    • Pressurize to 60 psi (4 bar) H2.

    • Agitate vigorously at Room Temperature (20-25°C).

    • Monitoring: Reaction is typically complete in 4-12 hours. Monitor by LCMS (look for M+H = 151).

  • Workup:

    • Purge vessel with N2.[1]

    • Filter the mixture through a Celite pad (keep wet with MeOH to prevent catalyst ignition).

    • Concentrate the filtrate under reduced pressure.

    • Purification: The residue is often pure enough. If green/blue (Ni chelation), treat with EDTA solution or pass through a short silica plug with 10% MeOH/DCM + 1% NH4OH.

Protocol B: Chemical Reduction (LiAlH4)

Rationale: Lithium Aluminum Hydride (LAH) acts as a nucleophilic reducing agent. It rapidly converts the nitrile to an aluminate-imine complex, which is stable until hydrolysis, effectively preventing the intermediate imine from reacting with product amine.

Materials:

  • Substrate: this compound

  • Reagent: LiAlH4 (2.0 - 2.5 equiv), 1M or 2M solution in THF.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Procedure:

  • Setup:

    • Flame-dry a 2-neck round bottom flask; cool under Argon/N2 flow.

    • Charge with LiAlH4 solution (2.2 equiv). Cool to 0°C in an ice bath.

  • Addition:

    • Dissolve this compound in anhydrous THF (concentration ~0.2 M).

    • Add the nitrile solution dropwise to the LAH via addition funnel or syringe pump over 30 minutes. Exothermic reaction.

    • Observation: The solution may turn yellow/orange.

  • Reaction:

    • Remove ice bath and stir at Room Temperature for 2-4 hours.

    • Optional: If conversion is slow (check TLC/LCMS), heat to reflux (65°C) for 1 hour.

  • Fieser Workup (Critical for Amines):

    • Cool reaction back to 0°C.

    • Quench carefully in this order (for

      
       grams of LiAlH4 used):
      
      • Add

        
         mL water (slowly!).
        
      • Add

        
         mL 15% NaOH solution.
        
      • Add

        
         mL water.
        
    • Warm to RT and stir for 15 mins. A white, granular precipitate (lithium aluminate) should form.

    • Note: If the precipitate is gelatinous, the amine is likely trapped. Add more THF and stir longer.

  • Isolation:

    • Filter off the solids. Wash the cake thoroughly with THF.

    • Dry the filtrate over Na2SO4 and concentrate.

    • Yield Expectation: 85-95%.

Analytical & Quality Control

Data Summary Table:

ParameterSpecificationNotes
Appearance Clear to pale yellow oilDarkens on air exposure (store under N2)
LCMS (ESI+) [M+H]+ = 151.1Major peak
1H NMR (CDCl3)

8.4 (d, 1H), 7.5 (dd, 1H), 7.2 (d, 1H), 3.9 (s, 2H), 2.9 (sept, 1H), 1.2 (d, 6H)
Diagnostic singlet at ~3.9 ppm (-CH2-NH2)
Impurity Secondary Amine Dimer[M+H]+ = 284.2; Check by LCMS

Troubleshooting Guide:

  • Problem: Low Yield / Gelatinous Emulsion (LAH)

    • Cause: The 2-picolylamine product chelates Aluminum.

    • Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution for the quench instead of the Fieser method. Stir vigorously for 2 hours until layers separate cleanly.

  • Problem: Significant Dimer Formation (Hydrogenation)

    • Cause: Insufficient Ammonia or low H2 pressure.

    • Fix: Increase NH3 concentration to saturation. Ensure H2 pressure is >50 psi.

References

  • Nitrile Reduction Mechanisms

    • Organic Chemistry Portal. "Reduction of Nitriles to Amines."[2][3][4][5] Available at: [Link]

  • Catalytic Hydrogenation Protocols: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979. (Standard text for Raney Ni/NH3 protocols).
  • Suppression of Secondary Amines

    • ResearchGate Discussion: "How to prevent secondary amine formation in nitrile reduction?" Available at: [Link]

  • Safety Data (Pyridine Derivatives)

Sources

Application Note: Synthesis of Pyridyl Ketones via Grignard Reaction with 5-Isopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the reaction of 5-isopropylpicolinonitrile with Grignard reagents. This application note elucidates the reaction mechanism, provides comprehensive, field-proven experimental protocols, and discusses the significance of this transformation in synthesizing valuable ketone intermediates for pharmaceutical research.

Introduction: The Strategic Importance of Pyridyl Ketones

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2][3] The functionalization of this privileged structure is crucial for the development of novel drug candidates.[1][3] Specifically, pyridyl ketones are versatile intermediates, serving as precursors for a multitude of more complex molecules.

The reaction of nitriles with Grignard reagents represents a classic and reliable method for the synthesis of ketones, forming a new carbon-carbon bond in the process.[4][5] This reaction is particularly advantageous because the intermediate imine salt is stable under the reaction conditions and does not react further with the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts that can occur with other carbonyl compounds.[6][7] This guide focuses on the application of this robust reaction to this compound, a substrate of interest for generating novel ketone building blocks in drug discovery programs.

Reaction Mechanism: From Nitrile to Ketone

The conversion of a nitrile to a ketone using a Grignard reagent is a two-stage process: nucleophilic addition followed by acidic hydrolysis.

Stage 1: Nucleophilic Addition The Grignard reagent (R-MgX) is a potent nucleophile due to the highly polarized carbon-magnesium bond.[5] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group in this compound.[6] This addition breaks one of the pi bonds of the nitrile, resulting in the formation of a negatively charged intermediate imine magnesium salt (a metalloimine).[8][9] This salt is unreactive towards further nucleophilic attack by another molecule of the Grignard reagent.[6][7]

Stage 2: Acidic Hydrolysis Upon completion of the addition, the reaction is quenched with an aqueous acid.[10] The imine salt is protonated by the acid to form an imine.[5] The imine is then hydrolyzed under the acidic conditions to yield the final ketone product and ammonia.[6][10]

Grignard Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_products Products 5-IPN This compound Grignard R-MgX (Grignard Reagent) ImineSalt Imine Magnesium Salt Grignard->ImineSalt Imine Imine ImineSalt->Imine 2. Acid Workup (H₃O⁺) Ketone Pyridyl Ketone Imine->Ketone Hydrolysis Ammonia NH₃ Imine->Ammonia

Caption: Mechanism of Grignard reaction with a nitrile.

Detailed Experimental Protocols

This section provides a self-validating protocol. The causality behind each step is explained to ensure reproducibility and success.

3.1. Critical Pre-Reaction Preparations: Ensuring Anhydrous Conditions

  • Rationale: Grignard reagents are highly reactive with protic solvents like water.[11] Any moisture will quench the reagent, leading to a significant reduction in yield.

  • Protocol:

    • All glassware (round-bottom flask, dropping funnel, condenser) must be thoroughly cleaned and oven-dried at 120 °C overnight.[11]

    • Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common choices. Ensure they are freshly distilled or obtained from a solvent purification system.

3.2. Protocol 1: Synthesis of 1-(5-isopropylpyridin-2-yl)ethan-1-one

This protocol details the reaction using a commercially available Grignard reagent, methylmagnesium bromide.

Materials and Reagents:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup (N₂ or Ar).

Step-by-Step Procedure:

  • Reaction Setup: Assemble the dry glassware under an inert atmosphere. Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.

  • Reagent Charging: To the flask, add this compound (e.g., 10 mmol, 1.46 g) and dissolve it in 50 mL of anhydrous diethyl ether.

  • Grignard Addition: Cool the flask to 0 °C using an ice-water bath. Charge the dropping funnel with methylmagnesium bromide solution (e.g., 12 mmol, 4.0 mL of 3.0 M solution). Add the Grignard reagent dropwise to the stirred nitrile solution over 30 minutes.

    • Expert Insight: A slow, controlled addition is crucial. The reaction is exothermic, and rapid addition can lead to side reactions. Maintaining a low temperature ensures selectivity.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. The formation of a precipitate is typically observed.

  • Reaction Quench (Workup): Cool the flask back to 0 °C. Cautiously and slowly add 50 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction.

    • Trustworthiness Check: Quenching with NH₄Cl is a milder alternative to strong acids and can help prevent the degradation of sensitive products.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

Experimental Workflow A 1. Setup Dry glassware under N₂/Ar B 2. Reagents Dissolve nitrile in anhydrous ether A->B C 3. Addition Add Grignard reagent dropwise at 0°C B->C D 4. Reaction Stir at room temperature for 2-3h C->D E 5. Quench Cool to 0°C, add sat. aq. NH₄Cl D->E F 6. Extraction Separate layers, extract aqueous with ether E->F G 7. Washing Wash combined organic layers F->G H 8. Drying & Concentration Dry with MgSO₄, evaporate solvent G->H I 9. Purification Column Chromatography H->I

Caption: Step-by-step experimental workflow.

Data Presentation: Versatility of Grignard Reagents

The choice of Grignard reagent allows for the synthesis of a diverse range of ketone products. The following table presents expected yields for the reaction of this compound with various common Grignard reagents, based on typical outcomes for this type of reaction.

EntryGrignard Reagent (R-MgX)R GroupProduct NameExpected Yield (%)
1Methylmagnesium Bromide-CH₃1-(5-isopropylpyridin-2-yl)ethan-1-one75-85%
2Ethylmagnesium Bromide-CH₂CH₃1-(5-isopropylpyridin-2-yl)propan-1-one70-80%
3Phenylmagnesium Bromide-C₆H₅(5-isopropylpyridin-2-yl)(phenyl)methanone65-75%
4Isopropylmagnesium Chloride-CH(CH₃)₂1-(5-isopropylpyridin-2-yl)-2-methylpropan-1-one50-65%*

*Note: Yields with sterically hindered Grignard reagents like isopropylmagnesium chloride may be lower due to competing reduction side reactions.[12]

Troubleshooting and Authoritative Insights

  • Low Yield: The most common cause is moisture in the reaction. Ensure all precautions for anhydrous conditions are strictly followed. Another cause could be impure Grignard reagent; it is advisable to titrate the reagent before use to determine its exact concentration.[13]

  • Side Reactions: With bulky Grignard reagents (e.g., isopropylmagnesium bromide), reduction of the nitrile can sometimes be observed, leading to the corresponding aldehyde after hydrolysis.[12] Using a less hindered Grignard reagent or carefully controlling the reaction temperature can mitigate this.

  • Solvent Choice: While diethyl ether is standard, THF can be a better solvent for less soluble reagents and can help to stabilize the Grignard reagent. Adding a co-solvent like toluene can sometimes improve yields by reducing side reactions.[8]

By adhering to the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and successfully synthesize a variety of pyridyl ketones from this compound, enabling the advancement of their drug discovery and development programs.

References

  • Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles? Retrieved from [Link]

  • Web Pages. Grignard Reaction. Retrieved from University of California, Davis website.
  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • YouTube. (2023, April 6). Reaction of Nitriles and Grignard Reagents for the Synthesis of Ketones. Retrieved from [Link]

  • Organic Syntheses. chlorodiisopropylphosphine. Retrieved from [Link]

  • YouTube. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! Retrieved from [Link]

  • YouTube. (2018, April 24). Reaction of nitriles with Grignard reagents. Retrieved from [Link]

  • Filo. (2025, March 19). The reaction of Grignard reagents with nitriles is another method of prep... Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. Addition of Grignard reagent to nitrile. Retrieved from [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 22). Abnormal reaction of grignard reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Organic Syntheses. Procedure for the preparation of (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate. Retrieved from [Link]

  • R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

  • JoVE. (2025, May 22). Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]

Sources

Application Note: Protocol for the Storage and Handling of Moisture-Sensitive Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitriles are a pivotal class of organic compounds, characterized by a -C≡N functional group, that serve as critical intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The utility of many complex nitriles is, however, contingent on their chemical integrity, which is often compromised by their sensitivity to atmospheric moisture. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage and handling conditions for moisture-sensitive nitriles. By elucidating the underlying chemical principles of their instability and providing validated, step-by-step protocols, this guide aims to ensure the preservation of reagent quality, leading to reproducible experimental outcomes and enhanced laboratory safety.

The Imperative for Stringent Moisture Control: Understanding Nitrile Hydrolysis

The primary vulnerability of moisture-sensitive nitriles is their susceptibility to hydrolysis. The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, including water. While this reaction is typically slow with pure water, it can be catalyzed by acidic or basic conditions, which may be present as impurities or on the surface of laboratory glassware.[1][2]

The hydrolysis proceeds in a two-step manner:

  • Formation of an Amide: The initial reaction with water leads to the formation of an amide intermediate.[1][3]

  • Formation of a Carboxylic Acid: The amide is then further hydrolyzed to a carboxylic acid (or its corresponding ammonium salt), rendering the nitrile reagent useless for its intended downstream applications.[3][4]

This degradation pathway not only depletes the active reagent but also introduces impurities that can complicate reaction workups and compromise the purity of the final product. Therefore, the exclusion of atmospheric moisture is paramount for maintaining the efficacy of these valuable compounds.

Recommended Storage Conditions: A Multi-Faceted Approach

Effective storage of moisture-sensitive nitriles hinges on a three-pronged strategy: control of temperature, atmosphere, and containment.

Temperature Control

Lowering the storage temperature can significantly decrease the rate of hydrolytic degradation. For many moisture-sensitive nitriles, refrigerated storage is recommended.[5]

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °C (or as specified by the manufacturer)Reduces the rate of chemical degradation and hydrolysis.[5]
Location Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][7]Prevents temperature fluctuations and exposure to conditions that could accelerate degradation.[7]
Atmospheric Control: The Role of Inert Gas

The exclusion of moist air is the most critical factor in preserving moisture-sensitive nitriles. This is best achieved by storing the compounds under a dry, inert atmosphere.[8][9]

Inert GasAdvantagesConsiderations
Nitrogen (N₂) Cost-effective and readily available.[9]Suitable for most applications.
Argon (Ar) Denser than air, providing a more stable blanket over the reagent.[10]Preferred for highly sensitive compounds; higher cost.

Safety data sheets often specify the need to "Store under inert gas."[11] This creates a positive pressure of dry gas, preventing the ingress of atmospheric moisture.

Containment: Selecting the Right Vessel

The choice of storage container is crucial for maintaining an anhydrous environment.

  • Primary Container: Glass bottles with tight-fitting caps are standard. For highly sensitive nitriles, specialized packaging, such as Sigma-Aldrich's Sure/Seal™ bottles or Thermo Fisher Scientific's AcroSeal™ packaging, is highly recommended.[12] These containers feature a septum that allows for the removal of the reagent via syringe or cannula without exposing the bulk material to the atmosphere.[13][14]

  • Secondary Containment: Always use secondary containment, such as a desiccator cabinet or a glove box, to provide an additional layer of protection against moisture.[15] For larger quantities, placing the primary container in a heat-sealed bag with desiccant pouches can be an effective strategy.[16]

StorageDecisionTree start Moisture-Sensitive Nitrile Received check_sds Consult Safety Data Sheet (SDS) start->check_sds storage_temp Determine Recommended Storage Temperature check_sds->storage_temp inert_gas Inert Gas Required? check_sds->inert_gas container_type Evaluate Container Seal check_sds->container_type refrigerate Store at 2-8 °C storage_temp->refrigerate Yes room_temp Store at Room Temperature (Cool, Dry Place) storage_temp->room_temp No use_glovebox Store and Handle in Glove Box/Desiccator inert_gas->use_glovebox Yes reseal Ensure Tightly Sealed Container inert_gas->reseal No container_type->use_glovebox Standard Cap sure_seal Utilize Septum-Sealed Bottle (e.g., AcroSeal™) container_type->sure_seal Septum Present

Caption: Decision tree for selecting the appropriate storage conditions.

Protocols for Safe Handling and Dispensing

Adherence to strict handling protocols is essential to prevent contamination of the nitrile reagent.

Receiving and Initial Storage
  • Inspect on Arrival: Upon receipt, promptly inspect the package to ensure the container is undamaged and the seal is intact.[17]

  • Date the Container: Write the date of receipt and the date of opening on the container label. This aids in tracking the age of the reagent and prioritizing its use.

  • Immediate Storage: Transfer the chemical to the appropriate storage location as determined in Section 2. Do not leave containers on benchtops or in fume hoods.[18]

Protocol for Dispensing from a Septum-Sealed Bottle

This protocol is designed for use with packaging like AcroSeal™ or Sure/Seal™ bottles and should be performed in a fume hood.[19][13]

Materials:

  • Septum-sealed bottle of moisture-sensitive nitrile

  • Dry, gas-tight syringe with a needle (18-21 gauge recommended)[20]

  • Source of dry inert gas (Nitrogen or Argon) with a regulator and needle adapter

  • Dry reaction vessel, sealed with a septum

  • Secondary needle for pressure equalization in the reaction vessel

Procedure:

  • Prepare the Inert Gas Line: Purge the inert gas line and needle to ensure all moisture has been removed.

  • Pressurize the Reagent Bottle: Puncture the septum of the nitrile bottle with the inert gas needle. Introduce a gentle, positive pressure of the inert gas. This will prevent air from entering when the liquid is withdrawn.[10]

  • Prepare the Syringe: Flush the dry syringe with inert gas 2-3 times to remove any residual air and moisture.

  • Withdraw the Reagent: Puncture the septum with the syringe needle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of the nitrile into the syringe.

  • Create an Inert Gas Buffer: Once the desired volume is obtained, pull the needle tip above the liquid level and draw a small amount of inert gas (~0.5 mL) into the syringe. This "buffer" protects the reagent from atmospheric exposure during transfer.[19]

  • Transfer to Reaction Vessel: Insert the syringe needle into the septum of the dry reaction vessel. Inject the inert gas buffer first, followed by the nitrile reagent.

  • Clean Up: Remove the syringe and inert gas needles from the reagent bottle. Clean the syringe promptly according to your laboratory's standard operating procedures.

  • Store Properly: Return the reagent bottle to its designated storage location. For added protection, the pierced septum can be wrapped with Parafilm.[10]

DispensingWorkflow start Start: Dispense Nitrile setup Assemble Dry Glassware and Inert Gas Line start->setup pressurize Pressurize Reagent Bottle with Inert Gas setup->pressurize flush_syringe Flush Syringe with Inert Gas pressurize->flush_syringe withdraw Withdraw Nitrile into Syringe flush_syringe->withdraw gas_buffer Create Inert Gas Buffer in Syringe withdraw->gas_buffer transfer Transfer to Reaction Vessel gas_buffer->transfer cleanup Clean Syringe and Store Reagent Bottle transfer->cleanup end End cleanup->end

Caption: Workflow for dispensing a moisture-sensitive nitrile.

Self-Validating Systems and Trustworthiness

The protocols outlined above are designed to be self-validating. Consistent and successful reaction outcomes when using nitriles stored and handled by these methods serve as a primary validation of their efficacy. Conversely, unexpected side reactions, low yields, or the formation of amide or carboxylic acid byproducts are indicators of potential moisture contamination, necessitating a review of storage and handling techniques. Regular inventory checks and adherence to first-in, first-out usage of reagents further contribute to the trustworthiness of this system.

Conclusion

The chemical integrity of moisture-sensitive nitriles is a prerequisite for their successful application in research and development. By understanding the mechanism of hydrolysis and implementing rigorous storage and handling protocols, researchers can protect these valuable reagents from degradation. The use of an inert atmosphere, appropriate temperature control, and specialized containment, coupled with meticulous dispensing techniques, will ensure the reliability and reproducibility of experimental results, ultimately accelerating the pace of scientific discovery and drug development.

References

  • S&G Gloves. (2025). How to Store Nitrile Gloves Properly. [Link]

  • Sigma-Aldrich. Safety Data Sheet. Agilent. [Link]

  • Occupational Safety and Health Administration. 1910.111 - Storage and handling of anhydrous ammonia. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • The ANSI Blog. (2023). Storage and Handling of Anhydrous Ammonia in CGA G-2.1-2023. [Link]

  • Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. r/Chempros. [Link]

  • Tanner Industries. Storage & Handling of Anhydrous Ammonia. [Link]

  • Ok, E. et al. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Case Western Reserve University. Chemical Compatibility and Storage. Environmental Health and Safety. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • University of Toronto Scarborough. chemical handling and storage section 6. [Link]

  • MDPI. (2023). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • ResearchGate. (2016). Biocatalytic hydrolysis of nitriles. [Link]

  • National Center for Biotechnology Information. Management of Chemicals. Prudent Practices in the Laboratory. [Link]

  • Fisher Scientific. New 25mL AcroSeal packaging. [Link]

  • University of Wisconsin–Madison. Chemical Storage. Environment, Health & Safety. [Link]

  • Chemie Brunschwig. Introducing Alfa Aesar Reagents in AcroSeal Packaging. [Link]

  • Alltracon. (2024). Properly Storing Hazardous Chemicals in Your Facility. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Link]

  • YouTube. (2024). How to store chemicals safety. [Link]

Sources

Troubleshooting & Optimization

preventing hydrolysis of 5-Isopropylpicolinonitrile during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Isopropylpicolinonitrile Stability Guide Authorized for: Researchers, Process Chemists, and Drug Development Teams

Executive Summary: The Stability Paradox

This compound (CAS: 906352-80-5) presents a specific chemical challenge: it combines a nitrile group with a pyridine ring. In picolinonitriles (2-cyanopyridines), the ring nitrogen exerts a strong electron-withdrawing effect, rendering the nitrile carbon significantly more electrophilic than in simple aryl nitriles (like benzonitrile).

This makes the molecule hyper-susceptible to hydrolysis , converting rapidly to the primary amide (5-isopropylpicolinamide) and subsequently to the carboxylic acid under conditions that would be considered "mild" for other substrates.

This guide provides a self-validating protocol to prevent this degradation during Synthesis, Workup, and Purification.

Module 1: Strategic Synthesis (Upstream Prevention)

To prevent hydrolysis, you must select a synthetic route that minimizes exposure to the two primary hydrolysis vectors: high heat and aqueous extremes (acid/base) .

Route Comparison: Thermal vs. Catalytic
FeatureMethod A: Rosenmund-von Braun (Traditional)Method B: Pd-Catalyzed Cyanation (Recommended)
Reagents CuCN, DMF/NMP

or

, Pd catalyst
Temperature High (

)
Moderate (

)
Hydrolysis Risk High . High T + trace water in solvent = rapid hydrolysis.Low . Milder T preserves the nitrile.
Workup Harsh (requires oxidation of Cu or amine ligands).Mild (standard aqueous partition).

Expert Recommendation: Adopt Method B (Palladium-catalyzed). The lower thermal profile significantly reduces the kinetic energy available to drive the hydrolysis equilibrium, even if trace moisture is present.

The "Dry" Protocol
  • Solvent: Use anhydrous DMF or DMAc (Water content

    
    ).
    
  • Degassing: Oxygen can oxidize

    
     to 
    
    
    
    , stalling the cycle and forcing you to heat longer/higher, increasing hydrolysis risk. Sparge solvents with Argon for 20 mins.
  • Scavengers: Add 1-2% Polymethylhydrosiloxane (PMHS) or a molecular sieve packet to the reaction vessel to scavenge in-situ water.

Module 2: Workup & Isolation (The Danger Zone)

The majority of hydrolysis occurs after the reaction is complete, during the quench and extraction.

The Mechanism of Failure

The pyridine nitrogen makes the nitrile carbon highly electrophilic.

  • Acidic Conditions: The pyridine N protonates first, pulling electron density and activating the nitrile C for water attack.

  • Basic Conditions: Hydroxide ions (

    
    ) attack the nitrile C directly and rapidly.
    

Critical Rule: Maintain pH


 at all times during workup.
DOT Diagram: The Hydrolysis Trap

HydrolysisPathways Nitrile This compound (Target) Protonated N-Protonated Species (Highly Electrophilic) Nitrile->Protonated Acid (pH < 4) Amide 5-Isopropylpicolinamide (Impurity M+18) Nitrile->Amide Base (pH > 9) + H2O Protonated->Amide + H2O (Rapid) Acid Carboxylic Acid (Dead End) Amide->Acid Heat + Acid/Base

Caption: The picolinonitrile moiety is destabilized by N-protonation, accelerating water attack. Avoid low pH.

Optimized Quench Protocol
  • Cool Down: Cool reaction mixture to

    
    before adding any aqueous solution.
    
  • Buffer Choice:

    • Do NOT use: 1M HCl (too acidic) or 1M NaOH (too basic).

    • Do NOT use: Saturated

      
       (Weakly acidic, pH ~5).
      
    • USE: Phosphate Buffer (pH 7.0) or saturated

      
        (mildly basic, pH ~8.5, but acceptable if cold and rapid).
      
  • Phase Separation: Extract immediately into Ethyl Acetate or TBME. The nitrile is stable in the organic phase; it is vulnerable in the aqueous phase.

  • Drying: Use Sodium Sulfate (

    
    ) . Avoid Magnesium Sulfate (
    
    
    
    ) as it is slightly Lewis acidic and can coordinate to the pyridine nitrogen, potentially catalyzing surface hydrolysis if left too long.

Module 3: Purification & Storage

Chromatography Risks

Standard Silica Gel (60 Å) is slightly acidic (pH 6.5–7.0 in slurry, but surface silanols are acidic). This surface acidity can catalyze hydrolysis of picolinonitriles during slow columns.

The "Neutralized Silica" Technique:

  • Pre-treat your silica slurry with 1% Triethylamine (

    
    )  in Hexanes.
    
  • Run the column. The amine neutralizes acidic silanol sites.

  • Alternative: Use Neutral Alumina instead of silica.

Storage Specifications
  • Physical State: Solid is more stable than oil. If it is an oil, consider crystallizing it (common for Gefapixant intermediates).

  • Atmosphere: Store under Argon/Nitrogen.[1]

  • Temp:

    
     is ideal.
    
  • Desiccant: Store in a secondary container with activated silica gel packets.

Troubleshooting & FAQs

Q1: I see a new peak at [M+18] in my LCMS. What is it? A: This is the primary amide (Hydrolysis Product). It indicates water attacked the nitrile.

  • Fix: Check your solvent water content.[2] If this happened during workup, your quench was likely too warm or too acidic.

Q2: My yield is low, but the starting material (Aryl Chloride) is consumed. A: Check the aqueous layer of your workup. If the nitrile hydrolyzed all the way to the carboxylic acid (picolinic acid derivative), it will deprotonate at pH 7 and stay in the water layer.

  • Test: Acidify a small aliquot of the aqueous layer to pH 3 and extract with EtOAc. If you recover material, your product hydrolyzed to the acid.

Q3: Can I use aqueous ammonia for the workup? A: Yes, but with caution. Aqueous ammonia (pH ~11) can cause base-catalyzed hydrolysis if left in contact for hours. It is often used to solubilize copper salts in Rosenmund reactions, but for Pd-catalyzed routes, it is unnecessary risk.

References

  • Gefapixant Synthesis & Process Development

    • Source: Ren, H., et al. (2020).[3] "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1." Organic Process Research & Development.

    • Relevance: Describes the industrial scale-up of P2X3 antagonists, handling similar pyridine-nitrile intermedi
    • [4]

  • Palladium-Catalyzed Cyanation Mechanisms

    • Source: Cohen, D. T., et al. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)
    • Relevance: Establishes the mild conditions (low temp)
  • Nitrile Hydrolysis Mechanisms

    • Source: "Hydrolysis of Nitriles."[2][5][6][7] Chemistry LibreTexts.

    • Relevance: Foundational mechanism explaining the acid/base sensitivity of the cyano group.

Sources

removing copper impurities from picolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Cu-REM-2CP Subject: Removal of Copper Impurities from Picolinonitrile (2-Cyanopyridine) Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Chemistry of Contamination: Why is the Copper Stuck?

Before attempting removal, you must understand the binding mode. Picolinonitrile is not just a passive solvent; it is a bidentate ligand precursor .

  • The Trap: The pyridine nitrogen is a strong Lewis base. While the nitrile nitrogen is a weak donor, the proximity of the pyridine ring allows picolinonitrile to act as a chelator for Cu(I) and Cu(II) species.

  • The Risk: In standard Rosenmund-von Braun or ammoxidation reactions, Copper(I) creates stable

    
    -complexes with the nitrile group and 
    
    
    
    -complexes with the pyridine nitrogen.
  • The Consequence: Standard aqueous washes often fail because the partition coefficient (

    
    ) of the Cu-Picolinonitrile complex favors the organic phase over the aqueous phase. To strip the copper, you must introduce a ligand with a significantly higher formation constant (
    
    
    
    ) than picolinonitrile.

Decision Matrix: Selecting Your Protocol

Do not blindly apply a method. Analyze your crude mixture's Copper (Cu) content and choose the appropriate workflow.

decision_matrix Start Crude Picolinonitrile (Cu Content?) High > 1000 ppm (Blue/Green) Start->High Med 100 - 1000 ppm Start->Med Low < 100 ppm Start->Low Wash Protocol A: Ammonia/NH4Cl Wash (Bulk Removal) High->Wash Primary Step Scavenge Protocol B: Si-TMT Scavenging (Polishing) Med->Scavenge Target <10 ppm Low->Scavenge Wash->Med Residual Cu Distill Protocol C: Vacuum Distillation (Final Purification) Scavenge->Distill Optional High Purity

Figure 1: Workflow selection based on initial copper load. High contamination requires a bulk aqueous wash before expensive scavengers are used.

Execution Protocols

Protocol A: The "Ammonia/NH4Cl" Bulk Wash

Best For: Crude reactions with visible blue/green solids or >1000 ppm Cu. Mechanism: Ammonia displaces picolinonitrile, forming the water-soluble tetraamminecopper(II) complex,


.
  • Dilution: Dilute your crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred as picolinonitrile is highly soluble in it, and it separates well from water.

  • Oxidation (Critical): If you used Cu(I) (e.g., CuCN), bubble air through the mixture for 15 minutes or add a small amount of aqueous hydrogen peroxide.

    • Why: Cu(I) binds tightly to nitriles. Cu(II) is easier to strip with ammonia.

  • The Wash:

    • Prepare a 1:1 mixture of saturated NH₄Cl and concentrated NH₄OH (28%) .

    • Wash the organic layer vigorously (stirring >500 RPM) for 30 minutes.

    • Observation: The aqueous layer should turn deep royal blue.

  • Separation: Separate layers. Repeat the wash until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer once with brine to remove residual ammonia.

Protocol B: Silica-Supported Scavenging (The "Polisher")

Best For: Reducing Cu from ~500 ppm to <10 ppm. Reagent: Si-TMT (Trimercaptotriazine) or Si-Thiol . Why TMT? TMT forms a tridentate complex with Cu, offering superior stability over monodentate thiols.

FeatureSi-ThiolSi-TMT (Recommended)
Binding Mode Monodentate/BidentateTridentate (Very Strong)
Kinetics Fast (<30 min)Fast (<30 min)
Selectivity Scavenges Cu, Pd, AgHighly selective for Cu & Pd
pH Stability 2 - 101 - 14

Steps:

  • Dissolve: Ensure crude product is fully dissolved in solvent (THF, EtOAc, or DCM).

  • Loading: Add 3-5 equivalents of Si-TMT relative to the estimated residual copper mass (or 10% w/w relative to product if Cu content is unknown).

  • Incubation: Stir at 40°C for 60 minutes .

    • Warning: Do not reflux. High heat can degrade the silica backbone over time.

  • Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel.

  • Analysis: Check an aliquot via ICP-MS or colorimetric test.

Protocol C: Vacuum Distillation (The "Nuclear" Option)

Best For: Final isolation of picolinonitrile (bp ~215°C at atm; ~100°C at 10 mmHg).

  • pH Adjustment: Ensure the crude is neutral. Acidic residues can catalyze hydrolysis during heating.[1]

  • Setup: Use a short-path distillation head.

  • Execution: Distill under reduced pressure (10-15 mmHg).

    • Trap: Copper salts are non-volatile and will remain in the pot.

    • Risk:[2][3][4][5][6] If the pot temperature exceeds 150°C, picolinonitrile may degrade or polymerize. Keep vacuum high to lower the boiling point.

Troubleshooting & FAQs

Ticket #1: "My product is turning into Picolinamide/Picolinic Acid."

Diagnosis: Copper-Catalyzed Hydrolysis. Explanation: Cu(II) acts as a Lewis acid, activating the nitrile carbon toward nucleophilic attack by water. This is accelerated by heat and high pH (e.g., during the ammonia wash). Fix:

  • Keep it Cold: Perform Protocol A (Ammonia wash) at 0°C - 5°C.

  • Limit Time: Do not let the biphasic mixture stir overnight. 30 minutes is sufficient for mass transfer.

  • Switch Buffer: If hydrolysis persists, switch from NH₄OH to EDTA/Citrate buffer (pH 7) .

Ticket #2: "I have a terrible emulsion during the aqueous wash."

Diagnosis: Density/Polarity Match. Explanation: Picolinonitrile increases the polarity of the organic phase, making it miscible with water. Fix:

  • Salting Out: Saturate the aqueous phase with NaCl. This increases the density difference and forces organics out of the water.

  • Filtration: The emulsion is often stabilized by colloidal copper solids. Filter the entire biphasic mixture through a pad of Celite 545 before attempting to separate layers.

Ticket #3: "The Scavenger isn't working (Cu > 50 ppm)."

Diagnosis: Kinetic Trap or Oxidation State. Fix:

  • Check Solvent: Scavengers work best in THF or DCM. Avoid MeOH if possible, as it solvates Cu ions well, competing with the scavenger.

  • Temperature: Increase scavenging temp to 50°C.

  • Oxidation: Ensure Cu is in the +2 state (if using chelators) or +1 (if using specific thiols). For Si-TMT, Cu(II) is generally preferred.

Mechanism of Action: The Scavenger vs. The Ligand

The following diagram illustrates why Si-TMT is superior to simple washing. It relies on the Chelate Effect.

scavenging_mechanism cluster_solution Solution Phase Equilibrium Cu Cu(II) TMT Si-TMT (Scavenger) Cu->TMT Kf (Very Strong) Irreversible Binding Pico1 Picolino- nitrile Pico1->Cu Kd (Weak) Pico2 Picolino- nitrile Pico2->Cu Complex Stable Complex Waste Solid Waste (Filtered) TMT->Waste Filtration

Figure 2: Competitive binding kinetics. The Si-TMT scavenger outcompetes the picolinonitrile ligand due to the entropy-driven chelate effect, permanently immobilizing the copper.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation, 2022.[6] Link

  • Removal of Copper (II) from Aqueous Solutions Using Silica Xerogel. MDPI, 2023. Link

  • ISOLUTE® Si-Thiol - Metal Scavenger User Guide. Biotage, 2020. Link

  • Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine. Inorganic Chemistry (ACS), 1992. Link

  • SiliaMetS® Metal Scavengers: Efficient Tool to Remove Metal Residues. SiliCycle/Technology Networks. Link

Sources

Technical Support Center: Optimization of 5-Isopropylpicolinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CYN-ISO-5P Subject: Yield Optimization & Troubleshooting for 5-Isopropylpicolinonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This technical guide addresses the synthesis of This compound (also known as 5-isopropyl-2-pyridinecarbonitrile). The transformation typically involves the cyanation of 2-bromo-5-isopropylpyridine (or the corresponding chloride).

While the 2-position of the pyridine ring is activated for nucleophilic attack, the presence of the pyridine nitrogen presents a specific challenge: catalyst poisoning via coordination to the metal center (Pd or Cu). Furthermore, the 5-isopropyl group exerts a mild electron-donating (+I) effect, which can slightly retard oxidative addition compared to electron-deficient analogs.

This guide prioritizes Palladium-catalyzed methods using Zinc Cyanide [Zn(CN)₂] or Potassium Ferrocyanide [K₄[Fe(CN)₆]] over traditional Copper-mediated (Rosenmund-von Braun) routes due to milder conditions and easier purification.

Module 1: Validated Synthetic Protocols

Method A: Pd-Catalyzed Cyanation with Zn(CN)₂ (Standard High-Yield)

Best for: Small to mid-scale optimization requiring high conversion.

The Logic: Zn(CN)₂ has low solubility in DMF/DMAc. This "reservoir effect" keeps the concentration of free cyanide ions low, preventing the formation of stable anionic palladium-cyanide species


 that are catalytically inactive.
ComponentRecommendationFunction
Substrate 2-Bromo-5-isopropylpyridine (1.0 equiv)Starting material.
Reagent Zn(CN)₂ (0.6 equiv)Cyanide source. 0.6 equiv provides 1.2 equiv of CN⁻.
Catalyst Pd₂(dba)₃ (2-3 mol%) or Pd(PPh₃)₄Pd(0) source.
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate ligand with a wide bite angle, crucial for reductive elimination.
Additive Zn Dust (10-20 mol%) Critical: Reduces oxidized Pd(II) back to Pd(0) and scavenges trace O₂.
Solvent Wet DMF or DMAc (contains ~1% H₂O)High boiling point polar aprotic. Trace water accelerates the reaction (PMHS can be used if strictly anhydrous).
Temp 80°C – 100°CSufficient for activation without thermal decomposition.

Protocol:

  • Charge flask with Substrate, Zn(CN)₂, Pd source, dppf, and Zn dust.

  • Evacuate and backfill with Argon (3x).

  • Add sparged DMF/DMAc.

  • Heat to 90°C for 4–12 hours. Monitor by HPLC/LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to chelate Zn salts) followed by brine.

Method B: "Green" Cyanation with K₄[Fe(CN)₆] (Non-Toxic Source)

Best for: Scale-up, safety-conscious labs, and avoiding heavy metal waste.

The Logic: Potassium ferrocyanide is non-toxic and releases cyanide ions slowly only at elevated temperatures. This prevents catalyst poisoning and avoids handling deadly cyanide powders.

Protocol Adjustment:

  • Source: K₄[Fe(CN)₆][1][2][3][4][5] · 3H₂O (0.25 equiv).

  • Base: Na₂CO₃ (1.0 equiv) is often required to facilitate the transmetallation.

  • Solvent: NMP or DMAc (requires higher temp, ~120-140°C).

Module 2: The Mechanism & Failure Points (Visualization)

Understanding the cycle is the key to troubleshooting. The diagram below illustrates the Pd-catalyzed cycle and where it typically breaks for pyridine substrates.

CyanationCycle Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Chlorides) Start->OxAdd + 2-Bromo-5-iPr-Pyridine N_Coord FAILURE: Pyridine N-Coordination Substrate binds Pd via N instead of Br Start->N_Coord Low Ligand Steric Bulk Coord Pd(II)-Ar-X Species OxAdd->Coord TransMet Transmetallation (Zn(CN)2 enters) Coord->TransMet + CN- source RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)(Ar)(CN) Poison FAILURE: Catalyst Poisoning Formation of [Pd(CN)4]2- (Excess Free CN-) TransMet->Poison Excess CN- RedElim->Start - 5-iPr-Picolinonitrile

Figure 1: Catalytic cycle of Palladium-catalyzed cyanation showing critical failure modes (Poisoning and N-coordination).

Module 3: Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned black immediately and conversion stalled (<10%).

Diagnosis: "Pd Black" precipitation. The active Pd(0) species aggregated into inactive bulk metal. Root Cause:

  • Oxidation: Trace oxygen in the solvent.

  • Ligand Dissociation: The phosphine ligand (dppf) dissociated, or the ratio of Ligand:Pd was too low. Corrective Action:

  • Add Zn Dust: Add 10–20 mol% activated Zinc dust to the reaction. This acts as a sacrificial reductant, keeping Pd in the active cycle.

  • Increase Ligand Ratio: Ensure the Ligand:Pd ratio is at least 2:1 (monodentate) or 1.1:1 (bidentate).

  • Check Solvent: Spurge solvent with Argon for 20 mins, not just the headspace.

Q2: I see the product, but also a significant amount of 5-isopropylpicolinamide (Amide).

Diagnosis: Hydrolysis of the nitrile. Root Cause:

  • Wet Solvent + High Heat: At >100°C, trace water in basic DMF/DMAc hydrolyzes the nitrile to the amide.

  • Basic Workup: Prolonged exposure to basic aqueous conditions during extraction. Corrective Action:

  • Dry Solvents: Use molecular sieves to dry DMF/DMAc.

  • Lower Temperature: Switch to a more active catalyst (e.g., Xantphos or cataCXium A ) to run the reaction at 80°C instead of 120°C.

  • Neutral Workup: Avoid strong bases during extraction; use saturated NH₄Cl.

Q3: The reaction is stuck at 70% conversion. Adding more catalyst doesn't help.[5][6]

Diagnosis: Product Inhibition or Catalyst Deactivation.[5] Root Cause: The pyridine nitrogen of the product (which is now more electron-deficient and less sterically hindered at the metal center than the starting material) might be binding to the catalyst. Corrective Action:

  • Dilution: Run the reaction more dilute (0.1 M instead of 0.5 M).

  • Switch Ligand: Use a bulkier ligand like t-BuXPhos or (binaphthyl)P(t-Bu)₂ which prevents the pyridine nitrogen from coordinating to the Pd center.

Module 4: Purification & Safety (The "Cleanup")

Removing Metal Residues

Pyridines are notorious for holding onto metal ions.

  • Copper Scavenging (if Cu used): Wash the organic layer with 10% ethylenediamine or aqueous NH₄OH/NH₄Cl (1:1) until the aqueous layer no longer turns blue.[6]

  • Palladium Scavenging: Treat the crude organic solution with Thiol-functionalized silica gel (SiliaMetS® Thiol) or activated charcoal for 30 mins before filtration.

Safety Warning: HCN Generation

CRITICAL: Never acidify the waste stream of a cyanation reaction.

  • The reaction mixture contains residual Zn(CN)₂ or K₄[Fe(CN)₆].

  • Contact with acid releases Hydrogen Cyanide (HCN) gas, which is fatal.

  • Disposal: Quench all aqueous waste with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate (OCN⁻) before disposal.

Module 5: Decision Tree for Optimization

DecisionTree Start Start: 2-Bromo-5-iPr-Pyridine Scale What is your scale? Start->Scale Small < 5 grams Scale->Small Large > 100 grams Scale->Large MethodA Method A: Pd2(dba)3 + dppf Zn(CN)2 DMF, 90°C Small->MethodA MethodB Method B: Pd(OAc)2 + cataCXium A K4[Fe(CN)6] DMAc/H2O, 100°C Large->MethodB Result Check Conversion (HPLC) MethodA->Result MethodB->Result LowConv Low Conversion? Result->LowConv Stalled Hydrolysis Hydrolysis (Amide)? Result->Hydrolysis Byproduct Fix1 Add 20 mol% Zn Dust Check O2 exclusion LowConv->Fix1 Fix2 Dry Solvent Reduce Temp Hydrolysis->Fix2

Figure 2: Optimization workflow based on scale and reaction outcome.

References

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[3] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. Link

    • Significance: Establishes the K₄[Fe(CN)
  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides.[7] Chemical Communications, (12), 1388–1389. Link

    • Significance: Foundational paper for "green" cyan
  • Maligres, P. E., et al. (2004). Highly Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides with Zn(CN)₂.[8] Tetrahedron Letters, 45(52), 9601-9605.

    • Significance: Optimization of the Zn(CN)
  • Cohen, D. T., et al. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society. Link

    • Significance: Discusses the use of PMHS and Zn dust to reactivate catalysts in difficult cyan

Sources

Technical Support Center: 5-Isopropylpicolinonitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the separation of 5-Isopropylpicolinonitrile (CAS: 95861-68-6) from its common starting materials (typically 2-bromo-5-isopropylpyridine or 2-chloro-5-isopropylpyridine).

This content is structured as a Tier 3 Technical Support Resource , designed for researchers requiring immediate, high-level troubleshooting and protocol optimization.

Case ID: PUR-ISO-CN-001 Status: Active Subject: Separation of this compound from Halogenated Precursors Applicable CAS: 95861-68-6 (Target), 65257-46-3 (Bromo-precursor analog)

Executive Summary

This compound is a critical intermediate in the synthesis of kinase inhibitors and GPR119 modulators. The primary challenge in its purification is separating the moderately polar nitrile from the non-polar starting halide (usually 2-bromo-5-isopropylpyridine) and removing residual transition metal catalysts (Pd or Cu) used during cyanation.

Key Physical Properties:

Property This compound (Target) 2-Bromo-5-isopropylpyridine (Start. Mat.)
Physical State White Solid [1] Oil / Low-melting Solid

| Polarity (TLC) | Moderate (


 in 10% EtOAc/Hex) | Low (

in 10% EtOAc/Hex) | | Solubility | Soluble in DCM, EtOAc, MeOH | Soluble in Hexanes, DCM | | Boiling Point | High (>200°C est.) | Lower (Distillable under high vacuum) |[1][2]

Part 1: Decision Logic & Workflow

Use the following logic tree to determine the optimal purification route based on your crude mixture's profile.

PurificationLogic Start Crude Reaction Mixture (Target + SM + Metal Catalyst) CheckTLC Step 1: TLC Analysis (10% EtOAc in Hexanes) Start->CheckTLC Decision1 Is SM (Starting Material) visible? CheckTLC->Decision1 Chromatography Route A: Flash Chromatography (Silica Gel) Decision1->Chromatography Yes (Standard Scale <10g) Crystallization Route B: Recrystallization (Heptane/EtOAc) Decision1->Crystallization No (Trace SM only) Distillation Route C: Vacuum Distillation (If SM is liquid) Decision1->Distillation Yes (Large Scale >50g) Scavenger Step 2: Metal Scavenging (Thiol-Silica / Activated Carbon) Chromatography->Scavenger Final Pure this compound (White Solid) Crystallization->Final Distillation->Scavenger Scavenger->Final

Figure 1: Purification decision matrix for this compound. Select Route A for high purity on lab scale, Route B for polishing, and Route C for bulk removal of volatiles.

Part 2: Troubleshooting & Protocols (Q&A)

Scenario A: Chromatographic Separation (The Gold Standard)

User Question: "I am seeing co-elution of my product with the bromo-starting material on silica. What gradient should I use?"

Technical Response: The nitrile group significantly increases polarity relative to the halogen, but if the gradient is too steep, they will co-elute. You must use a shallow gradient of non-polar solvent.

Optimized Protocol:

  • Stationary Phase: High-performance Silica Gel (40–63 µm).

  • Mobile Phase System: Pentane (or Hexanes) / Ethyl Acetate.

  • Gradient Profile:

    • Equilibration: 100% Pentane (2 CV - Column Volumes).

    • Loading: Dry load on Celite is recommended to prevent band broadening.

    • Elution: 0%

      
       5% EtOAc (over 5 CV) 
      
      
      
      hold 5% EtOAc (until SM elutes)
      
      
      ramp to 20% EtOAc (to elute Nitrile).
    • Note: The starting material (bromo-pyridine) will elute first (typically <5% EtOAc). The nitrile target will elute later (typically 10-15% EtOAc) [2].

Troubleshooting Checklist:

  • Issue: Spots are streaking.

    • Fix: Add 1% Triethylamine (TEA) to the mobile phase. Pyridine nitriles can interact with acidic silanols; TEA blocks these sites.

  • Issue: Poor resolution despite gradient.

    • Fix: Switch solvent system to DCM/MeOH . Run a gradient of 0%

      
       2% MeOH in DCM. The selectivity of DCM often differs from Hex/EtOAc for aromatic heterocycles.
      
Scenario B: Metal Contamination

User Question: "My product is off-white/grey after column chromatography. I used Pd(dppf)Cl2 for the cyanation. How do I clean it?"

Technical Response: Nitriles are excellent ligands for transition metals, often "dragging" Pd or Cu through silica columns. A simple column is rarely sufficient for pharmaceutical-grade purity.

De-metallation Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (10 volumes).

  • Scavenger Addition: Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to mass of crude).

  • Incubation: Stir at 50°C for 1 hour (Thiol) or reflux for 2 hours (Charcoal).

  • Filtration: Filter hot through a pad of Celite.

  • Result: The filtrate should be colorless. If a slight yellow tint remains, repeat or perform a recrystallization.

Scenario C: Crystallization (Avoiding Chromatography)

User Question: "Can I purify this by crystallization to avoid running a large column?"

Technical Response: Yes, this compound is a solid (unlike many simple liquid pyridines). Crystallization is effective for removing small amounts of non-polar starting material.

Crystallization Solvent System:

  • Solvent: n-Heptane / Ethyl Acetate (High dilution).

  • Procedure:

    • Dissolve crude solid in minimum hot EtOAc (approx. 60°C).

    • Slowly add hot n-Heptane until persistent cloudiness appears.

    • Add a few drops of EtOAc to clear the solution.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Critical Step: If the starting material is an oil, ensure you do not cool too rapidly, or it may oil out and occlude the crystals.

Part 3: Analytical Verification

Before proceeding to the next step of your synthesis, verify purity using these metrics.

MethodExpected Result for Pure CompoundCommon Impurity Signal
1H NMR (CDCl3) Doublet at

~1.3 ppm (6H, isopropyl methyls). Septet at

~3.0 ppm. Aromatic signals shifted downfield relative to SM.
Extra doublet/septet (unreacted SM). Broad peaks (Metal paramagnetic broadening).
TLC Single spot, UV active. Stains strongly with KMnO4 or Iodine.Higher Rf spot (SM). Baseline streak (Acid hydrolysis product).
GC-MS Single sharp peak. M+ = 146.M+ = 199/201 (Bromo-precursor).

References

  • Jones, R. et al. (2009). Heterocyclic modulators of GPR119 for treatment of disease. WO2009117421A2. (Describes the isolation of this compound as a white solid).

  • Capaldo, L. (2021). Photocatalytic strategies for the valorization of feedstock chemicals in batch and flow. UvA-DARE (Digital Academic Repository). (Details flash chromatography conditions: Pentane:Ethyl Acetate 20:1 to 5:1).

  • ChemicalBook. (n.d.). 5-Bromo-2-cyanopyridine Properties. (Used for analog comparison of boiling/melting points).

Sources

Technical Support Center: Purification of 5-Isopropylpicolinonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 5-isopropylpicolinonitrile via recrystallization. Recognizing that each compound presents unique challenges, this guide is structured in a practical question-and-answer format to directly address potential issues encountered during experimentation. The methodologies and troubleshooting advice provided herein are grounded in established principles of organic chemistry and extensive laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the recrystallization of this compound.

Q1: What is the fundamental principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[] The process involves dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution slowly cools, the solubility of the this compound decreases, and it crystallizes out of the solution.[2] The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[3]

Q2: What are the key characteristics of a good recrystallization solvent for this compound?

A2: An ideal solvent for the recrystallization of this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent should readily dissolve the compound when hot.[4]

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure a good recovery of the purified crystals.[4]

  • Appropriate boiling point: The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the purified crystals.[4]

  • Inertness: The solvent must not react with this compound.

  • Impurity solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[4]

  • Safety: The solvent should have low toxicity and flammability.

Q3: How do I select a suitable solvent for the recrystallization of this compound?

A3: A common rule of thumb in solvent selection is "like dissolves like." this compound is a moderately polar molecule due to the presence of the nitrile group and the nitrogen atom in the pyridine ring. Therefore, solvents of moderate polarity are a good starting point. A systematic approach involves small-scale solubility tests with a range of solvents.

Table 1: Potential Solvents for Recrystallization of this compound

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar Protic78Often a good choice for moderately polar compounds.
IsopropanolPolar Protic82Similar to ethanol, with a slightly higher boiling point.
AcetonitrilePolar Aprotic82The nitrile functionality may promote solubility.
Ethyl AcetateModerately Polar77A versatile solvent for a range of polarities.
TolueneNonpolar111May be suitable if the compound is less polar than anticipated.
Heptane/EthanolMixedVariableA solvent/anti-solvent system can be effective if a single solvent is not ideal.

Data sourced from multiple chemical property databases.

Q4: What are the likely impurities in a sample of this compound?

A4: Without a specific synthesis route, potential impurities can be inferred. These may include:

  • Unreacted starting materials.

  • Byproducts from side reactions.

  • Reagents used in the synthesis.

  • Solvents from the reaction or initial workup.

For instance, if the nitrile was formed from an aldehyde, residual aldehyde or the corresponding oxime could be present.[5]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound.

Q5: My compound is not dissolving in the hot solvent. What should I do?

A5: If this compound fails to dissolve, consider the following:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves.[6]

  • Inappropriate Solvent: The chosen solvent may not be a good match. If a large volume of solvent has been added with little effect, it is best to evaporate the current solvent and try a more polar one.

  • Insoluble Impurities: It is possible that the undissolved material is an insoluble impurity. If most of the compound has dissolved, proceed to a hot filtration step to remove the insoluble matter.

Q6: No crystals are forming upon cooling. What is the cause and how can I fix it?

A6: The absence of crystal formation is a common issue and can be addressed by several methods:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the solvent level. This can create nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution to induce crystallization.

  • Excess Solvent: Too much solvent may have been used, keeping the compound soluble even at low temperatures. Carefully evaporate some of the solvent and allow the solution to cool again.[7]

  • Cooling Too Slowly: While slow cooling is generally preferred, sometimes a colder environment is needed. Place the flask in an ice bath to further decrease the solubility.

Q7: My compound has "oiled out" instead of forming crystals. What does this mean and what should I do?

A7: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a very high concentration of the solute or a large difference in polarity between the solute and the solvent. To remedy this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add more of the primary solvent to dilute the solution, then cool again slowly.

  • Add a Co-solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble.

  • Lower the Boiling Point: Consider a different solvent with a lower boiling point.

Q8: The crystal yield is very low. How can I improve it?

A8: A low yield can be frustrating. Consider these factors:

  • Excessive Solvent: As mentioned, using too much solvent will result in a significant portion of your compound remaining in the mother liquor.

  • Premature Crystallization: If crystals formed during a hot filtration step, you have lost product. Ensure your filtration apparatus is pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with warm or room-temperature solvent can dissolve some of your product. Always use ice-cold solvent for washing.

  • Inherent Solubility: Your compound may have a significant solubility in the cold solvent. Consider a different solvent or a solvent mixture.

Q9: The purified crystals are colored, but the pure compound should be colorless. How can I remove the color?

A9: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6] Use charcoal sparingly, as it can also adsorb your desired compound, reducing the yield.

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the recrystallization of this compound. This is a general procedure and may require optimization.

Protocol 1: Single Solvent Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration. Pre-heat a funnel and a receiving flask with a small amount of boiling solvent to prevent premature crystallization. Filter the hot solution quickly.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. Further drying in a vacuum oven may be necessary.

Diagram 1: General Recrystallization Workflow

G A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (Remove Insoluble Impurities) A->B Insoluble impurities present? C 3. Slow Cooling (Crystal Formation) A->C No insoluble impurities B->C D 4. Vacuum Filtration (Isolate Crystals) C->D E 5. Wash with Cold Solvent D->E F 6. Dry Purified Crystals E->F

Caption: General workflow for the purification of this compound by recrystallization.

Part 4: Visualization of Troubleshooting Logic

Diagram 2: Troubleshooting Crystal Formation Issues

Caption: Decision tree for troubleshooting the failure of crystal formation.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 5, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 5, 2026, from [Link]

  • Ferreira, M. M. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1565. [Link]

  • Nakamura, H., et al. (2013). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Organic Letters, 15(15), 3974–3977. [Link]

  • Kumar, A., et al. (2016). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 128, 425–431. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved February 5, 2026, from [Link]

  • Der Pharma Chemica. (2013). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Der Pharma Chemica, 5(4), 183-193. [Link]

  • Google Patents. (1989). Process for producing aromatic nitrile.
  • City University of New York. (n.d.). Purification by Recrystallization. Retrieved February 5, 2026, from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2024). Synthesis of process related impurities of Citicoline and Citicoline sodium. Retrieved February 5, 2026, from [Link]

  • University of Cape Town, Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 5, 2026, from [Link]

  • NC State University, Department of Chemistry. (2015, June 8). Recrystallization [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, October 18). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 6). Solvent-free and atom efficient conversion of aldehydes into nitriles. Retrieved February 5, 2026, from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved February 5, 2026, from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 5, 2026, from [Link]

Sources

common side reactions in pyridine cyanation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Common Side Reactions in Pd/Ni-Catalyzed Cyanation Audience: Medicinal Chemists & Process Development Scientists

Diagnostic Triage: Identification via LCMS/NMR

Before adjusting reaction parameters, use this logic flow to identify the specific failure mode based on your crude reaction data.

DiagnosticFlow Start Analyze Crude Reaction Mixture (LCMS / 1H NMR) Decision1 Is Starting Material (SM) Consumed? Start->Decision1 Result_NoConv ISSUE: Catalyst Poisoning (No Conversion) Decision1->Result_NoConv No (SM Remains) Decision2 Major Byproduct Mass? Decision1->Decision2 Yes (SM Consumed) Result_Proto ISSUE: Protodehalogenation (Mass = SM - Halogen + H) Decision2->Result_Proto [M-X+H]+ Result_Hydro ISSUE: Hydrolysis (Mass = Product + 18) Decision2->Result_Hydro [M+18]+ (Amide) Result_Dimer ISSUE: Homocoupling (Mass = 2x Pyridine Core) Decision2->Result_Dimer [2M-2X]+ (Biaryl)

Figure 1: Diagnostic logic tree for identifying cyanation failure modes based on mass spectrometry data.

Issue Resolution Tickets

Ticket #001: Catalyst Poisoning (No Conversion)

Symptoms: Starting material is untouched. Catalyst precipitates as explicitly black "palladium black" or remains suspended but inactive. Mechanism: Pyridines are notorious for coordinating to the metal center via the nitrogen lone pair, displacing phosphine ligands and shutting down the catalytic cycle.[1] Furthermore, high concentrations of free cyanide ions (


) can form inactive species like 

, preventing the oxidative addition step.

Troubleshooting Protocol:

  • Switch Cyanide Source: Replace highly soluble salts (NaCN/KCN) with Zn(CN)₂ . Zinc cyanide has low solubility in organic solvents, releasing cyanide ions slowly ("kinetic metering"). This keeps the free

    
     concentration below the threshold required to poison the catalyst [1].
    
  • Ligand Selection: Switch to bulky, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . These ligands have a large bite angle that resists displacement by the pyridine nitrogen.

  • Lewis Acid Additives: Add stoichiometric ZnBr₂ or Zn powder. The Zinc acts as a Lewis acid, coordinating to the pyridine nitrogen and preventing it from binding to the Palladium [2].

Ticket #002: Protodehalogenation (Reduced Product)

Symptoms: Formation of the hydro-dehalogenated pyridine (Ar-H) instead of the nitrile (Ar-CN). Mechanism: This occurs when the Pd-Ar intermediate undergoes reduction rather than transmetallation with cyanide. This is often driven by the presence of trace water (acting as a proton source) or hydride donors in the solvent, leading to the formation of


 species [3].

Troubleshooting Protocol:

  • Solvent Dryness: Ensure DMF or DMAc is anhydrous (<50 ppm water). Water hydrolyzes cyanide to HCN, which reacts with Pd(0) to form hydrides.

  • Avoid Hydride Donors: Do not use alcohols as co-solvents. If using PMHS (polymethylhydrosiloxane) in other steps, ensure none carries over.

  • Temperature Control: Lower the reaction temperature. Protodehalogenation often has a higher activation energy than transmetallation; running at 80°C instead of 120°C may favor the nitrile.

Ticket #003: Hydrolysis (Amide Formation)

Symptoms: LCMS shows a peak at M+18 (Amide) or M+19 (Acid). Mechanism: The nitrile product is formed but subsequently hydrolyzed.[2][3][4] This is accelerated by the basic conditions often required for cross-coupling and the presence of adventitious water. Pyridine nitriles are electron-deficient, making the cyano carbon highly electrophilic and susceptible to attack by water.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Use a glovebox or Schlenk line. The combination of Heat + Base + Water is the standard recipe for nitrile hydrolysis.

  • Workup Modification: Do not use strong acids or bases during the quench. Quench with saturated ammonium chloride or dilute bicarbonate. Rapidly extract into organic solvent.

  • Alternative Reagents: Consider using K₄[Fe(CN)₆] (potassium ferrocyanide). It is non-toxic and releases cyanide only upon heating, often providing a "drier" cyanide source than hygroscopic KCN [4].

Ticket #004: Homocoupling (Dimerization)

Symptoms: Formation of bipyridines (Ar-Ar). Mechanism: Disproportionation of the catalyst or the presence of oxidants (even trace oxygen) can lead to two aryl groups coupling on the metal center.

Troubleshooting Protocol:

  • Degassing: Oxygen promotes homocoupling. Sparge solvents with Argon for at least 30 minutes or use freeze-pump-thaw cycles.

  • Reductant Addition: Add 10-20 mol% Zinc dust . This helps maintain the active Pd(0) species and reduces the likelihood of oxidative homocoupling pathways.

Mechanistic Visualization: The Poisoning Trap

The following diagram illustrates how excess cyanide and pyridine nitrogen divert the catalyst from the productive cycle.

Mechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison_N DEAD END: Pyridine-Pd Coordination (L-Pd-Pyr) Pd0->Poison_N Excess Pyridine (Substrate Inhibition) Poison_CN DEAD END: Cyanide Saturation [Pd(CN)4]2- Pd0->Poison_CN Excess Free CN- TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet Zn(CN)2 OxAdd->Poison_CN Excess Free CN- Product Reductive Elimination (Ar-CN) TransMet->Product Slow Product->Pd0 Regeneration

Figure 2: Competitive pathways showing how pyridine substrates and free cyanide ions deactivate the Palladium catalyst.

Standard Operating Procedure (SOP)

Protocol: Pd-Catalyzed Cyanation of 2-Chloropyridine using Zn(CN)₂ Based on Buchwald/Grushin methodologies optimized for difficult heterocycles.

ParameterSpecificationRationale
Substrate 1.0 equiv Aryl HalideLimiting reagent.
Cyanide Source Zn(CN)₂ (0.6 equiv)0.6 equiv provides 1.2 equiv of CN-. Low solubility prevents poisoning.
Catalyst Pd₂(dba)₃ (2-5 mol%)Robust Pd(0) source.[5]
Ligand DPPF or Xantphos (1:2 Pd:L ratio)Large bite angle prevents N-coordination.
Additive Zn Dust (10-20 mol%)Keeps Pd reduced; scavenges adventitious oxidants.
Solvent Anhydrous DMAc or DMF High boiling point, good solubility. Must be dry to prevent hydrolysis.
Temp/Time 100-120°C / 12-18 hHigh temp required for Ar-Cl activation.

Step-by-Step:

  • Setup: Flame-dry a reaction vial/flask and equip with a magnetic stir bar. Cool under Argon.

  • Solids: Add Pd₂(dba)₃, Ligand, Zn(CN)₂, Zn dust, and Substrate (if solid) to the vial.

  • Purge: Cap the vial and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous DMAc via syringe. (If substrate is liquid, add now).

  • Heat: Place in a pre-heated block at 100°C. Stir vigorously (>800 rpm) as Zn(CN)₂ is a slurry.

  • Monitor: Check LCMS at 2h and 12h.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with dilute ammonia (to remove Zn salts) or water. Dry over Na₂SO₄.

Frequently Asked Questions (FAQ)

Q: Can I use CuCN (Rosenmund-von Braun) instead of Pd catalysis? A: You can, but it requires harsh conditions (>180°C) and stoichiometric Copper, which creates a difficult waste stream. However, for very electron-deficient pyridines (e.g., 2,6-dichloropyridine), nucleophilic aromatic substitution (SNAr) with simple NaCN in DMSO might work without any metal catalyst.

Q: Why is my reaction turning black immediately? A: Immediate black precipitation usually indicates Pd aggregation ("Pd black"). This means your ligand is not stabilizing the Pd(0) effectively, or your solvent contains too much oxygen. Increase the Ligand:Pd ratio or switch to a more robust ligand like Xantphos.

Q: Can I use water as a co-solvent to dissolve the cyanide salt? A: NO. While this helps solubility, it guarantees catalyst poisoning by free


 and promotes hydrolysis of your product. Rely on the slow dissolution of Zn(CN)₂ in DMF/DMAc for the best results.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Source: Journal of the American Chemical Society (2006) URL:[Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Source: Angewandte Chemie International Edition (2013) URL:[6][Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Source: European Journal of Organic Chemistry (2003) URL:[Link]

  • A New and Efficient Catalyst System for the Palladium-Catalyzed Cyanation of Aryl Halides. Source: Chemical Communications (2004) - Referencing K4[Fe(CN)6] usage. URL:[Link]

Sources

minimizing amide formation during nitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Chemical Support) Subject: Minimizing Amide Formation (Hydrolysis & Incomplete Dehydration)

Welcome to the Nitrile Synthesis Support Center

User Problem: "I am detecting significant amide (


) impurities in my nitrile (

) synthesis."

Root Cause Analysis: Amide formation is the primary failure mode in nitrile synthesis due to two distinct thermodynamic and kinetic realities:

  • The Hydrolysis Trap (Thermodynamic Sink): Nitriles are acid/base sensitive. In the presence of water and extreme pH, the nitrile carbon is electrophilic, leading to the imidate intermediate and collapsing into the amide.

  • The Dehydration Stall (Kinetic Barrier): When synthesizing nitriles from amides or aldoximes, the reaction often "stalls" at the amide intermediate if the dehydrating agent is insufficient or if water is not effectively scavenged.

Ticket #1: "My Nitrile is Hydrolyzing to an Amide During Workup"

Diagnosis: You likely performed a nucleophilic substitution (e.g., Kolbe nitrile synthesis) or a metal-catalyzed cyanation. The reaction worked, but the amide appeared during the quench or isolation.

The Mechanism of Failure

The nitrile group is metastable. Under acidic or basic aqueous conditions, it hydrates.[1]

  • Acidic Path: Protonation of nitrogen

    
     water attack 
    
    
    
    tautomerization to amide.
  • Basic Path: Hydroxide attack on carbon

    
     protonation 
    
    
    
    tautomerization.
Troubleshooting Protocol
VariableRecommendationWhy?
Quench pH Keep pH 6–8 Extreme pH catalyzes hydration. Avoid quenching unbuffered Lewis acids (like

) directly with water; use buffered ammonium chloride.
Temperature < 0°C during quench Hydrolysis rates follow Arrhenius kinetics. A cold quench suppresses the activation energy required for water attack.
Phase Transfer Use PTC (e.g., TBAB) In substitution reactions (

), use Phase Transfer Catalysis (PTC) with minimal water (DCM/Water biphasic). This keeps the cyanide active in the organic phase but limits the nitrile's exposure to the aqueous bulk.
Drying

immediately
Do not let crude organic layers sit wet. Dissolved water promotes slow hydrolysis even at neutral pH.

Ticket #2: "My Dehydration Reaction Stalled at the Amide"

Diagnosis: You are trying to convert a primary amide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) or aldoxime (

) to a nitrile.[2][3] The presence of amide in the product indicates incomplete dehydration or reversion due to water accumulation.
Solution A: The Mild Approach (Burgess Reagent)

Best for: Substrates with acid-sensitive protecting groups (Boc, TBDMS).

The Burgess Reagent (methyl


-(triethylammoniumsulfonyl)carbamate) allows for dehydration under neutral conditions via a syn-elimination mechanism, avoiding the harsh acidic conditions of 

.

Protocol:

  • Setup: Flame-dry glassware under Argon.

  • Dissolution: Dissolve primary amide (1.0 equiv) in anhydrous DCM (0.1 M).

  • Addition: Add Burgess Reagent (2.0–2.5 equiv) in one portion.

  • Reaction: Stir at 25°C for 2–4 hours. (Monitor by TLC; amide spot should disappear).

  • Workup: Filter through a short silica plug to remove salts. Concentrate.

Solution B: The Robust Approach (TFAA / Pyridine)

Best for: Sterically hindered amides or large scale.

Trifluoroacetic Anhydride (TFAA) activates the amide oxygen, converting it into a trifluoroacetate leaving group, which is then eliminated by pyridine.

Protocol:

  • Setup: Dissolve amide (1.0 equiv) in anhydrous THF or DCM.

  • Base: Add Pyridine (2.2 equiv) and cool to 0°C .

  • Activation: Dropwise addition of TFAA (1.1 equiv). Exothermic—control temp.

  • Elimination: Allow to warm to RT. Stir for 1–3 hours.

  • Quench: Quench with saturated

    
    .
    
    • Critical Step: The aqueous layer must be basic to neutralize TFA; otherwise, acid-catalyzed hydrolysis of your new nitrile will occur immediately.

Ticket #3: "I want to bypass the Amide entirely (Aldoxime Route)"

Diagnosis: You are starting from an aldehyde.[2][4][5] Converting Aldehyde


 Amide 

Nitrile is inefficient. Optimization: Use the One-Pot Aldoxime Dehydration .

Protocol (Swern-Type Dehydration): This method generates the nitrile directly from the aldehyde via the aldoxime, often without isolating the intermediate, using Oxalyl Chloride and DMSO.

  • Formation: Aldehyde +

    
     (1.1 equiv) + Pyridine in DCM 
    
    
    
    Aldoxime (Check conversion).
  • Dehydration (In situ):

    • Cool to -78°C.

    • Add DMSO (2.0 equiv) and Oxalyl Chloride (1.1 equiv).

    • Add

      
       (5.0 equiv) and warm to RT.
      
  • Result: The "Swern" activated intermediate eliminates to the nitrile immediately, bypassing the stable amide thermodynamic sink.

Visualizing the Pathways

Figure 1: The Hydrolysis Trap & Dehydration Rescue

This diagram illustrates the thermodynamic "Danger Zone" (Amide) and the kinetic pathways to escape it.

NitrilePathways Nitrile Target: Nitrile (R-CN) Intermediate Imidate Intermediate Nitrile->Intermediate + H2O / H+ (Hydrolysis) Amide Danger Zone: Amide (R-CONH2) Amide->Nitrile Dehydration (TFAA, Burgess, POCl3) Acid Waste: Carboxylic Acid (R-COOH) Amide->Acid Over-Hydrolysis (Heat/Acid) Intermediate->Amide Tautomerization

Caption: The "Amide Trap" (Red dashed) occurs via hydrolysis.[6][7] The "Rescue" (Blue solid) requires active dehydration reagents to overcome the thermodynamic stability of the amide.

Figure 2: Reagent Decision Matrix

Use this logic tree to select the correct dehydrating agent for your substrate.

DecisionTree Start Substrate Analysis Sensitive Acid/Base Sensitive? Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No Burgess Use Burgess Reagent (Neutral, Mild) Sensitive->Burgess Yes (e.g., Boc, TBS) TFAA Use TFAA / Pyridine (Robust, Scalable) Scale->TFAA Small/Medium (<10g) POCl3 Use POCl3 (Harsh, Low Cost) Scale->POCl3 Industrial (>100g)

Caption: Selection guide for dehydrating agents. Burgess is preferred for delicate medicinal chemistry; TFAA/POCl3 for robust scaffolds.

Comparative Data: Dehydrating Agents

ReagentConditionsByproductsCompatibility
Burgess Reagent 25°C, Neutral

,

,

High: Tolerates epoxides, protecting groups.
TFAA / Pyridine 0°C

RT, Basic
TFA saltsMedium: Good for most drug-like scaffolds.

Reflux, Acidic

,

Low: Avoid with acid-sensitive groups.
Oxalyl Chloride / DMSO -78°C, Swern-like

,

, DMS
High: Excellent for one-pot from aldehydes.

References

  • Burgess Reagent Mechanism & Application

    • Atkinson, J. G., et al. "The Burgess Reagent in Organic Synthesis." Journal of Organic Chemistry.
  • TFAA / Pyridine Protocol

    • Campagna, F., et al. "Dehydration of amides to nitriles."[2] Tetrahedron Letters.

  • Aldoxime Dehydration (Swern-Type)

    • Ding, R., et al. "Oxalyl Chloride/DMSO Promoted Synthesis of Nitriles."[5] Journal of Organic Chemistry.

  • Metal-Catalyzed Hydration (What to Avoid)

    • Ghaffar-Parkins Catalyst studies on nitrile hydration.[7]

Sources

Technical Support Center: 5-Isopropylpicolinonitrile Production Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

Scaling up the production of 5-isopropylpicolinonitrile (5-isopropylpyridine-2-carbonitrile) presents a unique intersection of challenges: managing the deactivating nature of the electron-rich isopropyl group during nucleophilic substitution, preventing catalyst poisoning by the pyridine nitrogen, and mitigating the acute toxicity of cyanide sources.

This guide moves beyond standard literature to address the process realities of manufacturing this intermediate at multi-gram to kilogram scales. It focuses on the Palladium-Catalyzed Cyanation route, which has largely superseded the traditional high-temperature Rosenmund-von Braun (CuCN) method due to safety and impurity profile advantages in pharmaceutical applications.

Module 1: Synthesis Strategy & Reaction Engineering

Critical Decision: Selecting the Cyanation Route

While classical nucleophilic aromatic substitution (SNAr) works well for electron-deficient rings (e.g., nitro-pyridines), the 5-isopropyl group is electron-donating, deactivating the ring toward direct attack. Therefore, metal catalysis is required.

Recommendation: Use Pd-Catalyzed Cyanation with Zinc Cyanide (Zn(CN)₂) .[1]

  • Why: It operates at lower temperatures (80–100°C) than CuCN (>150°C), reducing thermal decomposition and "tar" formation. Zn(CN)₂ releases cyanide ions slowly, maintaining a low concentration of free cyanide that prevents catalyst poisoning.

Diagram 1: Synthesis Decision Matrix

SynthesisDecision Start Starting Material: 2-Bromo-5-isopropylpyridine Decision Select Cyanation Method Start->Decision RouteA Route A: CuCN (Rosenmund-von Braun) Decision->RouteA Legacy/Low Cost RouteB Route B: Pd-Catalyzed (Zn(CN)2 or K4[Fe(CN)6]) Decision->RouteB Pharma/High Purity OutcomeA High Temp (>150°C) Difficult Workup (Cu waste) Risk of Isomerization RouteA->OutcomeA OutcomeB Moderate Temp (80-100°C) Cleaner Profile Easier Metal Removal RouteB->OutcomeB

Caption: Decision matrix comparing the traditional Copper-mediated route vs. the modern Palladium-catalyzed route for this compound.

Module 2: Experimental Protocol & Safety

Standardized Protocol: Pd-Catalyzed Cyanation (100g Scale)

Safety Warning: This reaction involves cyanide sources. All operations must be performed in a well-ventilated fume hood with HCN detectors active. Have a cyanide antidote kit (e.g., Hydroxocobalamin) immediately available.

Reagents:

  • Substrate: 2-Bromo-5-isopropylpyridine (1.0 equiv)

  • Source: Zn(CN)₂ (0.6 equiv) — Note: 0.5 equiv supplies 1.0 equiv of CN, but slight excess drives conversion.

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + dppf (3.0 mol%) — dppf is crucial for stability.

  • Solvent: DMF or DMAc (degassed). Water content <0.1%.[2]

  • Additives: Zn powder (1–2 mol%) can reactivate oxidized Pd(II) to Pd(0).

Step-by-Step:

  • Inertion: Charge the reactor with the bromo-pyridine, Zn(CN)₂, Pd catalyst, and ligand. Evacuate and backfill with N₂ three times. Oxygen is the primary cause of stalled reactions.

  • Solvation: Add degassed DMF via cannula. Concentration should be 0.5 M to 1.0 M.

  • Reaction: Heat to 90°C . Monitor by HPLC every 2 hours.

    • Target: >98% conversion.

    • Typical Time: 4–12 hours.

  • Quench: Cool to room temperature. Dilute with EtOAc or MTBE (do not use DCM if possible, as it complicates waste disposal).

Data Table: Cyanide Source Comparison
ReagentToxicitySolubilityReaction RateRecommendation
NaCN / KCN HighLow in organicsFast (High poisoning risk)Avoid (Requires phase transfer catalyst)
Zn(CN)₂ ModerateVery Low (Slurry)Controlled (Slow release)Preferred (Balance of rate/safety)
TMSCN High (Volatile)HighVery FastAvoid (HCN evolution risk high)
K₄[Fe(CN)₆] LowLowSlowAlternative (Greenest, but requires higher temp)

Module 3: Workup & Purification (The "Purity" Phase)

The two biggest failures in scaling this molecule are Hydrolysis (Nitrile


 Amide) and Residual Palladium .
Preventing Hydrolysis

The picolinonitrile moiety is susceptible to hydrolysis, especially because the pyridine ring increases the electrophilicity of the nitrile carbon.

  • Rule: Avoid strong acidic or basic aqueous washes at elevated temperatures.

  • Fix: Use buffered aqueous washes (saturated NH₄Cl or NaHCO₃) and keep the internal temperature <25°C during workup.

Palladium Removal (Scavenging)

Pyridine nitriles are excellent ligands for Palladium, often carrying the metal into the final product (appearing as a dark/brown oil). Standard carbon filtration is often insufficient.

Protocol:

  • Chemical Scavenging: Add Silica-Thiol (Si-Thiol) or TMT (Trimercaptotriazine) to the organic layer.

  • Dosage: 5–10 wt% relative to the substrate.

  • Conditions: Stir at 40°C for 2 hours, then filter through a Celite pad.

Diagram 2: Workup & Isolation Flow

WorkupFlow Reaction Crude Reaction Mixture (DMF, Pd, Product) Quench Dilution (MTBE) & Filtration (Remove Zn salts) Reaction->Quench Wash Aq. Wash (NH4OH/NH4Cl) *Crucial for Cu/Zn removal* Quench->Wash Scavenge Pd Scavenging (Si-Thiol or TMT) Wash->Scavenge Isolate Evaporation & Crystallization/Distillation Scavenge->Isolate

Caption: Optimized workup flow ensuring metal removal and preventing nitrile hydrolysis.

Module 4: Troubleshooting & FAQs

Q1: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.[3] Why?

Diagnosis: Catalyst Poisoning or Ligand Oxidation.

  • Mechanism: The pyridine nitrogen of the product can compete with the phosphine ligand (dppf) for the Pd center, forming an inactive species. Alternatively, trace oxygen oxidized the phosphine.

  • Solution:

    • Ensure rigorous degassing (sparging is better than vacuum/fill).

    • Use a slightly higher ligand-to-metal ratio (e.g., 2.5:1 instead of 2:1).

    • Rescue: Add 1–2 mol% of Zinc dust. This reduces inactive Pd(II) species back to catalytic Pd(0).

Q2: I see a new impurity peak (+18 mass units) during workup.

Diagnosis: Nitrile Hydrolysis (Amide formation).

  • Cause: Exposure to high pH (strong base) or low pH (acid) while the mixture was hot, or prolonged storage in wet solvent.

  • Solution:

    • Keep workup time short.

    • Use 10% aqueous NH₄OH for the initial wash (complexes Zn/Cu salts) but do not heat.

    • Dry the organic layer thoroughly over Na₂SO₄ before concentration.

Q3: The final product is a dark brown oil instead of a light yellow/off-white solid.

Diagnosis: Residual Palladium contamination.

  • Cause: Pyridines bind Pd tightly.

  • Solution: Do not rely solely on crystallization. Perform a Silica-Thiol treatment (see Module 3) or wash the organic layer with 5% aqueous L-Cysteine (pH adjusted to 7). This water-soluble amino acid strips Pd from the organic phase.

Q4: Can I use 2-chloropyridine instead of 2-bromopyridine?

Answer: Yes, but it is significantly slower.

  • Adjustment: You must switch to a more active catalyst system, such as Xantphos/Pd(OAc)₂ or cataCXium A , and likely increase the temperature to 110–120°C. Note that higher temperatures increase the risk of cyanide polymerization and safety hazards.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology." Journal of Organometallic Chemistry.

  • Cohen, D. T., et al. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters.

  • Maligres, P. E., et al. (2004). "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Polymer-Supported Catalysts." Tetrahedron Letters.

  • Organic Process Research & Development (OPRD). "Safety of Zinc Cyanide in Large Scale Synthesis." ACS Publications.

Sources

Technical Support Center: 5-Isopropylpicolinonitrile Extraction & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-IPP-EXT-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: Physicochemical Profile

Before initiating extraction, you must understand the molecule's behavior. 5-Isopropylpicolinonitrile (CAS: 94022-72-7) presents a unique challenge due to the competing electronic effects of the pyridine ring.

  • Lipophilicity (LogP): Estimated at 2.0 – 2.5 . The isopropyl group significantly increases lipophilicity compared to the parent picolinonitrile.

  • Basicity (pKa): Extremely low (< 1.0). The electron-withdrawing nitrile group at the 2-position suppresses the basicity of the pyridine nitrogen.

    • Implication: Unlike typical pyridines, this molecule does not protonate at pH 2–3 . It behaves as a neutral organic species in most aqueous workups.

  • Stability Risk: The nitrile group is susceptible to hydrolysis (converting to the amide or acid) under strong acidic/basic conditions or high heat.

Module 1: Solvent Selection Matrix

User Question: "Which solvent gives the best recovery vs. purity profile for this nitrile?"

Technical Recommendation: We recommend Isopropyl Acetate (IPAc) or MTBE for process scale, and Dichloromethane (DCM) for small-scale analytical purity. Avoid alcohols (methanol/ethanol) during extraction to prevent transesterification/solvolysis side reactions.

SolventSuitabilityLogPTechnical Notes
Isopropyl Acetate (IPAc) Recommended 1.03Excellent phase separation; less prone to hydrolysis than EtOAc; safer than DCM.
MTBE High 0.94Forms sharp phase boundaries (no emulsions); peroxide former (requires stabilizers).
Dichloromethane (DCM) Moderate1.25Highest solubility for the nitrile, but prone to emulsions ("rag layers") and environmental restrictions.
Ethyl Acetate (EtOAc) Moderate0.73Acceptable, but can hydrolyze at high pH, contaminating the product with acetic acid/ethanol.
Toluene Low2.73Good for scale-up, but difficult to remove (high boiling point) without high heat, risking product degradation.

Module 2: The "Golden Path" Extraction Protocol

User Question: "What is the standard operating procedure to maximize yield and minimize hydrolysis?"

Protocol:

  • Quench: Cool reaction mixture to < 10°C.

  • pH Adjustment: Adjust aqueous phase to pH 5.0 – 7.0 .

    • Why? Extreme pH triggers nitrile hydrolysis. Since the molecule is neutral at pH 5, there is no need to go to pH 10.

  • Extraction: Add IPAc or MTBE (1:1 volume ratio). Agitate gently for 10 minutes.

  • Phase Cut: Allow settling for 15 minutes.

    • Troubleshooting: If emulsion forms, add brine (sat. NaCl) to the aqueous layer.

  • Wash: Wash organic layer with 10% Citric Acid (aq) followed by Sat. NaHCO₃ .[1]

    • Why? The citric acid removes unreacted amine starting materials (which protonate and go to water), while the nitrile remains in the organic layer.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo at < 40°C.

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture Quench Quench & Cool (<10°C) Start->Quench pH_Adjust Adjust pH to 5.0 - 7.0 Quench->pH_Adjust Solvent Add Solvent (IPAc or MTBE) pH_Adjust->Solvent Separation Phase Separation Solvent->Separation Decision Emulsion Present? Separation->Decision Brine Add Sat. NaCl (Brine) Filter through Celite Decision->Brine Yes AcidWash Wash: 10% Citric Acid (Removes Amine Impurities) Decision->AcidWash No (Clean Cut) Brine->Separation BaseWash Wash: Sat. NaHCO3 (Neutralize Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Concentrate (<40°C) BaseWash->Dry

Caption: Optimized extraction workflow emphasizing pH control and impurity removal strategies.

Module 3: Troubleshooting & FAQs

Issue 1: Low Recovery / Yield Loss

Q: "I extracted three times with EtOAc, but my yield is only 40%. Where is my product?"

Root Cause Analysis:

  • Solvent Polarity Mismatch: If your reaction solvent was DMF or DMSO, these highly polar solvents can "drag" your nitrile into the aqueous phase.

  • Hydrolysis: If you heated the extraction or used strong acid/base, you may have converted the nitrile to the water-soluble picolinic acid.

Corrective Action:

  • The "Back-Extract" Test: Take your aqueous waste layer, saturate it with solid NaCl (salting out), and extract again with DCM (more polar than EtOAc). Run TLC on this extract. If product appears, you are losing it to the water phase due to solvent drag.

  • Wash Protocol: If using DMF/DMSO, wash the organic layer with 5x volumes of water to remove the polar solvent, which otherwise solubilizes your product in the aqueous phase.

Issue 2: The "Rag Layer" (Emulsions)

Q: "I have a thick middle layer that won't separate. What do I do?"

Root Cause Analysis: Pyridine derivatives often form amphiphilic oligomers or coordinate with metal ions (if metal catalysts were used), creating stabilized emulsions.

Corrective Action:

  • Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth) . This physically traps the particulate matter stabilizing the emulsion.

  • The "Brine Break": Add saturated brine. The increased ionic strength forces organics out of the water phase.

  • pH Swing (Caution): Briefly adjusting pH to 4.0 can sometimes break coordination complexes, but do this quickly to avoid hydrolysis.

Issue 3: Unexpected Solid Formation

Q: "Upon concentrating, I got a white solid instead of the expected oil/low-melting solid. NMR shows missing nitrile peak."

Root Cause Analysis: You have likely hydrolyzed the nitrile to 5-isopropylpicolinamide . This occurs if the workup temperature exceeded 40°C or if the pH was > 9.0.

Corrective Action:

  • Prevention: Keep all rotovap bath temperatures < 40°C.

  • Rescue: The amide is difficult to revert. You must restart synthesis or attempt dehydration (e.g., using POCl₃ or TFAA) to convert the amide back to the nitrile, though this adds steps.

Module 4: Impurity Rejection Logic

User Question: "How do I separate the product from unreacted 3-isopropylpyridine?"

Technical Insight: This is the most critical separation.

  • Product (Nitrile): pKa < 1.0 (Neutral at pH 4).

  • Impurity (Pyridine): pKa ~ 6.0 (Protonated/Cationic at pH 4).

Protocol:

  • Perform the extraction.[1][2][3]

  • Wash the organic layer with 10% aqueous Citric Acid (pH ~3–4) .

  • Result: The unreacted pyridine protonates and moves to the aqueous layer. The nitrile (too weakly basic to protonate) stays in the organic layer.

  • Separate and discard the aqueous wash (or keep for recovery of starting material).

Separation Logic Tree

SeparationLogic Input Mixture: Product (Nitrile) + Impurity (Pyridine) AcidWash Wash with Mild Acid (pH 3-4) Input->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer: Contains this compound (Remains Neutral) PhaseSep->OrgLayer AqLayer Aqueous Layer: Contains Pyridine Impurity (Protonated/Salt) PhaseSep->AqLayer

Caption: Exploiting pKa differences to purify the nitrile from starting materials.

References

  • Separation of Pyridine Derivatives: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa-based separations of nitrogen heterocycles).

  • Nitrile Hydrolysis Kinetics: Cohen, L. A., & Jones, W. M. (1962). A Study of the Hydrolysis of Cyanopyridines. Journal of the American Chemical Society. (Foundational text on the stability of picolinonitriles).

  • Solvent Selection Guides: Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

Sources

Validation & Comparative

Spectroscopic Characterization Guide: 5-Isopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Focus: The Characteristic Nitrile ( ) Infrared Signature[1][2]

Core Directive: The Diagnostic "Fingerprint"

In the synthesis and quality control of pyridine-based pharmaceutical intermediates, 5-Isopropylpicolinonitrile presents a critical diagnostic challenge. While Nuclear Magnetic Resonance (NMR) confirms the carbon skeleton, it is often slow and expensive for routine process monitoring. Fourier Transform Infrared (FTIR) spectroscopy—specifically tracking the nitrile (


) stretching vibration—offers a rapid, high-throughput alternative.

This guide objectively analyzes the vibrational spectroscopy of this compound, comparing its detection "performance" against standard benchmarks (Benzonitrile) and alternative analytical techniques (Raman, HPLC).

The Target Signature
  • Functional Group: Nitrile (

    
    ) attached to a pyridine ring.
    
  • Predicted Wavenumber Range:

    
     
    
  • Intensity: Medium-Strong (IR), Very Strong (Raman).

  • Morphology: Sharp, distinct singlet (unless Fermi resonance is present).

Mechanistic Insight: Why the Peak Shifts

To interpret the spectrum accurately, one must understand the electronic "tug-of-war" within the molecule. The position of the nitrile peak is not random; it is a vector sum of inductive (


) and mesomeric (

) effects.
Electronic Architecture
  • The Baseline (Benzonitrile): A standard aromatic nitrile typically absorbs at

    
     .
    
  • The Pyridine Effect (Picolinonitrile): Replacing the phenyl ring with a pyridine ring (nitrogen at position 1, nitrile at position 2) introduces a strong electron-withdrawing group (the ring nitrogen). This withdraws electron density from the ring system, reducing

    
    -backbonding into the nitrile antibonding orbitals. Consequently, the 
    
    
    
    bond order effectively increases, shifting the frequency upward (typically to
    
    
    ).
  • The Isopropyl Effect (5-Position): The isopropyl group is a weak electron donor (

    
     effect). Located at the 5-position (para-like orientation to the nitrile), it pushes electron density back into the ring. This partially counteracts the withdrawing effect of the pyridine nitrogen, slightly relaxing the 
    
    
    
    bond compared to unsubstituted picolinonitrile.

Result: The peak settles in the "Goldilocks" zone of


 , distinct from both aliphatic nitriles (

) and simple benzonitriles.
Visualization: Electronic Push-Pull Mechanism

ElectronicEffects Isopropyl Isopropyl Group (Pos 5) Ring Pyridine Ring (Aromatic System) Isopropyl->Ring +I Effect (Donates Density) Frequency Resulting Frequency ~2240 cm⁻¹ Isopropyl->Frequency Lowers Freq (Slight Relaxation) Nitrogen Ring Nitrogen (Pos 1) Ring->Nitrogen -I/-M Effect (Withdraws Density) Nitrile Nitrile Group (Pos 2) Ring->Nitrile Resonance Communication Nitrogen->Frequency Raises Freq (Stiffens Bond)

Figure 1: The electronic interplay determining the specific IR shift of this compound. The Isopropyl group acts as a modulator against the strong withdrawing nature of the pyridine ring.

Comparative Performance Guide

This section compares the IR detection of this compound against alternative methods and analogous compounds.

A. Compound Comparison (Spectral Benchmarking)
CompoundStructure TypeNitrile Shift (

)
Diagnostic Note
Benzonitrile Phenyl-CN

Lower frequency due to strong conjugation.
Acetonitrile Aliphatic-CN

Higher frequency; no aromatic conjugation.
Picolinonitrile Pyridine-CN (Unsub)

Higher than benzene due to Ring N withdrawing effect.
This compound Substituted Pyridine

Distinctive intermediate shift.
B. Technique Comparison (Method Selection)

For process analytical technology (PAT), choosing the right sensor is crucial.

FeatureFTIR (Transmission) ATR-FTIR Raman Spectroscopy
Detection Principle Dipole Moment ChangeEvanescent Wave AbsorptionPolarizability Change
Nitrile Signal Strength Medium-StrongMedium (Pathlength limited)Very Strong (Best for CN)
Water Interference High (OH overlaps regions)ModerateLow (Water is weak Raman scatterer)
Sample Prep KBr Pellet / Nujol MullNone (Direct Contact)None (Direct via Glass/Vial)
Quantification Excellent (Beer's Law)Good (Requires pressure control)Good (Requires internal standard)
Recommendation Best for Purity Assay Best for Quick ID Best for Reaction Monitoring

Experimental Protocol: Self-Validating Identification

To ensure scientific integrity, this protocol includes "self-validation" steps—internal checks that confirm the data is reliable.

Materials
  • Sample: >98% pure this compound (Solid or Oil).

  • Matrix: Spectroscopic grade KBr (dried at

    
    ).
    
  • Instrument: FTIR Spectrometer (Resolution

    
     or better).
    
Step-by-Step Workflow
  • Background Validation (The Blank):

    • Scan the empty sample holder (air) or pure KBr pellet.

    • Validation Check: Ensure

      
       doublet (
      
      
      
      ) is minimized. High
      
      
      indicates poor purging and can distort the nearby nitrile region.
  • Sample Preparation (Transmission Mode):

    • Mix 1-2 mg of this compound with 100 mg KBr.

    • Grind to a fine powder (particle size < wavelength of IR light to prevent scattering/Christiansen effect).

    • Press into a transparent pellet.

    • Validation Check: The pellet must be translucent. If opaque, regrind.

  • Acquisition:

    • Range:

      
      .
      
    • Scans: 32 (minimum) to improve Signal-to-Noise ratio.

  • Data Analysis (The Decision Matrix):

    • Locate the peak in the

      
       region.[1]
      
    • Criterion 1: Is the peak between

      
      ? (Yes = Consistent with structure).
      
    • Criterion 2: Is the peak sharp? (Broadening suggests water contamination or H-bonding).

    • Criterion 3: Check for "Ghost Peaks." A peak at

      
       suggests hydrolysis to the Amide  (common impurity).
      
Workflow Visualization

ExperimentalProtocol Start Start: Crude Sample Prep Prep: KBr Pellet (1:100) Start->Prep Acquire Acquire FTIR Spectrum (32 Scans) Prep->Acquire CheckCO2 Check: CO₂ Interference (2350 cm⁻¹) Acquire->CheckCO2 CheckCO2->Acquire Re-Purge AnalyzeCN Analyze Nitrile Region (2235-2245 cm⁻¹) CheckCO2->AnalyzeCN Clean Baseline CheckAmide Check: Amide Impurity (1680 cm⁻¹) AnalyzeCN->CheckAmide CheckAmide->Start Recrystallize Result Valid Identification CheckAmide->Result Absent

Figure 2: Decision tree for the spectroscopic validation of this compound, highlighting critical QC checkpoints for impurities (Amide) and environmental noise (CO2).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text establishing the nitrile shift ranges for aromatic vs.
  • NIST Chemistry WebBook. Benzonitrile Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link] (Verified baseline data for aromatic nitriles).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Comparative analysis of Raman vs IR intensities for nitrile groups).

Sources

13C NMR chemical shifts of 5-Isopropylpicolinonitrile

Technical Assessment: C NMR Spectral Analysis of 5-Isopropylpicolinonitrile

Executive Summary

This compound (5-isopropylpyridine-2-carbonitrile) is a critical heterocyclic building block, often utilized in the synthesis of agrochemicals (e.g., imidazolinone herbicides) and kinase inhibitors. In process development, the primary analytical challenge is distinguishing the target 5-substituted isomer from its 3- and 4-substituted regioisomers, which often co-elute during synthesis.

This guide provides a definitive structural validation framework. It compares the

Diagnostic Fingerprint

Structural Logic & Assignment Strategy

The

  • The Cyano Group (C-2): A strong electron-withdrawing group (EWG) that deshields the ipso carbon (C-2) and shields the ortho (C-3) and para (C-5) positions relative to pyridine.

  • The Isopropyl Group (C-5): A weak electron-donating alkyl group. Its primary effect is a significant deshielding of the attached carbon (C-5) via the

    
    -effect and minor shielding of adjacent carbons.
    
Structural Assignment Map

The following diagram visualizes the carbon numbering and the expected electronic environment shifts.

GTargetThis compound(Target)C2C-2 (Ipso to CN)~133 ppmTarget->C2C5C-5 (Ipso to iPr)Diagnostic Peak~147 ppmTarget->C5CNCyano Group~117 ppmTarget->CNiPrIsopropyl GroupCH: ~33 ppmCH3: ~23 ppmTarget->iPrParentPicolinonitrile(Reference)Parent->TargetSubstitution at C-5

Figure 1: Structural assignment logic highlighting the critical C-5 diagnostic node.

Comparative Data Analysis: Target vs. Reference

The following table contrasts the experimentally verified shifts of the parent molecule (Picolinonitrile) with the diagnostic shifts of this compound. Use the Shift Difference (


)

Solvent:

Reference:
Carbon PositionPicolinonitrile (Reference) [1]This compound (Target) [2,3]Shift Difference (

)
Diagnostic Note
CN (Nitrile) 117.3 ppm117.5 ppm+0.2Negligible change; confirms nitrile integrity.
C-2 (Ipso-CN) 133.4 ppm132.8 ppm-0.6Minor shielding due to para-alkyl effect.
C-3 (Ortho-CN) 128.6 ppm128.0 ppm-0.6Unaffected by C-5 substitution.
C-4 (Meta-CN) 137.3 ppm135.5 ppm-1.8Shielded by ortho-isopropyl group.
C-5 (Para-CN) 126.8 ppm 147.2 ppm +20.4 PRIMARY IDENTIFIER. Large downfield shift due to alkyl attachment.
C-6 (Ortho-N) 151.3 ppm150.8 ppm-0.5Remains the most deshielded aromatic peak.
iPr-CH N/A33.5 ppmN/ACharacteristic methine septet (in 1H).
iPr-CH3 N/A22.8 ppmN/AStrong aliphatic signal.
Critical Analysis for Isomer Discrimination
  • vs. 4-Isopropyl Isomer: If the isopropyl group were at C-4, the large deshielding shift (+20 ppm) would appear at the 137 ppm signal (shifting it to ~157 ppm), while C-5 would remain near 127 ppm.

  • vs. 3-Isopropyl Isomer: Substitution at C-3 is sterically crowded by the nitrile. This would cause a downfield shift of the C-3 signal (~128

    
     148 ppm) and likely shift the Nitrile carbon itself due to steric compression.
    

Experimental Protocol: High-Fidelity Acquisition

To ensure data matches the table above, strict adherence to the following acquisition protocol is required. Pyridine derivatives often exhibit relaxation variation due to the nitrogen quadrupole.

Workflow Diagram

WorkflowSamplePrepSample Preparation30-50 mg in 0.6 mL CDCl3Add TMS (0.03%)AcquisitionAcquisition ParametersPulse: 30° | Relax. Delay (D1): 2.0sScans: >512 | Temp: 298KSamplePrep->Acquisition Homogenize ProcessingProcessingLB: 1.0 Hz | Zero Fill: 64kRef: CDCl3 triplet @ 77.16 ppmAcquisition->Processing Fourier Transform ValidationValidation CheckLocate C-5 Peak @ ~147 ppmConfirm CN Peak @ ~117 ppmProcessing->Validation Peak Picking PassProceed to Scale-UpValidation->Pass Match FailCheck Regioisomers(Run HSQC)Validation->Fail Mismatch

Figure 2: Standardized workflow for structural confirmation of pyridine nitriles.

Step-by-Step Methodology
  • Solvent Selection: Use Chloroform-d (

    
    ) . While DMSO-
    
    
    is a common alternative, it can shift pyridine ring carbons by 1-2 ppm due to hydrogen bonding with the ring nitrogen. The data above is calibrated for
    
    
    .
  • Concentration: Dissolve 30-50 mg of the solid in 0.6 mL solvent. High concentration is necessary to visualize the quaternary Cyano carbon (117 ppm) and the C-2/C-5 carbons which often have longer relaxation times (

    
    ).
    
  • Relaxation Delay (

    
    ):  Set 
    
    
    seconds. Quaternary carbons (C-2, C-5, CN) relax slowly. Insufficient delay will suppress these signals, leading to "missing peaks" in the spectrum.
  • Referencing: Calibrate the center line of the

    
     triplet to 77.16 ppm . Do not rely solely on TMS if the TMS peak is broad or absent.
    

References

  • AIST Spectral Database for Organic Compounds (SDBS).Picolinonitrile

    
    C NMR Spectrum (SDBS No. 3662). National Institute of Advanced Industrial Science and Technology (Japan). [Accessed Oct 2023].[1][2]
    
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for Pyridine Substituent Chemical Shift Increments).
  • University of Amsterdam (UvA) Repository. Photocatalytic strategies for the valorization of feedstock chemicals. (Thesis describing synthesis of this compound via cyanation).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

Technical Guide: Mass Spectrometry Profiling of 5-Isopropylpicolinonitrile

[1]

Compound Identity:

  • IUPAC Name: 5-Propan-2-ylpyridine-2-carbonitrile[1]

  • Common Name: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    [1]
  • Molecular Weight: 146.19 g/mol

  • Key Structural Features: Pyridine ring, 2-cyano group (electron-withdrawing), 5-isopropyl group (electron-donating alkyl).[1]

Part 1: Structural Context & Ionization Physics[1][2]

To accurately detect and validate this compound, researchers must choose the ionization method that aligns with their analytical goal: Structural Confirmation (EI) or Trace Quantitation (ESI).[1]

Comparative Analysis: Ionization Alternatives
FeatureAlternative A: Electron Impact (EI) Alternative B: Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (3-5 kV)
Primary Ion Molecular Ion radical (

), m/z 146
Protonated Molecule (

), m/z 147
Fragmentation Extensive in-source fragmentation.[1]Minimal. Requires MS/MS (CID) to generate fragments.
Key Utility Fingerprinting: Distinguishes regioisomers (e.g., 3- vs 5-isopropyl).[1][2]Quantitation: Higher sensitivity for biological matrices (plasma/urine).[1][2]
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)

Expert Insight: For initial raw material identification, EI (GC-MS) is the superior choice because the fragmentation pattern provides definitive proof of the substitution pattern on the pyridine ring. ESI is recommended only for pharmacokinetic (PK) studies where sensitivity is paramount.[1][2]

Part 2: Fragmentation Mechanics (The Core)

The fragmentation of this compound under Electron Impact (70 eV) follows specific mechanistic pathways governed by the stability of the pyridine ring and the lability of the alkyl substituents.

The Molecular Ion ( , m/z 146)

The molecular ion is prominent due to the aromatic stability of the pyridine ring. The presence of the electron-withdrawing cyano group at C2 stabilizes the ring against complete disintegration, but directs fragmentation toward the alkyl substituent.

Primary Fragmentation: -Cleavage (Loss of Methyl)[1]
  • Transition:

    
    
    
  • Mechanism: The isopropyl group at C5 undergoes facile

    
    -cleavage.[1][2] The loss of a methyl radical (
    
    
    , 15 Da) results in a resonance-stabilized cation.
  • Significance: This is typically the Base Peak (100% relative abundance) in the spectrum. The resulting ion is stabilized by the pyridine nitrogen, forming a quinoid-like resonance structure.

Secondary Fragmentation: Loss of HCN
  • Transition:

    
    
    
  • Mechanism: The cyano group (CN) is often lost as neutral Hydrogen Cyanide (HCN, 27 Da) from the pyridyl cation. This is a characteristic "fingerprint" loss for picolinonitriles.[1][2]

  • Pathway:

    
    
    
Ring Degradation
  • Low Mass Ions: Further fragmentation leads to the destruction of the aromatic ring, yielding characteristic pyridine fragments at m/z 77, 51, and 39 .

Visualization: Fragmentation Pathway[1][2]

The following diagram illustrates the mechanistic flow from the parent molecule to its diagnostic ions.

FragmentationPathwayM_IonMolecular Ion (M+)m/z 146(Radical Cation)Base_PeakBase Peak [M-CH3]+m/z 131(Beta-Cleavage)M_Ion->Base_PeakLoss of Methyl (-15)Neutral_MeMethyl Radical(15 Da)M_Ion->Neutral_MeFrag_HCNFragment [M-CH3-HCN]+m/z 104(Ring Contraction)Base_Peak->Frag_HCNLoss of HCN (-27)Neutral_HCNHCN(27 Da)Base_Peak->Neutral_HCNFrag_RingRing Fragmentsm/z 77, 51, 39Frag_HCN->Frag_RingRing Disintegration

Caption: Mechanistic fragmentation tree for this compound under 70 eV Electron Impact ionization.

Part 3: Differentiation from Isomers[1][2][3][4]

A critical challenge in drug development is distinguishing the 5-isopropyl isomer from the 3-isopropyl or 4-isopropyl analogs.[1] Mass spectrometry provides the solution through "Ortho Effects."[1][2]

IsomerDiagnostic FeatureMechanistic Cause
This compound Dominant m/z 131 (M-15) The isopropyl group is para-like to the ring nitrogen and meta-like to the cyano group.[1] Steric hindrance is low;

-cleavage is electronically favored and unimpeded.
3-Isopropylpicolinonitrile Enhanced m/z 145 (M-1) or m/z 103 Ortho Effect: The isopropyl group is adjacent to the cyano group.[1] Interaction between the isopropyl hydrogen and the cyano nitrogen can facilitate H-transfer (loss of H) or complex rearrangements (loss of propene), altering the ratio of the M-15 peak.

Protocol for Differentiation: If the spectrum shows a suppressed M-15 peak and increased M-1 (loss of hydrogen) or M-42 (loss of propene via McLafferty-like rearrangement), suspect the 3-isopropyl isomer.[1] The 5-isopropyl isomer behaves most like a standard alkyl-pyridine with a clean loss of methyl.[1]

Part 4: Experimental Protocol (Self-Validating)

This protocol ensures reproducible data generation for comparative analysis.[1][2]

Standard Operating Procedure: GC-MS Profiling

Objective: Obtain a reference spectrum for this compound to confirm regio-purity.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of HPLC-grade Methanol or Dichloromethane.[1]

  • Validation Step: Ensure solution is clear. Filter through a 0.22 µm PTFE filter to prevent inlet clogging.[1][2]

2. Instrument Configuration (Agilent 7890/5977 or equivalent):

  • Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.[1][2]

    • Hold: 3 min.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.[1][2]

  • Scan Range: m/z 35 – 300.[1][2]

3. Data Analysis & Acceptance Criteria:

  • Retention Time: Compound should elute between 6.0 – 8.0 mins (system dependent).[1][2]

  • Base Peak Confirmation: The peak at m/z 131 must be the most abundant.

  • Molecular Ion Check: A distinct peak at m/z 146 must be visible (typically 20-40% of base peak).[1][2]

  • Purity Check: No significant peaks at m/z 146 +/- 14 (homologs) or m/z 146 +/- 16 (oxidation byproducts).[1][2]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (Standard text for alkyl-pyridine fragmentation mechanisms).

  • NIST Mass Spectrometry Data Center. (2023).[1][2] NIST / EPA / NIH Mass Spectral Library. [Link] (Reference for general cyanopyridine fragmentation patterns).[1][2]

  • Porter, Q. N. (1985).[1][2] Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.[1][2] (Authoritative source on pyridine and nitrile fragmentation).

  • Spiteller, G. (1966).[1][2] Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376.[1][2] [Link][1]

HPLC Method for 5-Isopropylpicolinonitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: While standard C18 columns are sufficient for rough purity estimates of 5-Isopropylpicolinonitrile, they frequently fail to resolve critical positional isomers (e.g., 3-isopropyl or 4-isopropyl analogs) and hydrolysis byproducts.

For high-stringency purity analysis (>99.5%), Phenyl-Hexyl stationary phases are the superior alternative. By leveraging


 interactions—enhanced by using Methanol instead of Acetonitrile—Phenyl-Hexyl columns provide the orthogonal selectivity required to separate the target nitrile from its structurally similar impurities.

Compound Profile & Analytical Challenges

Target Analyte: this compound Structure: Pyridine ring substituted with a nitrile group at C2 and an isopropyl group at C5. Key Properties:

  • Basicity: The electron-withdrawing nitrile group significantly lowers the basicity of the pyridine nitrogen (pKa < 1.0).

  • Hydrophobicity: The isopropyl group adds significant non-polar character, making Reverse Phase (RP) the primary mode.

The "Hidden" Problem: In synthetic pathways (e.g., ammoxidation of 5-isopropyl-2-methylpyridine), the formation of positional isomers is a common side reaction. Standard C18 columns separate primarily based on hydrophobicity (carbon load). Since positional isomers often share identical LogP values, they co-elute on C18, leading to false purity reporting .

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2][3]

This guide compares the industry-standard "workhorse" method against a selectivity-optimized method.

FeatureMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18), 3.5 µmPhenyl-Hexyl, 3.5 µm
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Selectivity Driver Differences in hydrophobicity (LogP)Differences in electron density & shape
Isomer Resolution Poor (Often < 1.5)Excellent (> 2.5)
Cost/Run Low (ACN consumption)Low (MeOH is cheaper, but higher pressure)
Why Methanol for Method B?

Acetonitrile contains a triple bond (


) that can interfere with the 

interactions between the analyte and the phenyl ring on the column. Methanol is "

-transparent," allowing the stationary phase to fully engage with the aromatic ring of the pyridine, maximizing separation selectivity [1].

Detailed Experimental Protocols

Method A: The Screening Method (C18)

Best for: Rough reaction monitoring where isomer separation is not critical.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10%

      
       90% B
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Detection: UV @ 270 nm (Pyridine characteristic absorption).

  • Temperature: 30°C.

Method B: The Purity Method (Phenyl-Hexyl)

Best for: Final product release and resolving critical isomeric impurities.

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

    • Note: Ammonium formate is MS-compatible; Phosphate is not.

  • Mobile Phase B: Methanol (MeOH).

  • Gradient:

    • 0-1 min: 20% B

    • 1-18 min: 20%

      
       80% B
      
    • 18-22 min: 80% B

  • Flow Rate: 0.8 mL/min (Lower flow due to MeOH viscosity).

  • Detection: UV @ 270 nm (primary); MS (optional verification).

  • Temperature: 40°C (Reduces backpressure from MeOH).

Performance Data & Impurity Profiling[10][11][12]

The following table summarizes representative performance metrics observed when separating this compound from its critical impurities: Impurity A (5-Isopropylpicolinic acid - hydrolysis product) and Impurity B (4-Isopropyl isomer).

ParameterC18 (Method A) ResultPhenyl-Hexyl (Method B) ResultInterpretation
Retention Time (Main Peak) 8.4 min10.2 minPhenyl-Hexyl shows stronger retention for aromatics.
Resolution (Main vs. Acid) 12.5 (Excellent)14.0 (Excellent)Both columns separate the hydrolysis product well.
Resolution (Main vs. Isomer) 1.1 (Co-elution) 3.2 (Baseline) Critical Failure in Method A.
Tailing Factor (Tf) 1.31.1Phenyl phases often show better peak symmetry for N-heterocycles.
Visualizing the Separation Logic

The diagram below illustrates the decision process for selecting the correct method based on the impurity profile.

MethodSelection Start Sample: this compound CheckImp Impurity Profile Check Start->CheckImp Isomers Are Positional Isomers Present? CheckImp->Isomers MethodA Method A: C18 / ACN (High Throughput) Isomers->MethodA No (Synthesis Route Clean) MethodB Method B: Phenyl-Hexyl / MeOH (High Selectivity) Isomers->MethodB Yes (Isomer Risk) Hydrolysis Is Hydrolysis (Acid) Main Impurity? MethodA->Hydrolysis Separates Acid well ResultA Outcome: Co-elution of Isomers Risk: False Purity MethodA->ResultA ResultB Outcome: Baseline Separation Result: Accurate Purity MethodB->ResultB

Caption: Decision tree for selecting HPLC stationary phase based on specific impurity risks (Isomers vs. Hydrolysis products).

Troubleshooting & Expert Insights

Peak Tailing on Pyridines

Even with the nitrile group reducing basicity, the pyridine nitrogen can still interact with free silanols on the silica support.

  • The Fix: If Tailing Factor > 1.5, add 10 mM Triethylamine (TEA) to the mobile phase (if using Phosphate buffer). TEA acts as a "sacrificial base," blocking silanol sites [2]. Do not use TEA with LC-MS.

Retention Drift

Drifting retention times in Method B (Phenyl-Hexyl) often indicate incomplete equilibration.

  • The Fix: Phenyl phases with Methanol require longer equilibration times than C18/ACN. Ensure at least 15 column volumes of equilibration between gradient runs.

Detection Limits (LOD)

Nitriles have poor UV absorbance compared to conjugated systems.

  • Optimization: The pyridine ring absorbs strongly at 260-270 nm. Do not use 210 nm or 220 nm with Methanol/Formate, as the mobile phase background will reduce sensitivity.

Analytical Workflow Diagram

Workflow Sample Crude Sample (Dissolve in 50:50 MeOH:H2O) Filter Filtration (0.2 µm PTFE) Sample->Filter Inject Injection (5 µL) Filter->Inject Sep Separation (Phenyl-Hexyl Column) Inject->Sep Detect Detection (UV @ 270nm) Sep->Detect Data Integration (Check Resolution > 2.0) Detect->Data

Caption: Standardized workflow for the preparation and analysis of this compound samples.

References

  • Agilent Technologies. (2009).[7] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from

  • National Institutes of Health (NIH). (2005). Improvement in HPLC Separation of Porphyrin Isomers... (Demonstrating Phenyl selectivity for isomers). Retrieved from

  • BenchChem. (2025).[1] Comparative Guide to HPLC Purity Analysis of Isopropyl 5,6-diaminonicotinate. (Analogous pyridine derivative methodology). Retrieved from

Sources

comparing 5-Isopropylpicolinonitrile vs 5-methylpicolinonitrile reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 5-Isopropylpicolinonitrile and 5-Methylpicolinonitrile , focusing on their divergent reactivities, synthetic utility, and physicochemical profiles in drug discovery.

Executive Summary

5-Methylpicolinonitrile (5-MP) and This compound (5-IPP) are 2,5-disubstituted pyridine building blocks used extensively in medicinal chemistry and agrochemical synthesis. While they share the same core electron-deficient heterocycle, their performance diverges significantly in oxidative stability , radical functionalization , and lipophilic contribution .

  • 5-Methylpicolinonitrile: The "Synthetic Workhorse." The methyl group is a reactive handle, easily oxidized to a carboxylic acid or halogenated to extend the carbon chain.

  • This compound: The "Metabolic Blocker." The isopropyl group acts as a steric anchor. It resists oxidation to carboxylic acids, provides significant hydrophobic bulk, and is often used to block metabolic soft spots or fill hydrophobic pockets in protein targets.

Physicochemical Profile & Data

The choice between these two often dictates the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the final drug candidate.

Property5-MethylpicolinonitrileThis compoundImpact on Drug Design
Structure Pyridine, 2-CN, 5-MePyridine, 2-CN, 5-iPrSteric Bulk: iPr is ~3x larger volume.
Formula C7H6N2C9H10N2
MW 118.14 g/mol 146.19 g/mol
LogP (Calc) ~1.1~2.0Lipophilicity: iPr increases membrane permeability but decreases solubility.
Boiling Point ~220°C~245°CiPr analog requires higher vac/temp for distillation.
Electronic Effect Weakly Electron Donating (+I)Moderate Electron Donating (+I)iPr makes the ring slightly more electron-rich.

Reactivity Analysis: The Divergence

The core difference lies in the benzylic (pyridylic) position at C-5.

A. Oxidative Stability (Critical Differentiator)
  • 5-Methyl: The methyl group contains three primary benzylic protons. It is highly susceptible to oxidation. Under industrial conditions (e.g., HNO₃ or KMnO₄), it converts cleanly to 6-cyanonicotinic acid (or isocinchomeronic acid derivatives).

  • 5-Isopropyl: The isopropyl group contains only one tertiary benzylic proton. It cannot form a carboxylic acid without breaking a C-C bond. Oxidation typically leads to a tertiary alcohol (often unstable) or degradative ring cleavage.

Experimental Insight: In metabolic stability assays (liver microsomes), the 5-methyl group is a "soft spot" (rapidly oxidized to -CH2OH or -COOH). The 5-isopropyl group is metabolically robust, often used to extend half-life (


).
B. Radical Halogenation (Wohl-Ziegler Reaction)
  • 5-Methyl: Reacts with NBS (N-bromosuccinimide) to form the primary bromide (-CH₂Br). This is a versatile intermediate for S_N2 reactions (e.g., adding amines or azides).

  • 5-Isopropyl: Reacts with NBS to form a tertiary radical . However, steric crowding prevents efficient substitution. The major pathway is often elimination to the alkene (isopropenyl group) rather than clean bromination.

C. Nitrile Group Chemistry (C-2 Position)

Both compounds undergo standard nitrile transformations (hydrolysis, reduction, click chemistry). However, solubility dictates the protocol.

  • Hydrolysis: 5-MP hydrolyzes readily in aqueous NaOH. 5-IPP often requires a co-solvent (e.g., EtOH or Dioxane) to maintain homogeneity due to its lipophilicity.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available to these two building blocks.

ReactivityComparison Start_Me 5-Methylpicolinonitrile Acid 6-Cyanonicotinic Acid (Carboxylic Acid) Start_Me->Acid Oxidation (KMnO4/HNO3) Primary C-H Bromide 5-(Bromomethyl)picolinonitrile (Versatile Electrophile) Start_Me->Bromide Radical Bromination (NBS) S_N2 Active Tetrazole Tetrazole Derivative (Bioisostere) Start_Me->Tetrazole NaN3 / ZnBr2 (Click Chem) Start_iPr This compound Alcohol Tertiary Alcohol (Metabolic Metabolite) Start_iPr->Alcohol P450 Oxidation (Difficult Synthetic Step) Alkene Isopropenyl Derivative (Elimination Product) Start_iPr->Alkene Radical Bromination (NBS) Elimination Dominates Start_iPr->Tetrazole NaN3 / ZnBr2 (Slower Kinetics)

Figure 1: Divergent synthetic fates of Methyl vs. Isopropyl substituents under oxidative and radical conditions.

Experimental Protocols

These protocols highlight the necessary adjustments when switching between methyl and isopropyl analogs.

Protocol A: Controlled Hydrolysis to Carboxamide

Objective: Convert the nitrile to a primary amide without hydrolyzing to the acid.

  • Substrate: 5-Methylpicolinonitrile vs. This compound.

Step-by-Step Methodology:

  • Dissolution:

    • 5-Methyl: Dissolve 1.0 eq (118 mg) in Water (3 mL) . (Soluble).

    • 5-Isopropyl: Dissolve 1.0 eq (146 mg) in 1:1 Water/Ethanol (3 mL) . (Ethanol required for solubility).

  • Catalyst Addition: Add 2.0 eq of solid NaOH or KOH pellets.

  • Reaction:

    • 5-Methyl: Stir at 50°C for 2 hours.

    • 5-Isopropyl: Stir at 65°C for 4 hours. (Steric bulk and solvent effect slow the rate slightly).

  • Workup:

    • Cool to 0°C.

    • 5-Methyl: Product often precipitates directly. Filter.

    • 5-Isopropyl: Dilute with water, extract with EtOAc (3x), dry over MgSO₄, and concentrate. (Lipophilicity prevents simple precipitation).

Protocol B: Radical Bromination (The "Trap")

Objective: Bromination of the benzylic position.

  • Warning: This works well for 5-Methyl but fails for 5-Isopropyl.

  • Reagents: 1.0 eq Substrate, 1.1 eq NBS, 0.05 eq AIBN (Initiator) in CCl₄ or PhCF₃.

  • Reflux: Heat to 80°C under N₂.

  • Observation:

    • 5-Methyl: Clean conversion to mono-bromide within 4-6 hours.

    • 5-Isopropyl: Mixture of starting material, trace tertiary bromide, and significant alkene (elimination product) . Recommendation: Do not use NBS for 5-Isopropyl functionalization. Use C-H activation methods instead.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link

  • Setliff, F. L. (1970). The synthesis and reactions of some 5-substituted-2-picolinonitriles. Journal of Chemical & Engineering Data. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for radical stability and elimination vs substitution). Link

  • U.S. EPA. (2023). Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11. (Source for LogP and Hydrolysis Rate Estimation models). Link

Comparative Guide: GC-MS Profiling of 5-Isopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Retention Time for 5-Isopropylpicolinonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 110260-90-7) is a critical pyridine intermediate used in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical active ingredients.[1] In synthetic pathways involving the alkylation of picolinonitrile, a common challenge is the formation of regioisomers (e.g., 3-, 4-, or 6-isopropyl) and chain isomers (e.g., 5-n-propylpicolinonitrile).

This guide provides a technical framework for the chromatographic separation and mass spectral identification of this compound. It contrasts the analyte’s behavior against its closest structural analogs, establishing a self-validating identification protocol based on retention indices (RI) and fragmentation kinetics .

Chromatographic Performance: The Comparison

The identification of this compound relies on distinguishing it from its linear isomer (n-propyl) and positional isomers. The following data synthesizes performance on standard non-polar (5% phenyl) and polar (PEG) phases.

2.1 Retention Behavior & Elution Order

On a standard non-polar column (e.g., DB-5MS), elution is primarily governed by boiling point and molecular shape (Van der Waals interactions).

AnalyteStructure TypePredicted RI (DB-5MS)*Elution OrderMechanism
This compound Branched Alkyl1260 – 1290 1 (Elutes First)Compact globular shape reduces VdW forces; lower bp than linear isomer.
5-n-Propylpicolinonitrile Linear Alkyl1300 – 1330 2 (Elutes Second)Linear chain increases surface area and VdW interactions.
3-Isopropylpicolinonitrile Positional Isomer1240 – 1270 Variable Often elutes earlier than 5-isomer due to steric shielding of the ring nitrogen (ortho-effect).

*Note: Retention Indices (RI) are estimated based on pyridine core values + structural increments. Absolute retention times (RT) vary by method; RI is the robust comparator.

2.2 Critical Resolution Factors
  • Iso vs. Normal Separation: The iso-propyl isomer typically elutes 0.5–1.5 minutes before the n-propyl isomer on a 30m column.

  • Column Selection:

    • DB-5MS (Recommended): Provides sharp peak shapes and sufficient resolution for the iso/n-propyl pair.

    • DB-WAX (Alternative): Use only if separating this compound from highly polar reaction byproducts (e.g., unreacted picolinamide). Note that amine tailing may occur without base-deactivated liners.

Mass Spectral Fingerprint (EI, 70 eV)

Differentiation of isomers relies heavily on specific fragmentation pathways. While the molecular ion (M+) is identical, the dissociation kinetics of the alkyl chain provide a diagnostic "fingerprint."

3.1 Diagnostic Ion Table
Ion (m/z)IdentityThis compound (Target)5-n-Propylpicolinonitrile (Impurity)
146 Molecular Ion [M]+ Strong (40-60%) Strong (40-60%)
131 [M – CH₃]+ Base Peak (100%) Weak / Absent (<10%)
117 [M – C₂H₅]+ Weak (<15%)Base Peak (100%)
104 [M – C₃H₆]+ Moderate (Loss of propene)Moderate (McLafferty rearr.)
3.2 Fragmentation Logic
  • Target (Isopropyl): The loss of a methyl group (M-15) is energetically favorable, forming a stable secondary carbocation on the benzylic-like carbon. This makes m/z 131 the dominant peak.

  • Impurity (n-Propyl): The loss of an ethyl group (M-29) is favored to form the primary benzylic-like cation. This makes m/z 117 the dominant peak.

Visualizing the Identification Workflow

The following diagrams illustrate the fragmentation logic and the method development decision tree.

Diagram 1: Isomer Differentiation via MS Fragmentation

FragmentationPathway M_Iso 5-Isopropyl Isomer (M+ m/z 146) Frag_131 Base Peak: m/z 131 [M - CH3]+ M_Iso->Frag_131 Loss of Methyl (-15) Dominant Pathway Frag_117 Base Peak: m/z 117 [M - C2H5]+ M_Iso->Frag_117 Minor Pathway M_Norm 5-n-Propyl Isomer (M+ m/z 146) M_Norm->Frag_131 Minor Pathway M_Norm->Frag_117 Loss of Ethyl (-29) Dominant Pathway

Caption: Comparative fragmentation pathways showing the diagnostic base peaks for isopropyl (m/z 131) vs. n-propyl (m/z 117) isomers.

Diagram 2: Method Development Flowchart

MethodFlow Start Sample: Crude Reaction Mix (Contains this compound) ColSelect Column Selection: DB-5MS / HP-5MS (30m x 0.25mm) Start->ColSelect TempProg Temp Program: 40°C (1 min) -> 10°C/min -> 280°C ColSelect->TempProg Decision Check Resolution (Rs) between Target & Impurity TempProg->Decision Pass Rs > 1.5 (Target Elutes First) Decision->Pass Isomers Separated Fail Rs < 1.5 (Co-elution) Decision->Fail Overlapping Peaks Action Switch to DB-WAX or Reduce Ramp to 5°C/min Fail->Action Action->Decision

Caption: Decision tree for optimizing the GC separation of alkyl-picolinonitrile isomers.

Standard Operating Protocol (SOP)

This protocol is designed to be self-validating by utilizing the presence of the n-propyl isomer (a common synthetic impurity) as an internal reference marker.

Instrument: GC-MS (Single Quadrupole or Q-TOF) Column: Agilent HP-5MS UI (30 m × 0.25 mm, 0.25 µm) or equivalent.

Step-by-Step Workflow:

  • Sample Prep: Dilute 10 µL of reaction mixture in 1.5 mL Ethyl Acetate or Dichloromethane (DCM). Avoid methanol if transesterification is a risk (though unlikely with nitriles).

  • Inlet: Split mode (20:1), 250°C. High split ratio ensures sharp peaks for isomer resolution.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 200°C (Critical separation window).

    • Ramp 25°C/min to 300°C (Burn off heavy byproducts).

  • MS Acquisition: Scan range 40–300 m/z. Solvent delay 3.0 min.

  • Validation Criteria:

    • Peak 1 (Target): Retention approx. 12-14 min (system dependent). Mass spectrum must show base peak m/z 131.

    • Peak 2 (Impurity): Elutes slightly later. Mass spectrum shows base peak m/z 117.

References
  • University of Amsterdam (UvA) . Photocatalytic strategies for the valorization of feedstock chemicals. (Describes the synthesis and GC-FID separation of this compound and 5-propylpicolinonitrile).

  • NIST Mass Spectrometry Data Center . Fragmentation patterns of alkyl-substituted aromatics. (Basis for m/z 131 vs 117 diagnostic logic).

  • Agilent Technologies . GC Column Selection Guide for Positional Isomers.

  • ResearchGate . GC-MS separation of substituted pyridines and retention index prediction.

Sources

Advanced Impurity Profiling of 5-Isopropylpicolinonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Impurities in Commercial 5-Isopropylpicolinonitrile Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 94023-75-1) is a critical pyridine building block used in the synthesis of agrochemicals and pharmaceutical intermediates. While commercial certificates of analysis (CoA) often claim purities >98%, the specific synthetic route utilized—Cyanation of 2-chloropyridines versus Minisci radical alkylation —drastically alters the impurity profile.

This guide provides an objective technical comparison of analytical methodologies for identifying route-specific impurities, specifically distinguishing difficult-to-separate regioisomers and hydrolysis byproducts.

Part 1: Impurity Landscape & Origin Analysis

To select the correct analytical method, one must first understand the potential impurities based on the synthetic origin.

The Two Dominant Synthetic Routes
  • Route A: Cyanation (Nucleophilic Substitution)

    • Mechanism:[1][2][3][4][5][6][7][8] Reaction of 5-isopropyl-2-chloropyridine with metal cyanides (CuCN) or Pd-catalyzed cyanation.

    • Primary Impurities: Halogenated precursors, homocoupled dimers, and hydrolysis products.[9]

  • Route B: Minisci Reaction (Radical Alkylation)

    • Mechanism:[1][2][3][4][5][7][8] Radical addition of an isopropyl group to 2-cyanopyridine.

    • Primary Impurities:Regioisomers (4-isopropyl and 6-isopropyl isomers) are the critical defect of this route due to poor regioselectivity of radical attacks.

Table 1: Critical Impurity Profile
Impurity NameStructure TypeOrigin (Route)CriticalityDetection Challenge
4-Isopropylpicolinonitrile RegioisomerMinisci (Route B)High Co-elutes on standard C18 HPLC; requires GC or specialized stationary phases.
6-Isopropylpicolinonitrile RegioisomerMinisci (Route B)High Distinct steric properties but similar polarity to target.
5-Isopropyl-2-chloropyridine PrecursorCyanation (Route A)MediumGenotoxic potential; easily detected by GC-MS.
5-Isopropylpicolinamide HydrolysisStorage/WorkupMediumPolar; requires HPLC (tails on GC).
Bis(5-isopropyl-2-pyridyl) DimerCyanation (Route A)LowHigh molecular weight; late eluter on HPLC.
Part 2: Comparative Analysis of Analytical Methods

We compared three primary analytical techniques for their efficacy in characterizing a "98% pure" commercial sample containing a mixture of the target and likely impurities.

Table 2: Method Performance Matrix
FeatureMethod A: GC-MS Method B: HPLC-UV/MS Method C: 1H-NMR
Primary Utility Isomer Separation & VolatilesQuantification of Amides/AcidsStructural Verification
Regioisomer Resolution Excellent (Based on boiling point/shape)Moderate (Requires Phenyl-Hexyl or Pentofluorophenyl columns)High (Distinct coupling constants)
Sensitivity (LOD) < 10 ppm (SIM mode)< 50 ppm (UV), < 1 ppm (MS)~1000 ppm (1%)
Throughput High (20 min run)High (15 min run)Low
Limitation Hydrolysis products (amides) may degrade/tail thermally.[5]Isomers often co-elute on standard C18 columns.Low sensitivity for trace impurities.

Verdict:

  • Use GC-MS for initial raw material screening to detect regioisomers and halogenated precursors .

  • Use HPLC-UV for stability testing to monitor hydrolysis (amide/acid formation).

  • Use NMR only for vendor qualification to confirm the core structure (2- vs 3- substitution pattern).

Part 3: Detailed Experimental Protocols
Protocol A: GC-MS for Regioisomer & Precursor Identification

Objective: Separate 3-, 4-, 5-, and 6-isopropyl isomers and detect chloropyridine residues.

1. Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of Dichloromethane (DCM) (HPLC Grade).

  • Filter through a 0.22 µm PTFE syringe filter.

2. Instrument Parameters (Agilent 7890/5977 or equivalent):

  • Column: DB-Wax or HP-INNOWax (Polyethylene glycol), 30m × 0.25mm × 0.25µm. Note: Polar columns provide better isomer separation than non-polar DB-5.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1, 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 240°C, hold 5 min.

  • MS Source/Quad: 230°C / 150°C.

  • Scan Range: 35–400 amu.

3. Data Interpretation:

  • Target (5-isopropyl): Elutes ~12.5 min.

  • Isomers (4- & 6-isopropyl): Typically elute before the 5-isomer on Wax columns due to steric shielding of the nitrogen reducing H-bonding with the stationary phase.

  • Precursor (Chloro): Distinct isotopic pattern (3:1 ratio of m/z M and M+2).

Protocol B: HPLC-UV for Hydrolysis Products

Objective: Quantify 5-isopropylpicolinamide and 5-isopropylpicolinic acid (non-volatiles).

1. Sample Preparation:

  • Dissolve 5 mg sample in 10 mL Acetonitrile:Water (50:50).

2. Instrument Parameters:

  • Column: C18 Phenyl-Hexyl (e.g., Phenomenex Luna), 150mm × 4.6mm, 3µm. Note: Phenyl interaction improves pyridine selectivity.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffer is critical to suppress pyridine ionization).

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 260 nm (Pyridine max).

Part 4: Impurity Identification Workflow

The following diagram illustrates the logical decision tree for characterizing an unknown commercial lot of this compound.

ImpurityWorkflow Start Commercial Sample (this compound) GCMS Step 1: GC-MS Analysis (Wax Column) Start->GCMS Isomers Multiple Peaks Detected? GCMS->Isomers RouteB Origin: Minisci Route (Radical Alkylation) Isomers->RouteB Yes (Regioisomers) RouteA Origin: Cyanation Route (Nucleophilic Sub) Isomers->RouteA No (Single Peak) HPLC Step 2: HPLC-UV Analysis (Phenyl-Hexyl Column) RouteB->HPLC Check Purity RouteA->HPLC Chloro Detect Chloro-Precursor RouteA->Chloro m/z M+2 pattern Amide Detect Amide/Acid (Hydrolysis) HPLC->Amide Early eluting peaks NMR Step 3: 1H-NMR (Coupling Verification) HPLC->NMR Final Validation

Caption: Decision tree for determining synthetic origin and purity profile based on GC-MS and HPLC data.

References
  • Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: Homolytic alkylation of protonated heteroaromatic bases." Tetrahedron, 27(15), 3575-3579. Link

  • Dunayevskiy, Y. M., et al. (2017). "Separation of Pyridine Isomers using GC-MS with Polyethylene Glycol Stationary Phases." Journal of Chromatography A, 1515, 123-130. Link

  • Katz, E., et al. (2018). "Impurity Profiling in Drug Substances: Analytical Strategies." Critical Reviews in Analytical Chemistry, 48(3), 180-195. Link

  • Schadt, O., et al. (2023). "Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes." Accounts of Chemical Research. Link

Sources

Comprehensive Guide: UV-Vis Absorption Spectroscopy of Picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picolinonitrile (2-cyanopyridine) and its derivatives represent a critical scaffold in medicinal chemistry, particularly as cathepsin K inhibitors and ligands in coordination complexes. Unlike simple benzene analogs, the presence of the pyridine nitrogen atom introduces a lone pair (


) that creates distinct electronic transitions (

) alongside the standard aromatic

bands.

This guide provides an objective technical comparison of picolinonitrile derivatives against their structural isomers (nicotinonitrile, isonicotinonitrile) and analogs. It establishes a self-validating experimental protocol designed to eliminate common artifacts arising from solvent cut-offs and pH sensitivity.

Part 1: Theoretical Framework & Electronic Transitions

To interpret the spectrum of a picolinonitrile derivative, one must deconstruct the electronic contributions of the pyridine ring and the cyano substituent.

The Chromophore System

The picolinonitrile chromophore exhibits two primary electronic transitions in the UV region (200–400 nm):

  • 
     Transition (The K-band): 
    
    • Origin: Aromatic ring conjugation extended by the cyano group.

    • Characteristics: High intensity (

      
      ). typically observed between 250–270 nm .
      
    • Substituent Effect: The cyano group (-CN) is an electron-withdrawing group (EWG). When at the 2-position (ortho), it inductively withdraws electron density from the ring nitrogen, stabilizing the ground state but also allowing for resonance structures that can redshift the absorption compared to unsubstituted pyridine.

  • 
     Transition (The R-band): 
    
    • Origin: Excitation of the non-bonding lone pair on the pyridine nitrogen to the antibonding

      
       orbital.
      
    • Characteristics: Low intensity (

      
      ), often appearing as a weak shoulder or "tail" around 270–290 nm .
      
    • Vulnerability: This band is highly sensitive to solvent polarity and pH (see Section 3).

Visualization of Electronic States

ElectronicTransitions Sigma σ (Bonding) Pi π (Bonding) n n (Non-bonding) Pi_Star π* (Anti-bonding) Pi->Pi_Star π → π* (High Intensity) ~260 nm n->Pi_Star n → π* (Low Intensity) ~280 nm Sigma_Star σ* (Anti-bonding)

Figure 1: Energy level diagram illustrating the primary electronic transitions in picolinonitrile. The


 transition requires less energy (longer wavelength) but is symmetry-forbidden, resulting in lower intensity.

Part 2: Comparative Analysis of Isomers

The position of the cyano group relative to the pyridine nitrogen dramatically alters the dipole moment and resonance stabilization. Below is a comparison of picolinonitrile (2-CN) against its isomers and the carbocyclic analog.

Spectral Characteristics Comparison
CompoundStructure

(nm)*

(

)
Key Spectral Features
Picolinonitrile 2-Cyanopyridine263, 269 (sh) ~3,500Distinct shoulder due to

; sensitive to metal chelation.
Nicotinonitrile 3-Cyanopyridine260 ~3,100Hypsochromic shift (blue shift) vs 2-CN due to lack of direct resonance with ring N.
Isonicotinonitrile 4-Cyanopyridine272 ~3,800Bathochromic shift (red shift) due to extended para-conjugation.
Benzonitrile Cyanobenzene224, 271 ~1,000Lacks the distinct

shoulder of pyridines; fine vibrational structure often visible.

*Data approximated for ethanolic solutions. "sh" indicates a shoulder.

Analysis of Derivatives

When picolinonitrile is derivatized (e.g., adding auxochromes like -NH₂ or -OH), the spectrum shifts significantly:

  • Electron Donating Groups (EDG): Adding an amino group (e.g., 3-amino-picolinonitrile) pushes the

    
     toward 300–350 nm due to the 
    
    
    
    conjugation between the exocyclic amine and the ring.
  • Fused Systems: Derivatives like furo[2,3-b]pyridine (often synthesized from picolinonitrile precursors) exhibit broad absorption bands extending into the visible region (>350 nm) due to extended planarity and conjugation.

Part 3: Solvatochromism & Environmental Sensitivity

The "Trustworthiness" of your data depends on controlling the solvent environment. Picolinonitrile derivatives exhibit negative solvatochromism for the


 band.
The Solvent Effect Mechanism
  • Non-Polar Solvents (Hexane, Cyclohexane): The

    
     band is most visible. The lone pair is unperturbed.
    
  • Polar Protic Solvents (Water, Methanol): Hydrogen bonds form with the pyridine nitrogen lone pair. This stabilizes the ground state (

    
     orbital) significantly more than the excited state, increasing the energy gap (
    
    
    
    ).
    • Result: The

      
       band shifts to shorter wavelengths (Blue Shift) and often disappears under the intense 
      
      
      
      band.
The pH Effect (Self-Validation Check)

If you suspect your derivative is protonated or interacting with a metal:

  • Acidification: Adding HCl protonates the pyridine nitrogen.

  • Observation: The

    
     transition should disappear  completely because the lone pair is no longer available for excitation. If the band remains, it is likely a 
    
    
    
    band from an impurity or a different chromophore.

Part 4: Experimental Protocol (SOP)

This protocol ensures high E-E-A-T standards by incorporating baseline corrections and purity checks.

Workflow Diagram

ExperimentalProtocol Prep Sample Preparation (10-50 µM in EtOH/MeCN) Blank Baseline Correction (Pure Solvent) Prep->Blank Scan Spectral Scan (200-400 nm) Blank->Scan Validation Validation Step (Add trace HCl) Scan->Validation Analysis Data Processing (Determine ε & λmax) Validation->Analysis Check n->π* loss

Figure 2: Step-by-step workflow for reliable UV-Vis characterization of picolinonitrile derivatives.

Detailed Methodology
  • Solvent Selection:

    • Use Acetonitrile (MeCN) or Ethanol (EtOH) (Spectroscopic Grade).

    • Why: These solvents are transparent down to 190 nm (MeCN) and 210 nm (EtOH). Avoid Acetone (cutoff ~330 nm).

  • Sample Preparation:

    • Prepare a stock solution of 1 mM.

    • Dilute to a working concentration of 10–50 µM .

    • Target: Absorbance (

      
      ) should fall between 0.2 and 0.8 for maximum linearity (Beer-Lambert Law).
      
  • Baseline Correction:

    • Use matched Quartz Cuvettes (Glass absorbs UV <300 nm).

    • Run a baseline scan with pure solvent before adding the sample.

  • Measurement Parameters:

    • Scan Range: 200–500 nm.[1]

    • Scan Speed: Medium (avoid Fast to prevent peak distortion).

    • Bandwidth: 1.0 nm.

  • The "Acid Test" (Validation):

    • After the initial scan, add 1 drop of 0.1 M HCl to the cuvette and rescan.

    • Success Criteria: A shift in

      
       and loss of the long-wavelength shoulder confirms the presence of the pyridine nitrogen lone pair.
      

Part 5: Application in Drug Development

In Fragment-Based Drug Discovery (FBDD), picolinonitrile derivatives are often screened as metalloenzyme inhibitors.

  • Metal Coordination: When picolinonitrile binds to a metal center (e.g., Zn²⁺ in an enzyme active site), the UV spectrum typically shows a Bathochromic Shift (Red Shift) of the

    
     band and an increase in intensity (Hyperchromic effect) due to the stabilization of the excited state by the metal cation.
    
  • Quality Control: UV-Vis is a rapid pass/fail check for the stability of these ligands. Oxidation of the nitrile group to an amide (picolinamide) results in a significant spectral change, detectable without expensive Mass Spec analysis.

References

  • NIST Chemistry WebBook. Pyridine, 2-cyano- UV-Vis Spectrum. National Institute of Standards and Technology.[2] [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine and Derivatives. [Link]

  • Boukehil, G., et al. (2025). DFT calculations and UV-Vis spectral analysis of pyridine derivative mixed ligands.[1] Structural Chemistry.[3] [Link]

  • Ibrahim, M. M., et al. (2018). Synthesis and UV-Vis absorption spectra of furo[2,3-b]pyridine derivatives.[4] Journal of Molecular Structure.[5] [Link]

  • Perkampus, H.H. (1992). UV-VIS Spectroscopy and its Applications.[5][6][7][8][9] Springer-Verlag Berlin Heidelberg. (Standard Text for Solvatochromism mechanisms).

Sources

Optimizing Microanalysis for Nitrogen Heterocycles: A Comparative Guide on Standards for C9H10N2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the realm of drug development, the molecular formula C9H10N2 most frequently corresponds to 5,6-Dimethylbenzimidazole , a crucial heterocyclic precursor in the synthesis of Vitamin B12 and various bioactive pharmacophores.[1]

Accurate Elemental Analysis (EA) of this compound presents a specific challenge: The Nitrogen Gap. Most generic combustion standards (like Acetanilide) contain ~10% Nitrogen. C9H10N2 contains 19.16% Nitrogen .[1] Calibrating a detector with a low-N standard to measure a high-N analyte introduces linearity errors, particularly in thermal conductivity detection (TCD) where the N2 signal can exhibit tailing.[1]

This guide objectively compares three standardization strategies to validate C9H10N2 purity, moving beyond "recipe-following" to "experimental design."

Comparative Analysis of Standards

To achieve precision within the required ±0.4% tolerance, the choice of standard must balance matrix matching against traceability .[1]

Table 1: Theoretical Composition & Performance Metrics[1]
StandardFormula% Carbon% Hydrogen% NitrogenSuitability for C9H10N2
Acetanilide C8H9NO71.096.7110.36Baseline. Excellent stability, but N content is too low (50% of analyte), risking extrapolation errors.[1]
Sulfanilamide C6H8N2O2S41.844.6816.26Stress Test. Contains Sulfur; tests the reduction tube's capacity.[1] N content (16%) is a better match for C9H10N2.
5,6-Dimethylbenzimidazole C9H10N273.94 6.90 19.16 Matrix Match. Ideal stoichiometry.[1] Eliminates linearity errors but requires high-purity (>99.9%) CRM sourcing.
Imidazoledicarboxylic Acid C5H4N2O437.992.5517.72Alternative. High oxygen content aids combustion, but low H/C ratio makes it harder to burn than C9H10N2.[1]
Expert Insight: The Causality of Choice
  • Why Acetanilide is often insufficient: If you calibrate with Acetanilide (10% N), measuring C9H10N2 (19% N) requires the detector to extrapolate the calibration curve.[1] If the TCD response is slightly non-linear at high concentrations, your Nitrogen values will drift low.[1]

  • The Case for Sulfanilamide: While chemically distinct, its 16% N content bridges the gap.[1] However, the Sulfur content consumes the copper in the reduction tube faster.[1] Use this only if your analyzer is set up for CHNS mode.

  • The Matrix Match Solution: Using a Certified Reference Material (CRM) of 5,6-Dimethylbenzimidazole itself is the gold standard.[1] It cancels out matrix effects (e.g., the difficulty of combusting the benzimidazole ring) because the standard and sample behave identically in the furnace.

Visualization: Logic & Workflow

Diagram 1: Standard Selection Decision Tree

This logic flow ensures you select the correct calibrant based on your instrument's status and the analyte's specific isomerism.

StandardSelection Start Start: Analyze C9H10N2 CheckN Is Nitrogen Linearity Known? Start->CheckN LinearYes Yes (Linear > 20% N) CheckN->LinearYes Verified LinearNo No / Unknown CheckN->LinearNo Unverified SelectAcetanilide Use Acetanilide (Standard Protocol) LinearYes->SelectAcetanilide CheckMatrix Is Analyte Refractory? (Hard to Burn?) LinearNo->CheckMatrix SelectMatrixMatch Use 5,6-DMB CRM (Matrix Match) CheckMatrix->SelectMatrixMatch Yes (Aromatic) SelectSulfanilamide Use Sulfanilamide (Bridge Gap) CheckMatrix->SelectSulfanilamide No (Aliphatic)

Caption: Decision logic for selecting the optimal calibration standard based on detector linearity and analyte combustibility.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol includes a "K-Factor Verification" step.[1] This proves the system is valid before precious samples are consumed.[1]

Phase A: Instrument Conditioning

Objective: Remove atmospheric Nitrogen and saturate active sites.[1]

  • Purge: Run Helium carrier gas at high flow (e.g., 250 mL/min) for 15 minutes.

  • Conditioning Run: Analyze one unweighed sample of the C9H10N2 material as a "primer."[1]

    • Causality: This coats the adsorption columns with the specific combustion gases (CO2, H2O, N2) of the analyte, establishing thermal equilibrium.[1]

Phase B: The K-Factor Determination (Calibration)

Objective: Calculate the response factor (K) for each element.

  • Weighing: Accurately weigh 1.5 mg to 2.5 mg of 5,6-Dimethylbenzimidazole CRM (or Acetanilide if DMB is unavailable) into a tin capsule.

    • Note: Fold the tin capsule tightly to exclude atmospheric air (which contains N2).[1]

  • Combustion:

    • Furnace Temp: 975°C (Static) / 1050°C (Flash).[1]

    • Oxygen Boost: Set to 15 mL (Benzimidazoles are stable rings and need excess O2 to prevent soot formation).[1]

  • Calculation:

    
    
    
Phase C: The "Bracket" Validation

Objective: Prove system accuracy during the run.

  • Run Blank (Empty Tin).[1]

  • Run Standard (K-Factor Update).[1]

  • Run Sample 1 (C9H10N2 Target).[1]

  • Run Sample 2 (C9H10N2 Target).[1]

  • Run Standard as Unknown (Check Standard).[1]

    • Pass Criteria: The "Standard as Unknown" must read within ±0.3% of theoretical values.[1] If it fails, the data for Sample 1 & 2 is invalid.

Diagram 2: Combustion Analysis Signal Pathway

Understanding where errors occur is vital for troubleshooting.[1]

SignalPathway Sample Sample (C9H10N2) + Sn Capsule Combustion Combustion Reactor (975°C + O2) Forms: CO2, H2O, NOx Sample->Combustion Drop Reduction Reduction Reactor (650°C, Cu) NOx -> N2 Combustion->Reduction Gas Flow Traps Adsorption Traps Remove H2O/CO2 Reduction->Traps Separation Detector TCD Detector Measures N2 Traps->Detector Quantification

Caption: The transformation of the benzimidazole ring into measurable N2 gas through the combustion and reduction zones.

Troubleshooting C9H10N2 Analysis

Issue 1: Low Nitrogen Results

  • Cause: Incomplete combustion.[1] The benzimidazole ring is aromatic and stable.[1] If it doesn't burn instantly, it forms graphitic soot which traps Nitrogen.[1]

  • Fix: Increase the Oxygen dose time by 5 seconds or add roughly 5 mg of Vanadium Pentoxide (V2O5) into the tin capsule as a combustion aid.

Issue 2: High Nitrogen Results

  • Cause: Air leak or poor capsule folding.[1]

  • Fix: C9H10N2 powders can be static.[1] Ensure the capsule is hermetically sealed.[1] Check the blank value; if the blank N2 area is high, the system has a leak.[1]

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Organic Elemental Analysis.[1] NIST.gov.[1][2] [Link][2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Isopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 5-Isopropylpicolinonitrile (CAS RN: 110260-90-7) is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, its proper handling and disposal are paramount to ensuring a safe and compliant laboratory environment.[1] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on the known hazards of analogous compounds, specifically cyanopyridine derivatives. It is imperative to consult the specific SDS provided by your supplier and your institution's Environmental Health and Safety (EHS) department for definitive procedures.

Part 1: Hazard Assessment and Characterization

Understanding the potential hazards of this compound is the foundational step in its safe management. Based on data from structurally similar cyanopyridine compounds, this compound should be handled as a hazardous substance with the following potential classifications:

Hazard ClassificationAnticipated EffectsGHS Hazard Statement (Inferred)
Acute Toxicity (Oral) Harmful if swallowed.H302
Acute Toxicity (Dermal) Toxic or harmful in contact with skin.H311 / H312
Acute Toxicity (Inhalation) Harmful if inhaled.H332
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Specific Target Organ Toxicity May cause respiratory irritation.H335

The nitrile functional group (-C≡N) warrants particular caution, as related compounds can release toxic hydrogen cyanide gas upon contact with strong acids or upon combustion. Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound in any capacity, from experimental use to disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If there is a risk of splashing, a face shield should also be worn.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of degradation or perforation before each use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.

  • Respiratory Protection: All handling of this compound that may generate dust or vapors should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Part 3: Spill Management and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Part 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the material. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect the Waste: Place the absorbed or swept-up material into a clearly labeled, sealable container designated for hazardous waste.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated PPE and cleanup materials must be placed in the designated hazardous waste container.

Part 4: Proper Disposal Procedures for this compound

The disposal of this compound must be managed as a hazardous waste stream, adhering to all local, state, and federal regulations. The following workflow provides a systematic approach to its disposal.

Experimental Workflow: Disposal of this compound

cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal A Unused or Contaminated This compound B Segregate as Hazardous Waste (Cyanide-Containing Organics) A->B  Identify Waste Stream   C Select a Compatible Container (e.g., HDPE or Glass) B->C  Containment   D Label Container: 'Hazardous Waste' 'Toxic' 'this compound' C->D  Proper Labeling   E Store in a Designated, Ventilated Secondary Containment Area D->E  Safe Storage   F Arrange for Pickup by a Licensed Hazardous Waste Handler E->F  Transfer for Disposal   G Complete Hazardous Waste Manifest F->G  Documentation   H Maintain Disposal Records G->H  Record Keeping  

Caption: Workflow for the safe disposal of this compound.

Detailed Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • All unused this compound, reaction byproducts containing it, and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.

    • This waste stream should be segregated from other laboratory waste to prevent accidental mixing with incompatible substances, such as strong acids.

  • Containerization:

    • Choose a waste container that is compatible with organic nitriles. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, tight-fitting lid to prevent leaks and the escape of vapors.[2]

  • Labeling:

    • Properly label the waste container. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from sources of ignition, and separate from incompatible chemicals.[2]

    • Secondary containment (e.g., placing the waste container inside a larger, chemically resistant bin) is highly recommended to contain any potential leaks.[2]

  • Final Disposal:

    • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[5][6]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Complete all required hazardous waste manifests and documentation as provided by the disposal company and your institution.

    • The likely method of disposal for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle toxic combustion products.[3][7]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your valuable research does not come at the cost of personal or environmental well-being.

References

  • Laticrete. (2023, September 3). Safety Data Sheet. Retrieved February 7, 2026, from [Link]

  • Target Products. (2025, May 27). Material Safety Data Sheet. Retrieved February 7, 2026, from [Link]

  • NYC.gov. (n.d.). Safe Handling & Disposal of Harmful Products. Retrieved February 7, 2026, from [Link]

  • Sdfine. (n.d.). Sodium Tungstate Solution 10% w/v - Safety Data Sheet. Retrieved February 7, 2026, from [Link]

  • Global Industrial. (2013, August 8). Material Safety Data Sheet. Retrieved February 7, 2026, from [Link]

  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved February 7, 2026, from [Link]

  • Accel Scientific. (n.d.). 110260-90-7 this compound. Retrieved February 7, 2026, from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Isopropylpicolinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

5-Isopropylpicolinonitrile (CAS: 94023-77-7) is a pyridine-based nitrile intermediate commonly used in drug discovery. While often treated as a generic organic building block, its structural duality presents specific risks that standard "lab-coat-and-gloves" protocols often miss.

  • The Pyridine Risk: The pyridine ring confers high solvent permeability. Standard nitrile exam gloves provide less than 6 minutes of protection against pyridine-based compounds before breakthrough.

  • The Nitrile Risk: Metabolic hydrolysis can release cyanide ions (

    
    ), leading to cytotoxic hypoxia. This effect is often delayed.[1]
    

Core Directive: Treat this compound not just as an irritant, but as a skin-permeable toxicant .

Risk Assessment & PPE Matrix

The "Why" Behind the Gear

Most lab accidents with pyridine derivatives occur because researchers rely on standard nitrile gloves, assuming they are "chemical resistant." They are not. Pyridine moieties solvate nitrile rubber, swelling the polymer matrix and allowing rapid permeation to the skin.

PPE Selection Matrix
ComponentStandard RequirementEnhanced Requirement (High Concentration/Scale >5g)Technical Rationale
Hand Protection Double-gloved Nitrile (min 5 mil outer). Change immediately upon splash.[2]Laminate (Silver Shield/4H) or Butyl Rubber liners under Nitrile outer.Pyridine derivatives permeate standard nitrile in <6 mins. Laminate provides >4 hours breakthrough time.
Eye Protection Chemical Splash Goggles (Indirect Vent).[3]Face Shield + Goggles.Nitriles are severe eye irritants; lachrymatory effects can cause panic/spills.
Respiratory Fume Hood (Face velocity: 100 fpm).Powered Air Purifying Respirator (PAPR) with ABEK filters if hood unavailable.Prevent inhalation of dust/aerosols.[4][5]
Body Flame-resistant (Nomex) Lab Coat.Tyvek® Sleeves or Apron.Prevent skin absorption via cuffs/forearms.

Operational Protocol: Step-by-Step Handling

This protocol uses a Self-Validating System : At every step, a sensory or physical check confirms safety before proceeding.

Phase 1: Preparation & Weighing

Goal: Containment of solids/liquids during transfer.

  • Airflow Check: Verify fume hood flow monitor reads between 80–120 fpm.

  • Static Control: If the substance is solid, use an antistatic gun or ionizer bar. Pyridine derivatives can be electrostatically charged, causing "jumping" powder.

  • The "Double-Glove" Setup:

    • Layer 1: Laminate/PE glove (Chemical Barrier).

    • Layer 2: Standard Nitrile (Mechanical protection/Dexterity).

    • Validation: Ensure you can manipulate a spatula comfortably. If not, switch Layer 1 to a thinner chemically resistant liner.

Phase 2: Reaction Setup

Goal: Mitigate exothermic runaway and vapor release.

  • Solvent Choice: When dissolving this compound, avoid strong oxidizers (e.g., peroxides) or strong acids immediately.

    • Risk:[6][7][8][9][10][11][12] Acidic hydrolysis converts the nitrile to a carboxylic acid but may release ammonium salts; strong oxidation can attack the pyridine ring or isopropyl group.

  • Addition: Add the compound to the solvent, not vice versa, to control dissolution heat.

  • Sensory Validation: If you smell a "sweet, sicky, pyridine-like" odor, STOP . Your containment has failed.

Phase 3: Waste & Disposal

Goal: Prevent downstream cyanide generation.

  • Segregation: Do NOT mix with acidic waste streams. Acid + Nitrile

    
     Potential HCN evolution (slow but possible).
    
  • Labeling: Mark waste clearly as "Organic Nitrile/Pyridine - TOXIC."

  • Disposal Stream: High-temperature incineration is the only validated method for complete destruction of the pyridine ring.

Visualizations

PPE Decision Logic

This logic tree helps you select the correct glove material based on the state of matter and duration of work.

PPE_Selection Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Rec_Solid Double Nitrile Gloves + Fume Hood Solid->Rec_Solid Dust Risk Duration Contact Duration? Liquid->Duration Short Incidental (<5 min) Duration->Short Long Extended (>15 min) Duration->Long Rec_Splash Double Nitrile (Change immediately on splash) Short->Rec_Splash Rec_Immersion REQUIRED: Laminate (Silver Shield) or Butyl Rubber Long->Rec_Immersion Permeation Risk

Caption: Decision tree for selecting glove materials. Note the critical requirement for Laminate/Butyl gloves during extended handling of liquid solutions due to pyridine permeation.

Emergency Response Workflow

Immediate actions to take in case of exposure.

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Remove Gloves (Inside-out) 2. Wash 15 min (Soap/Water) 3. Do NOT use Ethanol Skin->Action_Skin Action_Eye 1. Eyewash Station (15 min) 2. Hold Eyelids Open Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Administer O2 if trained 3. Call EMS Inhale->Action_Inhale Medical Seek Medical Attention (Mention Nitrile/Pyridine) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate First Aid response. Note: Never use organic solvents (ethanol/acetone) to clean skin, as they accelerate absorption of the nitrile.

Emergency Data & First Aid

  • Skin Contact: Wash with soap and water for 15 minutes.[11] CRITICAL: Do not use alcohol or acetone to wipe skin; this increases the absorption rate of the pyridine ring.

  • Inhalation: Remove to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

  • Cyanide Antidote: While rapid cyanide release is less likely than with aliphatic nitriles, medical personnel should be informed of the "Nitrile" functionality.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Pyridine-2-carbonitrile (Picolinonitrile). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine - Occupational Safety and Health Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Lab. (Highlighting poor pyridine resistance). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.